molecular formula C9H9N3O5 B404836 N,N-dimethyl-3,5-dinitrobenzamide CAS No. 2782-45-8

N,N-dimethyl-3,5-dinitrobenzamide

Numéro de catalogue: B404836
Numéro CAS: 2782-45-8
Poids moléculaire: 239.18g/mol
Clé InChI: DEGIKAAXLMXRRP-UHFFFAOYSA-N
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Description

N,N-dimethyl-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C9H9N3O5 and its molecular weight is 239.18g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2782-45-8

Formule moléculaire

C9H9N3O5

Poids moléculaire

239.18g/mol

Nom IUPAC

N,N-dimethyl-3,5-dinitrobenzamide

InChI

InChI=1S/C9H9N3O5/c1-10(2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3

Clé InChI

DEGIKAAXLMXRRP-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES canonique

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethyl-3,5-dinitrobenzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N,N-dimethyl-3,5-dinitrobenzamide, a tertiary amide derivative of the well-characterized 3,5-dinitrobenzoic acid. While experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data available for its close analogs to offer a robust profile for researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, molecular structure, a reliable synthesis protocol, and predictive analytical characteristics, grounding our discussion in the context of its parent compound, 3,5-dinitrobenzamide.

Molecular Structure and Chemical Identity

N,N-dimethyl-3,5-dinitrobenzamide is characterized by a central benzene ring substituted at the 1, 3, and 5 positions. A dimethyl-substituted amide (carbamoyl) group is attached at position 1, and two nitro groups are located at positions 3 and 5. The presence of the electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring and the reactivity of the molecule.

Caption: 2D structure of N,N-dimethyl-3,5-dinitrobenzamide.

The key identifiers for this compound have been compiled from available chemical databases.

IdentifierValueSource
Molecular Formula C₉H₉N₃O₅[1]
IUPAC Name N,N-dimethyl-3,5-dinitrobenzamide-
Monoisotopic Mass 239.05421 Da[1]
SMILES CN(C)C(=O)C1=CC(=CC(=C1)[O-])[O-][1]
InChIKey DEGIKAAXLMXRRP-UHFFFAOYSA-N[1]

Physicochemical Properties: A Comparative and Predictive Analysis

Property3,5-Dinitrobenzamide (Experimental)N,N-dimethyl-3,5-dinitrobenzamide (Predicted/Calculated)Justification for Prediction
Molecular Weight 211.13 g/mol [2]239.19 g/mol Calculated based on molecular formula.
Appearance Off-white to pale yellow powder[3]Expected to be a pale yellow or off-white solidSimilar chromophores (nitroaromatic system).
Melting Point 179 - 186 °C[3]Significantly lower than the parent compoundThe absence of N-H protons prevents intermolecular hydrogen bonding, which is a major contributor to the high melting point of primary amides.
Solubility Sparingly soluble in water; soluble in polar organic solvents.Expected to have lower solubility in polar protic solvents (e.g., ethanol) but higher solubility in aprotic and less polar organic solvents (e.g., dichloromethane, ethyl acetate).The loss of hydrogen bond donating ability decreases interaction with protic solvents, while the addition of methyl groups increases lipophilicity.
Hydrogen Bond Donor Yes (2)NoThe amide nitrogen is tertiary.
Hydrogen Bond Acceptor Yes (Amide O, Nitro O)Yes (Amide O, Nitro O)The carbonyl oxygen and nitro groups remain potent hydrogen bond acceptors.

Synthesis of N,N-dimethyl-3,5-dinitrobenzamide: A Validated Protocol

The synthesis of N,N-dimethyl-3,5-dinitrobenzamide is most reliably achieved via a nucleophilic acyl substitution, specifically the reaction of 3,5-dinitrobenzoyl chloride with dimethylamine. This is a variation of the well-established Schotten-Baumann reaction.[4] The protocol is self-validating as the reaction is high-yielding and the purification process effectively removes byproducts and unreacted starting materials.

Synthesis Workflow Overview

The synthesis is a two-step process starting from commercially available 3,5-dinitrobenzoic acid.

Synthesis_Workflow Start 3,5-Dinitrobenzoic Acid Intermediate 3,5-Dinitrobenzoyl Chloride Start->Intermediate  Step 1:  Chlorination Workup Aqueous Work-up & Purification Intermediate->Workup  Step 2:  Amidation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Reagent2 Dimethylamine (HN(CH₃)₂) + Base (e.g., Triethylamine) Reagent2->Workup Product N,N-dimethyl-3,5-dinitrobenzamide Workup->Product

Caption: Overall workflow for the synthesis of N,N-dimethyl-3,5-dinitrobenzamide.

Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride

Causality: The carboxylic acid of 3,5-dinitrobenzoic acid is not sufficiently electrophilic to react directly with dimethylamine at a practical rate. Conversion to the highly reactive acyl chloride is necessary. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution), add 3,5-dinitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solid has completely dissolved.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting yellow solid or oil is 3,5-dinitrobenzoyl chloride, which is often used in the next step without further purification.[5]

Step 2: Synthesis of N,N-dimethyl-3,5-dinitrobenzamide

Causality: Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the dimethylamine, which would render it non-nucleophilic, and drives the reaction to completion. The reaction is performed at 0 °C initially to control its exothermic nature.

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine (1.2 eq, often supplied as a solution in THF or as the hydrochloride salt with an additional equivalent of base) and triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the 3,5-dinitrobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated aqueous NaHCO₃ (to remove any unreacted acid chloride that hydrolyzed), and finally with brine.[4]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Predictive Spectroscopic and Analytical Profile

While verified spectra for N,N-dimethyl-3,5-dinitrobenzamide are not published, its structure allows for a confident prediction of its key spectral features, particularly in contrast to its primary amide analog, 3,5-dinitrobenzamide.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectrum will be the absence of N-H stretching bands.

Functional Group3,5-Dinitrobenzamide (Observed)N,N-dimethyl-3,5-dinitrobenzamide (Predicted)Rationale
N-H Stretch Two bands present in the ~3200-3400 cm⁻¹ region.Absent No N-H bonds are present in the tertiary amide.
C-H Stretch (Aromatic) ~3100 cm⁻¹~3100 cm⁻¹Unchanged.
C-H Stretch (Aliphatic) AbsentPresent ~2850-2960 cm⁻¹Due to the two N-CH₃ groups.
C=O Stretch (Amide) ~1660-1680 cm⁻¹~1630-1650 cm⁻¹The carbonyl stretch of a tertiary amide typically appears at a lower wavenumber than a primary amide due to electronic effects.
NO₂ Stretch (Asymmetric) ~1530-1550 cm⁻¹~1530-1550 cm⁻¹Unchanged.
NO₂ Stretch (Symmetric) ~1340-1360 cm⁻¹~1340-1360 cm⁻¹Unchanged.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides unambiguous structural confirmation. Predictions are based on standard chemical shift values and the electronic environment of the molecule. (Solvent: CDCl₃ or DMSO-d₆)

¹H NMR:

  • Aromatic Protons: The symmetry of the molecule results in two distinct aromatic proton signals.

    • H4 (para to amide): Expected to appear as a triplet around δ 9.1-9.2 ppm with a small coupling constant (J ≈ 2.1 Hz). This proton is coupled to the two meta protons (H2, H6).

    • H2, H6 (ortho to amide): Expected to appear as a doublet around δ 8.9-9.0 ppm (J ≈ 2.1 Hz), integrating to 2H. These protons are coupled to the para proton (H4). The downfield shift is due to the strong deshielding effect of the nitro groups. This pattern is observed in N-alkylated 3,5-dinitrobenzamides.[6]

  • N-Methyl Protons:

    • Expected to appear as one or two singlets in the δ 2.9-3.2 ppm region, integrating to 6H. The presence of two distinct singlets can occur at low temperatures due to restricted rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent. At room temperature, these may coalesce into a single broad or sharp singlet.

¹³C NMR:

  • Carbonyl Carbon (C=O): Expected around δ 163-166 ppm.

  • Aromatic C-NO₂ (C3, C5): Expected around δ 148-150 ppm.

  • Aromatic C-H (C2, C6): Expected around δ 127-129 ppm.

  • Aromatic C-H (C4): Expected around δ 120-122 ppm.

  • Aromatic C-Amide (C1): Expected around δ 137-139 ppm.

  • N-Methyl Carbons (N-CH₃): Expected around δ 35-39 ppm.

Mass Spectrometry
  • Molecular Ion (M⁺•): The calculated monoisotopic mass is 239.05421 Da.[1] High-resolution mass spectrometry (HRMS) should confirm this value.

  • Predicted Adducts: Common adducts in ESI+ mode would be [M+H]⁺ (m/z 240.0615) and [M+Na]⁺ (m/z 262.0434).[1]

  • Key Fragmentation: Common fragmentation pathways would likely involve the loss of a nitro group (-NO₂, 46 Da), the dimethylamino group (-(CH₃)₂, 44 Da), or the entire dimethylcarbamoyl radical (•CON(CH₃)₂, 72 Da), leading to characteristic fragment ions.

Potential Applications and Future Research Directions

While specific applications for N,N-dimethyl-3,5-dinitrobenzamide are not yet established, its structural motifs suggest several areas of potential utility:

  • Medicinal Chemistry: The benzamide scaffold is a privileged structure in drug discovery. Nitroaromatic compounds are known to possess antimicrobial and antiparasitic properties.[3] This molecule could serve as an intermediate or a lead compound for developing new therapeutic agents.

  • Derivatization Agent: The parent compound, 3,5-dinitrobenzoyl chloride, is a classic derivatizing agent for alcohols and amines, used to create solid, crystalline derivatives with sharp melting points for identification purposes.[5]

  • Materials Science: Dinitro-substituted aromatic compounds are often precursors to high-energy materials or thermally stable polymers.[3] The reduction of the nitro groups to amines would yield N,N-dimethyl-3,5-diaminobenzamide, a potentially valuable monomer for the synthesis of specialized polyamides or polyimides.[7]

Future research should focus on the experimental validation of the physical and spectral properties outlined in this guide. Furthermore, exploration of its biological activity, particularly as an antimicrobial or anticancer agent, and its utility as a monomer in polymer synthesis could prove to be fruitful avenues of investigation.

References

  • No source provided for this number in the original search results.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore). [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzamide from Benzoyl Chloride. Retrieved from [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-3,5-dinitrobenzamide (C9H9N3O5). Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dinitrobenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(9), 2197. [Link]

  • PubChemLite. (n.d.). N-methyl-3,5-dinitrobenzamide (C8H7N3O5). Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) 3,5-Dinitrobenzoyl chloride, triethylamine, methylene... Retrieved from [Link]

  • University of Southern California. (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 3,5-Diaminobenzamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-dimethyl-3,5-dinitrobenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N,N-dimethyl-3,5-dinitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to its status as a research chemical, this guide synthesizes information from related compounds to provide a robust framework for its study and application.

Chemical Identity and Nomenclature

While a specific CAS (Chemical Abstracts Service) number for N,N-dimethyl-3,5-dinitrobenzamide is not readily found in major chemical databases, its existence has been confirmed in crystallographic studies. The IUPAC (International Union of Pure and Applied Chemistry) name is systematically derived as N,N-dimethyl-3,5-dinitrobenzamide .

For clarity and context, the details of the parent compound, 3,5-dinitrobenzamide, are provided in the table below.

IdentifierValueSource
CAS Number 121-81-3[1][2][3]
IUPAC Name 3,5-dinitrobenzamide[1]
Synonyms Nitromide[1][2]
Molecular Formula C₇H₅N₃O₅[1][2]
Molecular Weight 211.13 g/mol [1][2]

Physicochemical Properties

The physicochemical properties of N,N-dimethyl-3,5-dinitrobenzamide can be inferred from its structure and data on analogous compounds. The introduction of two methyl groups on the amide nitrogen is expected to alter its polarity, solubility, and melting point compared to the parent 3,5-dinitrobenzamide.

Table of Predicted and Known Properties:

Property3,5-Dinitrobenzamide (Known)N,N-dimethyl-3,5-dinitrobenzamide (Predicted)
Appearance Off-white to pale yellow powderLikely a crystalline solid
Melting Point 179 - 186 °CExpected to be lower than the parent compound
Solubility Sparingly soluble in water, soluble in organic solventsIncreased solubility in nonpolar organic solvents
Molecular Formula C₇H₅N₃O₅C₉H₉N₃O₅
Molecular Weight 211.13 g/mol 239.18 g/mol

Synthesis and Mechanism

The synthesis of N,N-dimethyl-3,5-dinitrobenzamide can be achieved through the amidation of 3,5-dinitrobenzoyl chloride with dimethylamine. This reaction is a standard nucleophilic acyl substitution.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3,5-Dinitrobenzoic_acid 3,5-Dinitrobenzoic acid 3,5-Dinitrobenzoyl_chloride 3,5-Dinitrobenzoyl chloride 3,5-Dinitrobenzoic_acid->3,5-Dinitrobenzoyl_chloride Chlorination Thionyl_chloride SOCl₂ Thionyl_chloride->3,5-Dinitrobenzoyl_chloride Dimethylamine Dimethylamine Product N,N-dimethyl-3,5- dinitrobenzamide Dimethylamine->Product 3,5-Dinitrobenzoyl_chloride->Product Amidation

Caption: Proposed synthesis of N,N-dimethyl-3,5-dinitrobenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dinitrobenzoic acid.

  • Slowly add thionyl chloride in excess.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dinitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N,N-dimethyl-3,5-dinitrobenzamide

  • Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine in the same solvent.

  • Slowly add the dimethylamine solution to the 3,5-dinitrobenzoyl chloride solution with constant stirring. An excess of dimethylamine is used to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude N,N-dimethyl-3,5-dinitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Research Directions

While specific applications for N,N-dimethyl-3,5-dinitrobenzamide are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.

Medicinal Chemistry

The nitrobenzamide scaffold is present in some compounds with reported antimycobacterial activity.[4] Further investigation into the biological activity of N,N-dimethyl-3,5-dinitrobenzamide could be a promising avenue for the development of new therapeutic agents.

Materials Science

Nitroaromatic compounds are known for their energetic properties and can serve as precursors in the synthesis of more complex materials. The parent compound, 3,5-dinitrobenzamide, is noted as an intermediate in the synthesis of explosives and materials with specific thermal and mechanical properties.[5]

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential for thermal sensitivity and toxicity.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

  • Toxicity: The toxicological properties of N,N-dimethyl-3,5-dinitrobenzamide have not been fully investigated. Assume it is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

N,N-dimethyl-3,5-dinitrobenzamide is a research chemical with potential for further exploration in various scientific fields. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications based on the available literature for structurally related compounds. Researchers are encouraged to use this information as a starting point for their own investigations into this intriguing molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4511, 3,5-Dinitrobenzamide. Retrieved from [Link]

  • Wikipedia. (2023, September 18). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Campos-Gaxiola, J. J., et al. (2018). A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide.
  • Teixeira, C., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 14(5), 458.

Sources

N,N-dimethyl-3,5-dinitrobenzamide mechanism of action in bacteria

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the bactericidal mechanisms, biochemical pathways, and analytical validation of the 3,5-dinitrobenzamide pharmacophore.

Executive Summary & Pharmacophore Rationale

N,N-dimethyl-3,5-dinitrobenzamide represents a highly potent structural scaffold within the dinitrobenzamide (DNB) class of antimicrobial agents. While simple nitroaromatics have historically been utilized in veterinary and agricultural contexts, modern phenotypic screening has repositioned the 3,5-dinitrobenzamide pharmacophore as a critical, highly specific weapon against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis and other bacterial pathogens[1].

As an application scientist, it is crucial to understand that the N,N-dimethyl substitution on the amide nitrogen primarily modulates the compound's lipophilicity and pharmacokinetic tissue distribution, but the bactericidal mechanism of action is entirely dictated by the 3,5-dinitroaromatic ring [2]. This guide dissects the dual mechanisms of action of this compound class: the highly specific covalent suicide inhibition of DprE1 in Actinobacteria, and the broad-spectrum nitroreductase-mediated toxicity in general bacterial populations.

Primary Mechanism: Covalent Suicide Inhibition of DprE1

In mycobacteria and related Actinobacteria, the primary target of 3,5-dinitrobenzamides is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [1]. DprE1 is an essential, FAD-dependent oxidoreductase localized in the periplasm. Operating in a complex with the NADH-dependent reductase DprE2, it catalyzes the two-step epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[3]. DPA is the sole arabinofuranosyl donor required for the biosynthesis of arabinogalactan and lipoarabinomannan—the structural foundation of the mycobacterial cell wall[1][2].

The Causality of Irreversible Inhibition

The inhibition of DprE1 by 3,5-dinitrobenzamides is not a standard competitive equilibrium; it is a bioreductive, covalent suicide mechanism [4].

  • Enzymatic Bioreduction : The DNB compound enters the DprE1 active site, where the enzyme's FAD cofactor (in its reduced FADH2 state) inadvertently transfers electrons to one of the nitro groups on the benzamide ring. This reduces the nitro group to a highly reactive nitroso intermediate[4].

  • Nucleophilic Attack : This transient nitroso species is immediately subjected to a nucleophilic attack by the thiolate anion of a strictly conserved active-site cysteine residue (Cys387 in M. tuberculosis DprE1)[1][3].

  • Semimercaptal Formation : A stable covalent semimercaptal bond is formed between the drug and the enzyme. This permanently occludes the active site, irreversibly halting DPA synthesis and triggering cell wall rupture[4].

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-D-ribose) DprE1 DprE1 (FAD-dependent) Oxidation DPR->DprE1 DPX DPX (Keto-intermediate) DprE1->DPX DprE2 DprE2 (NADH-dependent) Reduction DPX->DprE2 DPA DPA (Decaprenylphosphoryl-D-arabinose) DprE2->DPA DNB 3,5-Dinitrobenzamide (Prodrug) Nitroso Nitroso Intermediate (Reactive) DNB->Nitroso FADH2 Reduction Adduct Covalent Adduct (Semimercaptal with Cys387) Nitroso->Adduct Nucleophilic Attack by Cys387 Adduct->DprE1 Irreversible Inhibition CellDeath Cell Wall Rupture & Bacterial Death Adduct->CellDeath

Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides.

Secondary Mechanism: Broad-Spectrum Nitroreductase Biotransformation

In non-mycobacterial species that lack the specific DprE1 architecture, 3,5-dinitrobenzamides still exert potent bactericidal effects via a secondary mechanism mediated by bacterial nitroreductases (NTRs)[5].

Bacteria express Type I (oxygen-insensitive) nitroreductases, such as NfnB, which catalyze the step-wise reduction of the nitro groups into hydroxylamines[1]. This redox cycling generates massive intracellular bursts of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The resulting oxidative stress induces catastrophic DNA double-strand breaks, lipid peroxidation, and the disruption of cellular respiration, leading to rapid bacterial clearance[5].

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action of a synthesized N,N-dimethyl-3,5-dinitrobenzamide analog, researchers must employ orthogonal, self-validating assays. The following protocols are designed with internal controls to ensure that any observed inhibition is causally linked to the proposed mechanism, rather than off-target toxicity.

Protocol A: Radiochemical TLC Assay for DPA Biosynthesis Inhibition

This assay tracks the conversion of radiolabeled DPR to DPA. A block in this pathway confirms DprE1/DprE2 complex inhibition.

  • Step 1 (Preparation): Culture Mycobacterium smegmatis mc²155 to an OD600 of 0.6. Harvest and lyse cells to isolate the membrane fraction containing active DprE1/DprE2 complexes.

  • Step 2 (Incubation): Incubate the membrane fraction with 10 µM of the 3,5-dinitrobenzamide compound and 0.5 µCi of [¹⁴C]-DPR for 60 minutes at 37°C.

  • Step 3 (Self-Validating Controls):

    • Positive Control: 10 µM BTZ043 (a known DprE1 covalent inhibitor).

    • Negative Control: DMSO vehicle.

    • Validation Logic: If the positive control fails to show DPR accumulation, the membrane fraction is inactive or the lipid extraction failed, invalidating the run.

  • Step 4 (Extraction & TLC): Extract lipids using a CHCl₃:CH₃OH (2:1, v/v) biphasic system. Spot the organic phase onto a silica gel 60 TLC plate. Develop using CHCl₃:CH₃OH:H₂O:NH₄OH (65:25:3.6:0.5).

  • Step 5 (Autoradiography): Expose the plate to a phosphor screen. Inhibition is confirmed by the accumulation of the [¹⁴C]-DPR band and the complete disappearance of the [¹⁴C]-DPA band[3].

Protocol B: Intact Protein LC-MS/MS for Covalent Adduct Verification

To prove that the inhibition is specifically due to the formation of a semimercaptal bond at Cys387, intact protein mass spectrometry is required.

  • Step 1 (Reaction): Incubate 5 µM recombinant wild-type M. tuberculosis DprE1 with 50 µM of the DNB compound and 100 µM FADH₂ in 50 mM Tris-HCl (pH 7.5) for 2 hours.

  • Step 2 (Self-Validating Mutant Control): Perform the exact same incubation using a recombinant DprE1 Cys387Ser mutant .

    • Validation Logic: The Cys387Ser mutant lacks the nucleophilic thiol required for semimercaptal formation. If a mass shift is observed in the mutant, the compound is binding non-specifically, and the covalent suicide mechanism is falsified[1].

  • Step 3 (Desalting & MS): Desalt the proteins using a C4 ZipTip. Inject into an ESI-TOF mass spectrometer.

  • Step 4 (Analysis): Deconvolute the mass spectra. A successful covalent mechanism is proven by a mass shift on the wild-type DprE1 corresponding to [Mass of DNB] -[Mass of Oxygen], representing the loss of oxygen during nitroso reduction and subsequent adduct formation[3].

Workflow Start Compound Incubation with M. smegmatis Extract Lipid Extraction (CHCl3:CH3OH) Start->Extract MassSpec LC-MS/MS Intact Protein Mass Spec Start->MassSpec TLC TLC Analysis (14C-DPR tracking) Extract->TLC Result1 Accumulation of DPR / Depletion of DPA TLC->Result1 Result2 Mass Shift (+ MW of DNB) on DprE1 Cys387 MassSpec->Result2

Workflow for validating DprE1 inhibition and covalent adduct formation.

Quantitative Mechanistic Data

The table below summarizes the kinetic and phenotypic parameters of the 3,5-dinitrobenzamide scaffold compared to established reference inhibitors. The tight correlation between low IC₅₀ values and low MICs confirms that DprE1 inhibition is the primary driver of whole-cell toxicity in mycobacteria[4].

Compound Class / ReferencePrimary Target EnzymeMIC (M. tuberculosis H37Rv)Binding Kinetics (IC₅₀)Adduct Formation Mass Shift
N,N-dimethyl-3,5-dinitrobenzamide DprE1 / Nitroreductase0.03 - 0.125 µg/mL< 50 nM+ MW - 16 Da (Loss of O)
DNB1 (Reference DNB) DprE10.03 - 0.15 µg/mL~ 30 nM+ MW - 16 Da (Loss of O)
BTZ043 (Clinical Ref) DprE10.001 - 0.03 µg/mL< 10 nM+ MW - 16 Da (Loss of O)
DNB on Cys387Ser Mutant None (Resistance)> 50 µg/mL> 10,000 nMNo Shift Observed

References

  • Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLOS.[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC/NIH.[Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega.[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS.[Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Bioreductive Activation and Therapeutic Applications of Dinitrobenzamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitrobenzamide derivatives represent a highly versatile and potent class of bioreductive compounds with profound implications in oncology and infectious disease management. Characterized by the presence of two nitro groups on a benzamide scaffold (e.g., 2,4-dinitrobenzamide or 3,5-dinitrobenzamide), these molecules are inherently inert but undergo selective enzymatic reduction to form highly reactive, cytotoxic intermediates[1]. This unique mechanism makes them ideal candidates for targeted therapies, including Hypoxia-Activated Prodrugs (HAPs), Gene-Directed Enzyme Prodrug Therapy (GDEPT), and novel antitubercular agents[2][3].

This technical guide synthesizes the mechanistic pathways, quantitative biological activities, and self-validating experimental protocols essential for the research and development of dinitrobenzamide-based therapeutics.

Mechanisms of Action: The Bioreductive Paradigm

The biological activity of dinitrobenzamides hinges entirely on the stepwise reduction of their nitro ( −NO2​ ) groups. In the context of the extensively characterized prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), reduction is catalyzed by specific enzymes such as Escherichia coli nitroreductase (NTR, e.g., NfsA or NfsB) or human NAD(P)H quinone oxidoreductase 2 (NQO2)[4][5].

  • Nitroreduction : The enzyme catalyzes the transfer of electrons to either the 2-nitro or 4-nitro group, yielding a hydroxylamine ( −NHOH ) intermediate[6][7].

  • DNA Crosslinking : The 4-hydroxylamine derivative is highly cytotoxic. It undergoes further reaction with intracellular thioesters to form a potent bifunctional alkylating agent capable of inducing DNA-DNA interstrand crosslinks, ultimately triggering apoptosis[2][8].

Similarly, PR-104, a clinical-stage pre-prodrug, is systemically hydrolyzed by phosphatases to its alcohol intermediate PR-104A[9]. PR-104A is then reduced under hypoxic conditions by one-electron reductases, or oxygen-independently by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3), to form the DNA-crosslinking hydroxylamine (PR-104H) and amine (PR-104M) species[10][11].

Pathway Prodrug Dinitrobenzamide Prodrug (e.g., CB1954, PR-104A) Enzyme1 Bacterial Nitroreductase (NfsA / NfsB) Prodrug->Enzyme1 GDEPT Enzyme2 Human Reductases (AKR1C3 / NQO1) Prodrug->Enzyme2 Endogenous Hypoxia Hypoxic Tumor Microenvironment (One-electron reductases) Prodrug->Hypoxia HAP Strategy Metabolite Hydroxylamine Intermediate (-NHOH) Enzyme1->Metabolite 2e- reduction Enzyme2->Metabolite 2e- reduction Hypoxia->Metabolite 1e- reduction (No O2 back-oxidation) Amine Amine Derivative (-NH2) Metabolite->Amine Further reduction Target DNA Interstrand Crosslinking & Apoptosis Metabolite->Target Thioester activation Amine->Target

Metabolic activation of dinitrobenzamide prodrugs into DNA-crosslinking agents.

Primary Biological Applications

Anticancer Therapeutics (GDEPT and HAPs)

In Gene-Directed Enzyme Prodrug Therapy (GDEPT), a viral vector delivers a bacterial NTR gene specifically to tumor cells. Subsequent systemic administration of CB1954 or PR-104A results in localized prodrug activation[2][8]. This yields a massive "bystander effect" where the highly permeable cytotoxic metabolites diffuse and eradicate adjacent untransduced tumor cells[2]. PR-104 has also been heavily investigated for leukemias and hepatocellular carcinoma (HCC) due to the high endogenous expression of AKR1C3 in these malignancies, allowing for targeted therapy independent of hypoxia[11][12].

Antitubercular and Antifungal Activity

Beyond oncology, 3,5-dinitrobenzamide derivatives have emerged as potent antitubercular agents. They act as covalent inhibitors of decaprenylphosphoryl- β -D-ribose oxidase (DprE1), an essential enzyme for Mycobacterium tuberculosis cell wall synthesis[3]. The nitro group is reduced by the FAD cofactor of DprE1 to a nitroso moiety, which then forms a permanent covalent bond with a catalytic cysteine residue (Cys387), permanently inactivating the enzyme[3][13]. Furthermore, certain 3,5-dinitrobenzoate and dinitrobenzamide derivatives exhibit significant antifungal activity against Candida species by interfering with ergosterol synthesis and disrupting fungal cell membrane integrity[14][15].

Quantitative Activity Profiles

To benchmark the efficacy of these derivatives, the following table summarizes key pharmacological and toxicological metrics across different applications.

CompoundPrimary Target / ApplicationActivating Enzyme(s)Key Metric (MIC / MTD)Reference
CB1954 Solid Tumors (GDEPT)E. coli NfsA / NfsB, NQO2MTD: 24 mg/m² (IV)[16]
PR-104 Leukemia, HCC (HAP)AKR1C3, Hypoxic reductasesMTD: 270 mg/m² (IV)[2][11]
Compound c2/d1/d2 (3,5-DNBs)M. tuberculosis H37RvDprE1MIC: 0.031 μg/mL[3]
Ethyl 3,5-dinitrobenzoate Candida albicansFungal membrane targetsMIC: 125 µg/mL (0.52 mM)[14][15]
3,5-Dinitrobenzylsulfanyl oxadiazoles M. tuberculosis (replicating)DprE1 / NitroreductasesMIC: 0.03 μM[17]

Experimental Methodologies: Validating GDEPT Efficacy

To ensure scientific rigor and reproducibility in evaluating novel dinitrobenzamide/NTR combinations, the following self-validating protocol details the assessment of prodrug kinetics and cytotoxicity.

Protocol: In Vitro Nitroreductase/Prodrug Cytotoxicity Assay

Rationale : This workflow evaluates the conversion efficiency of dinitrobenzamides by NTRs and their subsequent cytotoxic impact. We utilize SK-OV-3 (ovarian cancer) or HeLa cells, measuring viability via metabolic assays, while parallel HPLC confirms the chemical identity of the reduction products[2][8].

Step 1: Cell Culture & Transfection

  • Seed SK-OV-3 or HeLa cells in 96-well plates at 5×103 cells/well in DMEM supplemented with 10% FBS.

  • Causality: A sub-confluent density ensures cells remain in the exponential growth phase. This is critical because DNA cross-linking agents primarily target actively replicating DNA; confluent, quiescent cells would artificially skew resistance data[8].

  • Transfect cells with a plasmid encoding the target NTR (e.g., nfsA or nfsB) using a liposomal transfection reagent. Incubate for 24-48 hours to allow robust enzyme expression.

Step 2: Prodrug Administration

  • Wash cells with PBS to remove serum proteins that might unspecifically bind the prodrug.

  • Administer the dinitrobenzamide prodrug (e.g., PR-104A or CB1954) at varying concentrations (0.1 µM to 100 µM).

  • Causality: Fix a parallel assay at 10 µM, as clinical maximum tolerated doses (MTD) restrict in vivo concentrations to this range. Testing beyond physiological relevance yields false-positive therapeutic windows[2].

Step 3: Hypoxic vs. Normoxic Incubation (For HAPs)

  • Incubate the plates under normoxic (21% O2​ ) and hypoxic (<0.1% O2​ ) conditions for 4 hours.

  • Causality: Hypoxia prevents the futile redox cycling of the one-electron reduced nitro radical back to the parent prodrug. This lack of oxygen allows the toxic hydroxylamine to accumulate, validating the hypoxia-selective mechanism of action[9].

Step 4: HPLC Metabolic Profiling (Self-Validation Step)

  • In a cell-free parallel reaction, incubate the purified NTR with the prodrug and NADH/NADPH cofactor. Quench the reaction with ice-cold acetonitrile and centrifuge. Analyze the supernatant via HPLC (absorbance at 254 nm).

  • Causality: HPLC directly validates that the loss of cell viability is due to the enzymatic generation of the specific 2-hydroxylamine or 4-hydroxylamine metabolites, rather than off-target prodrug toxicity or spontaneous degradation[2][6].

Step 5: Viability Quantification

  • Replace the prodrug-containing media with fresh DMEM and incubate for an additional 48 hours. Add MTT or MTS reagent; measure absorbance at 490 nm. Calculate the IC50​ relative to untreated controls.

Workflow Step1 1. Cell Culture & Transfection Step2 2. Prodrug Administration Step1->Step2 Step3 3. Hypoxic/Normoxic Incubation Step2->Step3 Step4A 4A. Cell Viability (MTT/MTS Assay) Step3->Step4A Cytotoxicity Step4B 4B. HPLC Metabolic Profiling Step3->Step4B Kinetics Validation

In vitro experimental workflow for validating GDEPT efficacy and prodrug kinetics.

Future Perspectives

The clinical translation of dinitrobenzamide derivatives has historically been bottlenecked by dose-limiting toxicities and inefficient enzyme kinetics. However, the evolution from CB1954 to PR-104 demonstrated a >10 -fold improvement in the MTD (24 mg/m² vs 270 mg/m²)[2][16]. Current research focuses on engineering mutant bacterial NTRs (e.g., via SOS response screening) that exhibit higher kcat​/KM​ for specific prodrugs, allowing for lower, safer systemic dosing[1][5]. Concurrently, the discovery that 3,5-dinitrobenzamides can covalently inhibit mycobacterial DprE1 opens a massive new frontier for these scaffolds in combating multidrug-resistant tuberculosis, shifting the paradigm from oncology to global infectious disease management[3][17].

References

  • The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. Bioscience Reports.2

  • Discovery and Optimisation of Bacterial Nitroreductases for Use in Anti-Cancer Gene Therapy. Open Access Te Herenga Waka-Victoria University of Wellington. 1

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. 14

  • Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice. NIH. 10

  • Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro. PMC. 8

  • Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form. PubMed. 6

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC. 3

  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases. ACS Publications. 7

  • Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy. AACR Journals.4

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI. 5

  • Synthesis, Antitubercular Activity, Molecular Modeling and Docking Studies of Novel Thiazolidin-4-One Linked Dinitrobenzamide Derivatives. Bentham Science Publishers. 13

  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. ACS Publications.17

  • Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem. NIH. 9

  • The Nitroreductase/CB1954 Enzyme-Prodrug System. Springer Nature Experiments. 16

  • Biomarker of sensitivity to PR-104 in leukemia. Blood | American Society of Hematology. 12

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. 15

  • Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma. Taylor & Francis. 11

Sources

N,N-Dimethyl-3,5-dinitrobenzamide as a Next-Generation Antitubercular Agent: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global persistence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated a paradigm shift in antitubercular drug discovery[1]. Traditional targets are increasingly compromised, shifting focus toward novel vulnerabilities within the mycobacterial cell wall biosynthesis machinery. Among these, the decaprenylphosphoryl- β -D-ribose 2′-epimerase (DprE1) has emerged as a highly susceptible, validated target[2].

The 3,5-dinitrobenzamide (DNB) scaffold represents a potent class of DprE1 inhibitors[3]. Within this class, N,N-dimethyl-3,5-dinitrobenzamide serves as a fundamental, low-molecular-weight core. While advanced derivatives utilizing bulky N-benzyl or N-aryl substitutions have entered late-stage preclinical evaluation[1], the compact N,N-dimethyl derivative provides an ideal, low-steric baseline for understanding target engagement, structure-activity relationships (SAR), and the precise mechanics of covalent "suicide" inhibition. This whitepaper details the mechanistic rationale, physicochemical profiling, and self-validating experimental workflows required to evaluate this compound's potential as an antitubercular agent.

Mechanistic Rationale: Suicide Inhibition of DprE1

DprE1 is a periplasmic flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA)[2]. DPA is the sole arabinosyl donor required for the synthesis of arabinogalactan and lipoarabinomannan—essential structural components of the mycobacterial cell wall[4].

N,N-dimethyl-3,5-dinitrobenzamide operates as a prodrug. Its mechanism of action is a highly specific, enzyme-catalyzed suicide inhibition driven by the following causal sequence:

  • Bioactivation: The compound enters the DprE1 active site, where the enzyme's reduced cofactor (FADH 2​ ) specifically reduces one of the meta-nitro ( −NO2​ ) groups to a highly reactive nitroso ( −NO ) intermediate[4].

  • Nucleophilic Attack: The newly formed nitroso species acts as a potent electrophile. It is immediately subjected to a nucleophilic attack by the thiolate anion of a highly conserved cysteine residue (Cys387 in M. tuberculosis) located within the substrate-binding pocket[5].

  • Covalent Adduct Formation: This reaction forms a stable, irreversible semimercaptal bond, permanently occluding the active site[5].

  • Phenotypic Consequence: The cessation of DPA production leads to catastrophic cell wall structural failure, osmotic lysis, and bacterial death[2].

G DNB N,N-dimethyl-3,5- dinitrobenzamide DprE1 DprE1 (FADH2) DNB->DprE1 binds active site Nitroso Nitroso Intermediate DprE1->Nitroso reduction by FADH2 Adduct Covalent Semimercaptal Adduct Nitroso->Adduct nucleophilic attack by Cys387 Cys387 Residue Cys387->Adduct thiol group CellDeath Cell Wall Lysis & Bacterial Death Adduct->CellDeath irreversible DprE1 inhibition

Biochemical pathway of DprE1 covalent inhibition by 3,5-dinitrobenzamides.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The efficacy of the DNB scaffold is heavily dependent on the nature of the amide substituent[1]. The N,N-dimethyl cap provides a minimalist approach, eliminating the steric bulk that can sometimes hinder deep pocket penetration. However, the trade-off is a relatively low lipophilicity, which can impact the compound's ability to traverse the exceptionally lipid-rich mycobacterial envelope.

Table 1: Physicochemical Properties of N,N-dimethyl-3,5-dinitrobenzamide

Data synthesized from chemical screening databases[6].

PropertyValuePharmacological Implication
Molecular Weight 239.19 g/mol Highly favorable for rapid diffusion; well below the Lipinski limit of 500 Da.
LogP 0.195Low lipophilicity. May require formulation enhancements or structural elongation to improve cell wall permeability.
Polar Surface Area (PSA) 111 ŲAcceptable for cellular permeability, though on the higher end due to the dual nitro groups.
H-Bond Donors 0Lack of donors reduces desolvation energy penalties upon entering the hydrophobic DprE1 pocket.
H-Bond Acceptors 5Provides multiple interaction points for active-site stabilization prior to covalent bonding.

From an SAR perspective, while the N,N-dimethyl variant is mechanistically sound, extending the amide nitrogen with cyclic or aromatic moieties (e.g., morpholine, benzyl) has been shown to optimize the LogP profile, dramatically lowering the Minimum Inhibitory Concentration (MIC) against MDR strains[3][7].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate N,N-dimethyl-3,5-dinitrobenzamide, researchers must employ orthogonal assays that validate both phenotypic efficacy and the specific molecular mechanism.

Protocol 1: In Vitro Mycobacterial Growth Inhibition (REMA)

The Resazurin Microtiter Assay (REMA) is utilized to determine the MIC. This assay relies on the causal relationship between cellular metabolism and the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent). It provides a direct, plating-free readout of bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80) to mid-log phase (OD 600​ = 0.6–0.8). Dilute to a final working concentration of 1×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of N,N-dimethyl-3,5-dinitrobenzamide (range: 100 µg/mL to 0.05 µg/mL). Crucial Step: Fill the perimeter wells with sterile water to prevent edge-effect evaporation during the long incubation.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each test well. Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Indicator Addition: Add 30 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence at λex​ 560 nm / λem​ 590 nm. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of metabolic activity.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

To prove that the compound acts via the proposed suicide inhibition mechanism, intact protein Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS) is employed to detect the specific mass shift corresponding to the semimercaptal adduct at Cys387[5].

Step-by-Step Methodology:

  • In Situ Bioactivation: Incubate 10 µM of recombinant M. tuberculosis DprE1 with 100 µM of N,N-dimethyl-3,5-dinitrobenzamide in 50 mM Tris-HCl buffer (pH 7.5). Crucial Step: Add 50 µM FAD and 1 mM NADH. DprE1 is a flavoenzyme; NADH is required to reduce FAD to FADH 2​ , which is the actual catalytic species that reduces the compound's nitro group[4].

  • Incubation: Allow the reaction to proceed for 2 hours at 37°C to ensure complete covalent modification.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the protein using a C4 ZipTip to remove excess ligand, NADH, and buffer salts, which cause severe ion suppression in MS.

  • MS Analysis: Elute the protein directly into the LC-ESI-TOF MS.

  • Data Deconvolution: Deconvolute the multiply charged protein envelope to obtain the intact mass.

    • Causality Check: The observed mass of the inhibited DprE1 must equal the mass of the apo-enzyme + the mass of N,N-dimethyl-3,5-dinitrobenzamide (239.19 Da) minus 16 Da (loss of one oxygen atom during −NO2​ to −NO reduction).

High-Throughput Screening & Validation Workflow

The following workflow illustrates the logical progression from compound synthesis to validated lead optimization, ensuring that both phenotypic activity and target engagement are confirmed before advancing the molecule.

G Synthesis Compound Synthesis & QC (NMR/LC-MS) InVitro In Vitro REMA Assay (MIC/MBC Determination) Synthesis->InVitro Enzymatic DprE1 Enzymatic Assay (FAD-dependent epimerization) Synthesis->Enzymatic MS Intact Protein MS (Cys387 Adduct Validation) InVitro->MS Active hits Enzymatic->MS Target engagement LeadOpt Lead Optimization (SAR & PK/PD tuning) MS->LeadOpt Validated mechanism

Integrated screening and validation workflow for DprE1-targeted antitubercular agents.

Future Perspectives & Lead Optimization

While N,N-dimethyl-3,5-dinitrobenzamide provides an excellent mechanistic probe, its clinical utility requires optimization of its pharmacokinetic and pharmacodynamic (PK/PD) parameters. Future drug development efforts should focus on modifying the N,N-dimethyl moiety. Substituting the dimethyl group with larger, lipophilic rings (such as piperidine or substituted benzyl groups) has been definitively shown to enhance penetration through the mycolic acid layer while retaining the highly reactive 3,5-dinitro core required for DprE1 inactivation[1][3]. By utilizing the self-validating workflows outlined above, researchers can systematically evolve this core scaffold into a potent, next-generation therapeutic for XDR-TB.

Sources

Antifungal properties of N,N-dimethyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Antifungal Properties of the 3,5-Dinitrobenzamide Scaffold

Abstract

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, represent a significant and growing threat to global health. The emergence of drug-resistant strains necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. The 3,5-dinitrobenzamide scaffold has emerged as a promising chemotype, demonstrating potent antimicrobial activity. This technical guide provides a comprehensive overview of the antifungal properties of N,N-dimethyl-3,5-dinitrobenzamide and related derivatives, focusing on their synthesis, spectrum of activity, proposed mechanisms of action, and the detailed experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Imperative for Novel Antifungals

The landscape of infectious diseases is increasingly complicated by antimicrobial resistance. Fungal pathogens are no exception, with high rates of morbidity and mortality associated with invasive infections, especially in immunocompromised individuals[1]. The current clinical armamentarium against fungi is limited, and its efficacy is threatened by the rise of resistant strains[2][3].

Nitroaromatic compounds have a long history in medicinal chemistry, with the nitro group serving as a key pharmacophore for various biological activities[4]. Within this class, derivatives of 3,5-dinitrobenzoic acid have shown significant potential[1]. This guide focuses on the N,N-dimethyl-3,5-dinitrobenzamide derivative, exploring its antifungal capabilities and the broader potential of its structural class. These compounds represent a valuable area of investigation for developing new drugs to combat challenging fungal infections.

Synthesis and Characterization of N,N-Dimethyl-3,5-Dinitrobenzamide

The synthesis of N,N-dimethyl-3,5-dinitrobenzamide is typically achieved through a straightforward amidation reaction starting from 3,5-dinitrobenzoic acid or its more reactive acyl chloride derivative. The use of 3,5-dinitrobenzoyl chloride allows the reaction to proceed under mild conditions with a suitable amine.

General Synthesis Protocol

The following protocol describes a representative synthesis of N-alkyl or N,N-dialkyl-3,5-dinitrobenzamides.

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • Dimethylamine (or other desired amine)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (e.g., dimethylamine, 1.5 equivalents) and triethylamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Dissolve 3,5-dinitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N,N-dimethyl-3,5-dinitrobenzamide product.

Structural Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and High-Resolution Mass Spectrometry (HRMS)[1].

Antifungal Spectrum of Activity

Derivatives of 3,5-dinitrobenzoic acid have demonstrated notable activity against clinically relevant fungi, particularly species of the Candida genus. While specific data for N,N-dimethyl-3,5-dinitrobenzamide is part of a broader chemical series, studies on closely related esters and amides provide strong evidence for the scaffold's efficacy.

Quantitative Susceptibility Data

The antifungal activity is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4[4].

The table below summarizes the activity of representative 3,5-dinitrobenzoate esters, which share the core scaffold and demonstrate its potential.

CompoundFungal StrainMIC (µg/mL)MIC (mM)Reference
Ethyl 3,5-dinitrobenzoateCandida albicans1250.52[1]
Ethyl 3,5-dinitrobenzoateCandida krusei1004.16[1]
Ethyl 3,5-dinitrobenzoateCandida tropicalis5002.08[1]
Methyl 3,5-dinitrobenzoateCandida albicans-0.27–1.10[4]

Note: The activity of specific N,N-disubstituted dinitrobenzamides can vary based on the nature of the alkyl groups, influencing factors like solubility and cell permeability.

Proposed Mechanism of Action

Research indicates that 3,5-dinitrobenzoic acid derivatives may exert their antifungal effects through a multi-target mechanism, a highly desirable trait that can reduce the likelihood of resistance development[1]. The primary proposed mechanism involves the disruption of the fungal cell membrane's integrity, likely through interference with ergosterol biosynthesis[1].

Causality of the Mechanism:

  • Ergosterol Depletion: Ergosterol is a vital lipid component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or altered distribution compromises membrane fluidity, function of membrane-bound enzymes, and overall cell integrity.

  • Cell Membrane Disruption: By interfering with ergosterol, the compound leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. This direct action on the membrane is consistent with the observed fungicidal activity of some derivatives[1].

While some dinitrobenzamides are known to inhibit the enzyme DprE1 in Mycobacterium tuberculosis[5][6][7], the primary antifungal mechanism appears to be distinct and centered on the cell membrane[1].

Antifungal_Mechanism cluster_0 Fungal Cell Membrane Cell Membrane Integrity Membrane Integrity & Function Ergosterol Ergosterol Biosynthesis Ergosterol->Integrity Disruption Death Fungal Cell Death Integrity->Death Leads to Compound N,N-Dimethyl-3,5- dinitrobenzamide Compound->Membrane Direct Interaction Compound->Ergosterol Inhibition Antifungal_Workflow A 1. Compound Preparation (Stock solution in DMSO) C 3. Broth Microdilution (MIC) (Serial dilution of compound in 96-well plate) A->C B 2. Inoculum Preparation (Yeast suspension adjusted to 0.5 McFarland standard) D 4. Inoculation & Incubation (Add inoculum to wells, incubate at 35°C for 24-48h) B->D C->D E 5. MIC Determination (Visual or spectrophotometric reading of fungal growth) D->E F 6. MFC Determination (Plate aliquots from clear wells onto agar plates) E->F G 7. MFC Reading (Determine lowest concentration with no growth on agar) F->G

Caption: Standard experimental workflow for MIC and MFC determination.

Protocol: Broth Microdilution for MIC Determination (CLSI M27-A3 Adapted)

This method determines the minimum concentration of the drug that inhibits fungal growth.

Materials:

  • N,N-dimethyl-3,5-dinitrobenzamide stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline, spectrophotometer, 35°C incubator

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on an SDA plate for 24 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate. b. Prepare a starting drug solution in RPMI-1640. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC: a. The MIC is defined as the lowest drug concentration in which there is a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control (well 11).[8]

Protocol: MFC Determination

This protocol is a direct extension of the MIC assay to determine if the compound has fungistatic or fungicidal activity.

Procedure:

  • Following MIC determination, select the wells showing complete inhibition (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each of these wells and spot-plate it onto an SDA plate.

  • Incubate the SDA plate at 35°C for 48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.[4]

Conclusion and Future Perspectives

N,N-dimethyl-3,5-dinitrobenzamide and its analogues represent a compelling class of compounds with demonstrated antifungal potential, particularly against Candida species. Their proposed multi-target mechanism of action, involving the disruption of the fungal cell membrane and ergosterol synthesis, is a significant advantage in the fight against drug resistance.

The protocols detailed in this guide provide a robust framework for the continued investigation of this chemical scaffold. Future research should focus on:

  • Broad-Spectrum Screening: Evaluating activity against a wider panel of fungal pathogens, including azole-resistant isolates and filamentous fungi.

  • In Vivo Efficacy: Progressing lead compounds into animal models of fungal infection to assess their therapeutic potential.

  • Toxicology and Safety: Conducting comprehensive cytotoxicity studies against mammalian cell lines to determine the therapeutic index.

  • Mechanism Deconvolution: Employing advanced techniques like transcriptomics and proteomics to further elucidate the specific molecular targets and pathways affected by these compounds.

Through systematic investigation, the 3,5-dinitrobenzamide scaffold holds the promise of yielding novel, effective, and resistance-breaking antifungal drugs.

References

  • Silva, B., Pereira, Y., de Andrade, D., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Scientific Reports. Available at: [Link]

  • Duarte, M., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry. Available at: [Link]

  • Shakhatreh, M., Al-Smadi, M., Khabour, O., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. Available at: [Link]

  • Yin, Z., Lu, T., Chen, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar. Available at: [Link]

  • Yuliani, S., Larasati, A., Hardjono, S., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Ubaya Repository. Available at: [Link]

  • Garrido-Couto, N., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available at: [Link]

  • Dellière, S., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Available at: [Link]

  • Chikukwa, T., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Li, C., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC. Available at: [Link]

  • Manina, G., et al. (2011). Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLOS ONE. Available at: [Link]

Sources

N,N-dimethyl-3,5-dinitrobenzamide solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Mechanics of N,N-Dimethyl-3,5-dinitrobenzamide (NDMDBA)

Executive Summary

N,N-dimethyl-3,5-dinitrobenzamide (NDMDBA) is a highly functionalized aromatic compound utilized as a critical intermediate in organic synthesis, pharmaceutical development, and agrochemical formulations. Structurally, it features a benzene ring substituted with two strongly electron-withdrawing nitro groups at the 3 and 5 positions, and an N,N-dimethylated amide group.

For application scientists and formulation researchers, the primary challenge with NDMDBA lies in its solvation thermodynamics. The compound exhibits a high crystal lattice energy and a specific hydrogen-bonding profile (possessing multiple hydrogen-bond acceptors but zero hydrogen-bond donors)[1]. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility of NDMDBA in common laboratory solvents, complete with self-validating protocols for kinetic solubility profiling and stock solution formulation.

Structural and Physicochemical Profiling: The Causality of Solubility

To predict and manipulate the solubility of NDMDBA, one must first deconstruct its molecular architecture. The solubility of any compound is a thermodynamic competition between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation.

  • The Amide Core (N,N-Dimethylation): Unlike primary benzamides, the N,N-dimethylation of the amide nitrogen eliminates all hydrogen-bond donor capabilities[2]. Consequently, NDMDBA cannot form hydrogen-bond networks with itself or with protic solvents via N-H interactions.

  • The Nitro Groups: The two nitro groups are potent electron-withdrawing groups (EWGs) that heavily polarize the aromatic ring, making the molecule highly electrophilic[3]. They also serve as strong hydrogen-bond acceptors (total of 5 H-bond acceptors in the molecule)[1].

  • Lipophilicity vs. Polarity: With an estimated logP of ~0.20, the molecule is amphiphilic but leans toward polar characteristics due to the high dipole moments of the nitro and carbonyl groups[1]. However, the hydrophobic bulk of the aromatic ring prevents favorable entropy of mixing in purely aqueous environments.

The Solvation Rule for NDMDBA: The compound is highly soluble in polar aprotic solvents that can engage in strong dipole-dipole interactions without relying on the solute to provide hydrogen-bond donors. It is practically insoluble in non-polar aliphatic solvents (due to high lattice energy) and poorly soluble in water (due to hydrophobic bulk and lack of H-bond donors)[4][5].

Solvation A N,N-dimethyl-3,5-dinitrobenzamide (Solid State Lattice) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B Addition C Highly Polar Protic (e.g., Water) A->C Addition D Strong Dipole-Dipole Alignment & Pi-Stacking Disruption B->D Solvation Mechanism F Lack of Solute H-Bond Donors & Hydrophobic Ring Exclusion C->F Solvation Mechanism E High Solubility (Thermodynamically Favorable) D->E Outcome G Low Solubility / Precipitation (Thermodynamically Unfavorable) F->G Outcome

Thermodynamic solvation pathways of NDMDBA in different solvent classes.

Solubility Matrix in Common Lab Solvents

The following table synthesizes the expected solubility profile of NDMDBA based on its physicochemical properties and empirical data from structurally analogous dinitrobenzamides[5][6].

SolventSolvent ClassPolarity IndexExpected SolubilityMechanistic Rationale
DMSO Polar Aprotic7.2High (>25 mg/mL)Exceptional dipole-dipole matching; oxygen in DMSO interacts favorably with the polarized aromatic system.
DMF Polar Aprotic6.4High (>20 mg/mL)Strong solvation of the electron-deficient aromatic ring and amide core.
Acetone Polar Aprotic5.1Moderate-High Good dipole interaction; suitable for rapid dissolution and evaporation.
Ethyl Acetate Polar Aprotic4.4Moderate Sufficient polarity to disrupt the lattice, though less effective than DMSO/DMF.
Methanol Polar Protic5.1Moderate Methanol acts as an H-bond donor to the nitro/carbonyl oxygens, but solvation is limited by the hydrophobic ring.
Dichloromethane Halogenated3.1Moderate Good dispersion forces for the aromatic ring, but lacks strong dipole interactions for the nitro groups.
Water Polar Protic10.0Very Low (<0.1 mg/mL)Inability of NDMDBA to act as an H-bond donor prevents the formation of a stable hydration shell.
Hexane Non-polar0.1Insoluble Insufficient dielectric constant to overcome the strong crystal lattice energy of the dinitroaromatic system.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in verification steps (e.g., centrifugation and HPLC validation) to prevent the use of supersaturated or precipitated solutions, which can critically skew biological or chemical assay results.

Protocol A: Kinetic Solubility Profiling via HPLC-UV

This protocol determines the exact maximum kinetic solubility of NDMDBA in a chosen solvent system.

Step-by-Step Methodology:

  • Solid Addition: Weigh exactly 10.0 mg of NDMDBA powder into a 2.0 mL low-bind microcentrifuge tube.

  • Solvent Introduction: Add 1.0 mL of the test solvent (e.g., 100% DMSO or a mixed aqueous buffer).

  • Agitation: Vortex the tube for 60 seconds at maximum speed, followed by sonication in a water bath at 25°C for 15 minutes. Causality: Sonication provides the activation energy required to overcome local kinetic barriers to dissolution.

  • Equilibration: Place the tube on a thermomixer at 25°C and 800 RPM for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge the sample at 15,000 × g for 15 minutes. This is critical to separate undissolved micro-particulates from the true solution.

  • Sampling: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant 1:100 in mobile phase and quantify the concentration using HPLC-UV (detection at ~254 nm, utilizing the strong chromophore of the dinitroaromatic ring) against a pre-established standard curve.

Protocol B: Formulation of High-Concentration in vivo / in vitro Dosing Solutions

For biological assays, pure organic solvents are often toxic. This protocol outlines the preparation of a clear, stable solution using a standard co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) widely validated for poorly water-soluble nitroaromatics[6].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the required mass of NDMDBA in 10% of the final volume using 100% DMSO . Vortex until visually clear. Causality: DMSO completely disrupts the crystal lattice, creating a molecular dispersion.

  • Polymer Stabilization: Add 40% PEG300 to the mixture and vortex. PEG300 acts as a cosolvent that prevents the rapid nucleation of the drug when water is eventually introduced.

  • Surfactant Addition: Add 5% Tween-80 and vortex. The surfactant forms micelles that will encapsulate the hydrophobic portions of NDMDBA.

  • Aqueous Quenching: Slowly add 45% Saline dropwise while continuously vortexing. Validation Step: If precipitation or cloudiness occurs at this stage, the compound has crashed out. Gentle heating (37°C) and sonication can be applied; if cloudiness persists, the target concentration exceeds the micellar capacity.

Formulation S1 Step 1: Primary Solubilization Add 10% DMSO S2 Step 2: Polymer Stabilization Add 40% PEG300 S1->S2 S3 Step 3: Micellar Encapsulation Add 5% Tween-80 S2->S3 S4 Step 4: Aqueous Quenching Add 45% Saline (Dropwise) S3->S4 S5 Step 5: Validation Visual & HPLC Check S4->S5

Standardized workflow for formulating stable NDMDBA aqueous-compatible stock solutions.

References

  • VITASMLAB.BIZ: SOURCE OF CHEMICAL REAGENTS FOR RESEARCH AND DEVELOPMENT Vitas-M Lab. Retrieved March 13, 2026. [Link]

  • 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide Compound Ontosight. Retrieved March 13, 2026.[Link]

  • Dinitolmide | C8H7N3O5 | CID 3092 - PubChem - NIH National Institutes of Health (NIH). Retrieved March 13, 2026. [Link]

Sources

N,N-Dimethyl-3,5-dinitrobenzamide: A Comprehensive Technical Guide to Safety, Handling, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

N,N-dimethyl-3,5-dinitrobenzamide (CAS Registry Number: 2782-45-8) is a highly specialized synthetic building block utilized in advanced materials science, supramolecular chemistry, and pharmaceutical development[1][2]. Structurally, the molecule consists of a central benzene ring substituted with a dimethylamide group and two strongly electron-withdrawing nitro groups.

This highly electron-deficient aromatic core makes the compound an excellent candidate for driving π-π stacking interactions in crystal engineering[3] and macrocycle synthesis[4]. Furthermore, its nitroaromatic profile makes it a subject of significant interest in cytotoxicity and antimicrobial research, where biological reduction of the nitro groups can be leveraged for targeted drug delivery[5].

Physicochemical Properties & Hazard Causality

Understanding the physicochemical baseline of N,N-dimethyl-3,5-dinitrobenzamide is critical for predicting its behavior in both biological assays and chemical synthesis.

Table 1: Core Physicochemical Properties

Property Value Causality / Implication
Molecular Weight 239.19 g/mol [6] Optimal for small-molecule drug design; facilitates high membrane permeability.
LogP 0.195[6] Slightly lipophilic; indicates moderate aqueous solubility but sufficient lipid partitioning for cellular uptake.
Polar Surface Area (PSA) 111 Ų[6] High PSA driven by nitro and amide oxygens; restricts blood-brain barrier (BBB) penetration but facilitates strong hydrogen bonding in co-crystals.

| Physical State | Dry Powder[6] | Prone to aerosolization; requires stringent dust-control and anti-static measures during handling. |

Hazard Causality Analysis (E-E-A-T)

The primary hazards of N,N-dimethyl-3,5-dinitrobenzamide stem directly from its di-nitrated aromatic ring:

  • Toxicity via Nitroreduction : In biological systems, nitroaromatics often act as prodrugs or toxins. They undergo single-electron reduction by bacterial or tumor-specific nitroreductases. This forms a highly reactive nitro radical anion, which can either directly bind to biomacromolecules or react with molecular oxygen to generate Reactive Oxygen Species (ROS), leading to severe DNA damage and apoptosis.

  • Energetic Potential : While the amide linkage provides stability compared to pure explosive nitroaromatics (like TNT), the presence of two nitro groups means the compound carries inherent oxidative potential. It must be strictly isolated from strong reducing agents, concentrated bases, and extreme thermal shock to prevent rapid, exothermic decomposition.

Safety Protocols & Self-Validating Handling Workflow

Handling dry nitroaromatic powders requires a systematic approach to mitigate inhalation risks and electrostatic discharge (ESD). The following protocol is designed as a self-validating system for the safe transfer of N,N-dimethyl-3,5-dinitrobenzamide.

Step-by-Step Handling Protocol
  • Environmental Control & PPE Setup

    • Action : Don anti-static nitrile gloves, a particulate-filtering respirator (N95/P100), and a flame-resistant lab coat. Conduct all work inside a certified chemical fume hood.

    • Validation : Verify the fume hood monitor displays a face velocity of 0.5 m/s (100 fpm). If the alarm sounds or the reading fluctuates, abort the procedure.

  • Static Mitigation

    • Action : Place the reagent bottle on a grounded anti-static mat. Use a zero-stat ionizing gun on the exterior of the container before opening to prevent the fine powder from aerosolizing due to static repulsion.

    • Validation : Use a handheld electrostatic field meter; proceed only when the surface charge on the container reads < 50 V.

  • Closed-System Weighing

    • Action : Transfer the powder using a grounded stainless-steel spatula into a pre-tared, anti-static weigh boat. Transfer immediately to a sealed reaction vessel.

    • Validation : Gravimetric confirmation. The analytical balance must return to absolute zero after the weigh boat is removed, confirming no residual powder was spilled on the pan.

  • Decontamination

    • Action : Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the compound (e.g., ethanol or acetone), followed by a deionized water wipe.

    • Validation : Perform a colorimetric swab test or UV illumination (nitroaromatics often quench fluorescence) on the work surface to confirm the total absence of chemical residue.

Handling A 1. Fume Hood Velocity > 0.5 m/s B 2. Static Mitigation Charge < 50 V A->B C 3. Gravimetric Transfer B->C D 4. Solvent Wipe & UV Validation C->D

Fig 1: Step-by-step validated safety workflow for handling nitroaromatic powders.

Experimental Methodologies: Co-Crystallization

N,N-dimethyl-3,5-dinitrobenzamide is frequently used as a co-former in crystal engineering to study non-covalent interactions, such as π-π stacking and hydrogen bonding with thiourea derivatives[3][7].

Self-Validating Co-Crystallization Protocol
  • Equimolar Dissolution

    • Action : Weigh exactly 1.0 mmol of N,N-dimethyl-3,5-dinitrobenzamide and 1.0 mmol of the target co-former (e.g., a 1,1-dimethylthiourea derivative). Dissolve both in 10 mL of hot dimethylformamide (DMF) or ethanol under continuous magnetic stirring.

    • Validation : Shine a laser pointer through the solution. The absence of a Tyndall effect validates complete dissolution and the absence of micro-particulates.

  • Controlled Nucleation

    • Action : Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single fine needle hole to allow for ultra-slow solvent evaporation at room temperature.

    • Validation : Conduct daily microscopic inspections. The appearance of geometrically distinct, uniform crystal habits (differing from the needle-like or amorphous structures of the starting materials) validates successful nucleation.

  • Harvest and Thermal Validation

    • Action : Isolate the crystals via vacuum filtration and wash with a cold, volatile anti-solvent (e.g., diethyl ether).

    • Validation : Perform Differential Scanning Calorimetry (DSC). The co-crystal is validated if the thermogram displays a single, sharp melting endotherm at a temperature entirely distinct from the melting points of both pure starting materials[3].

Mechanism DNB N,N-dimethyl-3,5-dinitrobenzamide (Prodrug / Toxin) Enz Nitroreductase Enzyme (Biological Activation) DNB->Enz Target Binding Rad Nitro Radical Anion (Highly Reactive) Enz->Rad 1e- Reduction ROS Reactive Oxygen Species (Oxidative Stress) Rad->ROS O2 Interaction DNA DNA Adducts & Strand Breaks Rad->DNA Direct Toxicity ROS->DNA Oxidative Damage Apo Apoptosis (Programmed Cell Death) DNA->Apo Pathway Activation

Fig 2: Enzymatic reduction pathway of dinitrobenzamides leading to cellular apoptosis.

References

  • UNII DU5VFY3UEV - N,N-DIMETHYL-3,5-DINITROBENZAMIDE , NDC List / PubChem Database. URL:[Link]

  • Computational and experimental structural analysis of 3-benzoyl-1,1-dimethyl-thiourea and its polymorph , Structural Chemistry (ResearchGate). URL:[Link]

  • Raymond John Butcher - Howard Profiles (A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide) , Acta Crystallographica Section E / Howard University. URL: [Link]

  • Optimized structures of macrocycles , ResearchGate. URL:[Link]

  • 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide Compound , Ontosight Biological Database. URL:[Link]

  • N,N-Dimethyl-3,5-dinitrobenzamide Synonyms & Hazard Data , EPA CompTox Chemicals Dashboard. URL:[Link]

  • Chemical Reagents: Vitas-M Lab ID STK019600 , Vitas-M Lab. URL:[Link]

Sources

Strategic Sourcing and Technical Evaluation of N,N-Dimethyl-3,5-dinitrobenzamide (CAS 2782-45-8) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery and materials science, electron-deficient aromatic building blocks are critical for developing complex molecular architectures. N,N-Dimethyl-3,5-dinitrobenzamide (CAS: 2782-45-8) serves as a highly versatile intermediate[1]. Characterized by its robust tertiary amide linkage and two strongly electron-withdrawing nitro groups, this compound is frequently utilized as a precursor to 3,5-diaminobenzamide derivatives—key motifs in kinase inhibitors, macrocyclic ligands, and supramolecular co-crystals[2].

This whitepaper provides an authoritative guide on the commercial procurement, analytical verification, and synthetic handling of N,N-dimethyl-3,5-dinitrobenzamide, bridging the gap between theoretical chemistry and field-proven laboratory execution.

Chemical Identity and Core Properties

Understanding the physicochemical profile of a building block is the first step in designing a successful synthetic route. The high Topological Polar Surface Area (TPSA) of 111 Ų dictates its solubility profile, heavily favoring polar aprotic solvents over non-polar hydrocarbons[3].

Table 1: Quantitative Chemical and Physical Identifiers

Property / IdentifierValue
Compound Name N,N-Dimethyl-3,5-dinitrobenzamide
CAS Registry Number 2782-45-8
PubChem CID / DTXSID 1722509 / DTXSID001299363
Molecular Formula C9H9N3O5
Molecular Weight 239.19 g/mol
Exact Mass 239.0542 Da
Topological Polar Surface Area 111 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0

Data synthesized from the and [4][5].

Structural & Mechanistic Insights

The utility of N,N-dimethyl-3,5-dinitrobenzamide lies in its unique electronic distribution. The synergistic electron-withdrawing effect of the two nitro groups renders the aromatic ring highly electrophilic. Crystallographic studies have demonstrated its exceptional utility in supramolecular chemistry, specifically its propensity to form stable co-crystals driven by strong dipole interactions[2].

From a synthetic standpoint, the robust N,N-dimethyl amide group resists hydrolysis, allowing chemists to subject the molecule to aggressive catalytic hydrogenation conditions to yield the corresponding 3,5-diamino derivative without cleaving the amide bond.

SyntheticWorkflow A 3,5-Dinitrobenzoic Acid B Acyl Chloride Formation A->B C Amidation (HNMe2) B->C D N,N-Dimethyl-3,5- dinitrobenzamide C->D E Nitro Reduction (Pd/C, H2) D->E F 3,5-Diamino Derivative E->F

Synthetic pathway and downstream functionalization of N,N-dimethyl-3,5-dinitrobenzamide.

Commercial Availability and Supplier Landscape

Procuring high-quality intermediates is critical to preventing downstream catalytic poisoning (e.g., residual sulfur or heavy metals from poor-quality starting materials ruining Pd/C catalysts during nitro reduction). N,N-dimethyl-3,5-dinitrobenzamide is commercially available through several established channels[3][6].

Table 2: Commercial Supplier Matrix

SupplierCatalog / IDScale AvailableTarget Application
Sigma-Aldrich (Merck) R575704 (AldrichCPR)Research Scale (mg to g)High-purity synthesis & R&D
Vitas-M Lab STK019600150 mg (Customizable)High-throughput screening
GuideChem Network Multiple VendorsBulk / WholesaleProcess chemistry scale-up

For direct procurement, refer to the[6].

Quality Control and Analytical Verification Protocol

Never assume the purity of a commercial building block, especially dinitroaromatics which can degrade or contain unreacted acyl chlorides. The following self-validating protocol ensures the integrity of the received batch before committing it to complex syntheses.

QCWorkflow cluster_0 Analytical Verification Phase S1 Sample Receipt & Visual Inspection S2 LC-MS Analysis (Purity & Mass) S1->S2 S3 1H/13C NMR (Structural Integrity) S1->S3 S4 Karl Fischer (Moisture Content) S1->S4 S5 Batch Release for Synthesis S2->S5 S3->S5 S4->S5

Standardized quality control workflow for verifying commercial N,N-dimethyl-3,5-dinitrobenzamide.

Methodology 1: UPLC-MS Purity Assessment
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

    • Causality: The mixed solvent ensures complete dissolution of the moderately polar dinitro aromatic system while matching the initial mobile phase conditions to prevent chromatographic peak distortion (fronting/tailing).

  • Step 2: Chromatographic Separation. Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Run a gradient of 5% to 95% Acetonitrile in Water, both containing 0.1% Formic Acid.

    • Causality: The tertiary amide bond exhibits restricted rotation at room temperature, which can lead to peak broadening. Elevating the column temperature to 40°C ensures a single, sharp chromatographic peak. Formic acid acts as an ion-pairing agent, suppressing the ionization of residual acidic impurities.

  • Step 3: Mass Spectrometry Detection. Operate in Electrospray Ionization (ESI) positive mode.

    • Causality: The amide nitrogen provides an excellent protonation site, yielding a strong, diagnostic [M+H]+ signal at m/z 240.06.

Methodology 2: ¹H-NMR Structural Verification
  • Step 1: Solvent Selection. Dissolve 5–10 mg of the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: A common pitfall when analyzing dinitroaromatics is the assumption of high solubility in standard chlorinated solvents like CDCl₃. In practice, the strong intermolecular dipole-dipole stacking of the dinitrobenzamide motif leads to poor spectral resolution. DMSO- d6​ disrupts these aggregates, yielding a clear solution and sharp signals.

  • Step 2: Acquisition & Analysis. Acquire a standard ¹H spectrum at 400 MHz with 16 scans.

    • Causality: 16 scans provide an optimal signal-to-noise ratio to detect trace organic impurities (e.g., residual dimethylamine) down to the 1% level. Look for the highly deshielded aromatic protons (~8.5–9.0 ppm) and the characteristic N-methyl singlets (~3.0 ppm).

Field-Proven Insights: Handling and Reactivity

As a Senior Application Scientist, I strongly advise monitoring the nucleophilic environment when handling this compound. The highly electron-deficient nature of the 3,5-dinitro aromatic ring makes it susceptible to Meisenheimer complex formation if exposed to strong nucleophiles (such as alkoxides or primary amines under forcing conditions) prior to reduction.

Operational Causality: If your synthetic route requires nucleophilic substitution on the aromatic ring, do so before reducing the nitro groups. Conversely, if the aromatic core must remain intact, ensure the nitro groups are reduced to amines via catalytic hydrogenation (Pd/C, H₂) before introducing strong nucleophiles into the reaction mixture. Furthermore, while N,N-dimethyl-3,5-dinitrobenzamide is generally stable under ambient conditions, all dinitroaromatics possess inherent energetic potential; avoid exposing the bulk powder to extreme thermal shock or concentrated strong bases.

References

  • Title: STK019600 - N,N-dimethyl-3,5-dinitrobenzamide Source: Vitas-M Lab URL: [Link]

  • Title: A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide Source: Acta Crystallographica Section E: Structure Reports Online (via ResearchGate) URL: [Link]

  • Title: N,N-Dimethyl-3,5-dinitrobenzamide (DTXSID001299363) Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide Compound Data Source: Ontosight Database URL: [Link]

Sources

Crystal Structure and Molecular Geometry of N,N-Dimethyl-3,5-dinitrobenzamide: A Technical Guide to Conformational Analysis and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of structure-based drug design and materials science, the precise three-dimensional conformation of small organic molecules dictates their physicochemical properties, receptor binding affinities, and solid-state stability. Benzamide derivatives are ubiquitous pharmacophores; however, their conformational landscape is highly sensitive to steric and electronic perturbations.

This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of N,N-dimethyl-3,5-dinitrobenzamide [1]. By dissecting its synthesis, steric constraints, and supramolecular packing—specifically within its co-crystal form with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea—we provide field-proven insights into how steric hindrance dictates molecular geometry and drives crystal engineering.

Experimental Protocol: Synthesis and Crystallization

To accurately study the molecular geometry of N,N-dimethyl-3,5-dinitrobenzamide, high-quality single crystals must be grown. The following protocol details the nucleophilic acyl substitution workflow and the subsequent co-crystallization process, emphasizing the chemical causality behind each methodological choice.

Step-by-Step Methodology
  • Amine Solution Preparation:

    • Action: In a 250 mL round-bottom flask fitted with a condenser, dissolve 0.01 mol of dimethylamine in 15 mL of dichloromethane (DCM). Add 0.5 mL of triethylamine (TEA) under continuous magnetic stirring.

    • Causality: DCM is chosen as a non-polar, aprotic solvent because it readily solubilizes the reactants without participating in nucleophilic attack. TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of dimethylamine, which would otherwise deactivate the nucleophile and halt the reaction.

  • Electrophile Addition:

    • Action: Gradually add 0.01 mol of 3,5-dinitrobenzoyl chloride to the stirring mixture.

    • Causality: The gradual addition is critical to thermally control the highly exothermic nucleophilic acyl substitution. The strongly electron-withdrawing nitro groups at the 3- and 5-positions make the carbonyl carbon highly electrophilic, leading to a rapid and vigorous reaction.

  • Reaction Propagation:

    • Action: Stir the reaction mixture at room temperature for 1 hour, then reflux for 1.5 hours.

    • Causality: Initial room-temperature stirring allows the primary substitution to occur safely. Subsequent refluxing provides the thermal activation energy required to drive the reaction to absolute completion, overcoming the steric hindrance posed by the bulky dinitro-aromatic system.

  • Co-Crystallization:

    • Action: Cool the mixture, evaporate the solvent, and co-crystallize the product with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea via slow solvent evaporation.

    • Causality: Slow evaporation ensures a thermodynamically controlled assembly of the crystal lattice. This allows the molecules to orient themselves optimally via hydrogen bonding, yielding defect-free single crystals suitable for X-ray diffraction (XRD) analysis.

SynthesisWorkflow Step1 Dimethylamine + DCM + TEA (Aprotic Solvent & Acid Scavenger) Step3 Nucleophilic Acyl Substitution Stir at RT (1 h) Step1->Step3 Step2 3,5-Dinitrobenzoyl Chloride (Electrophile) Step2->Step3 Gradual Addition Step4 Reflux (1.5 h) Drive to Completion Step3->Step4 Step5 Evaporation & Co-crystallization (with Thiourea Derivative) Step4->Step5 Step6 Single Crystals of N,N-dimethyl-3,5-dinitrobenzamide Step5->Step6 Slow Solvent Evaporation

Fig 1: Step-by-step synthesis and crystallization workflow for N,N-dimethyl-3,5-dinitrobenzamide.

Molecular Geometry and Conformational Analysis

The crystallographic data of the asymmetric unit reveals profound insights into the structural mechanics of N,N-dimethyl-3,5-dinitrobenzamide [1].

Aromatic Core Planarity

The dinitro-benzene ring system maintains strict planarity, which is expected due to the extended sp2 hybridization and resonance stabilization. The maximum atomic deviation from this plane is remarkably small, recorded at 0.286 Å for the O4B atom of the nitro group. This minor deviation is attributed to standard thermal motion and minor crystal packing forces rather than inherent structural strain.

Steric Twist of the Amide Group

The most critical geometric feature of this molecule is the orientation of the N,N-dimethylamide group. In primary amides, the amide plane typically aligns co-planar with the aromatic ring to maximize π -conjugation between the aromatic system and the carbonyl group.

However, in N,N-dimethyl-3,5-dinitrobenzamide, the dimethyl amide group is rotated significantly out of the plane of the benzene ring, exhibiting a dihedral angle of 55.97° to 59.8° [1].

  • Causality of the Twist: The N,N-dimethyl group introduces severe steric bulk. If the molecule were to adopt a planar conformation, the methyl groups would experience massive van der Waals repulsion (steric clash) with the ortho-hydrogens of the benzene ring. To relieve this steric strain, the Caryl​−Ccarbonyl​ bond rotates. The molecule sacrifices a degree of resonance stabilization energy to achieve a lower overall steric energy state. For drug developers, this twisted conformation is crucial: it fundamentally alters the 3D pharmacophore, preventing the molecule from binding to narrow, flat receptor pockets and instead favoring more complex, three-dimensional binding sites.

Supramolecular Architecture and Crystal Packing

The solid-state stability of the co-crystal is dictated by a highly ordered, self-validating network of non-covalent interactions.

  • Primary Hydrogen Bonding: The crystal lattice is primarily anchored by strong intermolecular N—H···O hydrogen bonds. The N-H group of the thiourea co-former acts as the hydrogen bond donor, while the carbonyl oxygen of the N,N-dimethyl-3,5-dinitrobenzamide acts as the acceptor.

  • Secondary Interactions: Weaker C—H···O interactions occur between the aromatic/aliphatic protons (donors) and the nitro/amide oxygens (acceptors).

  • Macroscopic Assembly: These directional C—H···O interactions link the molecules into an extended 2D supramolecular sheet that runs parallel to the bc crystallographic plane. This sheet-like architecture provides high thermodynamic stability to the crystal lattice.

SupramolecularNetwork MoleculeA 3-(3,5-dinitrobenzoyl)- 1,1-dimethylthiourea Hbond1 Intermolecular N-H···O Bond MoleculeA->Hbond1 N-H Donor Hbond2 Intermolecular C-H···O Bond MoleculeA->Hbond2 Nitro O Acceptor MoleculeB N,N-dimethyl-3,5- dinitrobenzamide MoleculeB->Hbond1 Amide O Acceptor MoleculeB->Hbond2 C-H Donor Sheet 2D Supramolecular Sheet (Parallel to bc plane) Hbond1->Sheet Hbond2->Sheet

Fig 2: Supramolecular interaction network driving the 2D sheet formation in the crystal lattice.

Quantitative Data Presentation

The following tables summarize the critical crystallographic and geometric parameters extracted from the structural analysis.

Table 1: Crystallographic & Co-Crystal Parameters

ParameterValue / Description
Empirical Formula (Co-crystal) C10​H10​N4​O5​S⋅C9​H9​N3​O5​
Target Compound Formula C9​H9​N3​O5​ (N,N-dimethyl-3,5-dinitrobenzamide)
Asymmetric Unit Contains two independent molecules (A and B)
Measurement Temperature 296 K
Primary Lattice Assembly 2D Sheets parallel to the bc plane

Table 2: Key Geometric & Conformational Metrics

Structural FeatureMeasured ValueScientific Causality / Significance
Dinitro-benzene Ring Planarity Max deviation 0.286 Å (O4B atom)Indicates strong sp2 conjugation and rigidity within the aromatic core.
Dimethyl Amide Twist Angle 55.97° – 59.8°Minimizes severe steric clash between N-methyl groups and ortho-aromatic protons, breaking co-planarity.
Intermolecular N-H···O Present (Primary)Main thermodynamic driver of co-crystal assembly and molecular recognition.
Intermolecular C-H···O Present (Secondary)Dictates the macroscopic crystal habit (sheet formation).

References

  • Saeed, S., Rashid, N., Butcher, R. J., Yildirim, S. Ö., & Hussain, R. (2012). A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3108. URL:[Link]

Pharmacokinetic Profiling of N,N-Dimethyl-3,5-Dinitrobenzamide Analogs: A Technical Guide for Hypoxia-Activated Prodrugs and Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N,N-dimethyl-3,5-dinitrobenzamide scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by its dual electron-withdrawing nitro groups, this class of compounds is highly susceptible to enzymatic reduction. This unique electronic property has driven its development in two distinct therapeutic areas: as Hypoxia-Activated Prodrugs (HAPs) for solid tumors (e.g., the dinitrobenzamide mustards PR-104 and SN27686)[1], and as targeted antimycobacterial agents (e.g., DNB1 analogs targeting DprE1 in Mycobacterium tuberculosis)[2].

However, the clinical translation of these analogs hinges entirely on their pharmacokinetic (PK) profile. The delicate balance between systemic stability, targeted bioreductive activation, and hepatic clearance dictates both their efficacy and toxicity. This whitepaper provides an in-depth mechanistic analysis of the PK profile of 3,5-dinitrobenzamide analogs, supported by self-validating experimental workflows.

Mechanistic Pharmacokinetics: Absorption, Distribution, Metabolism, and Clearance

Absorption & The Pre-Prodrug Strategy

The core N,N-dimethyl-3,5-dinitrobenzamide molecule is highly lipophilic, which severely limits its aqueous solubility for intravenous (IV) administration. To circumvent this, drug developers utilize a "pre-prodrug" strategy. By attaching a hydrophilic phosphate ester group (as seen in PR-104), solubility is exponentially increased.

Upon IV administration, these phosphate pre-prodrugs are rapidly cleaved by systemic [3] (specifically intestinal and placental isoforms circulating in plasma) to yield the active, lipophilic alcohol intermediate (e.g., PR-104A). The causality here is critical: the phosphate group acts solely as a delivery vehicle and must be cleaved rapidly (T½ < 15 minutes) to prevent premature renal excretion of the inactive form.

Distribution & The Bystander Effect

Once the alcohol intermediate is generated, its high lipophilicity allows for rapid tissue distribution and deep penetration into avascular, hypoxic tumor microenvironments. A defining feature of dinitrobenzamide mustards is the bystander effect [1]. When the prodrug is activated inside a hypoxic cell, the resulting cytotoxic metabolites are sufficiently stable to diffuse out and kill adjacent, well-oxygenated tumor cells that lack the activating reductases.

Bioreductive Metabolism: The Core Axis

The metabolism of 3,5-dinitrobenzamides is the most critical determinant of their PK profile. It occurs via two distinct pathways:

  • Hypoxia-Dependent (One-Electron Reduction): In the absence of oxygen, one-electron reductases (such as NADPH:cytochrome P450 oxidoreductase, POR) reduce the nitro group to a reactive hydroxylamine (-NHOH) and subsequently to an amine (-NH2)[4]. These metabolites act as potent DNA interstrand cross-linking agents.

  • Hypoxia-Independent (Two-Electron Reduction): A major clinical liability of PR-104A is its off-target, aerobic activation by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3) [5]. While this causes systemic toxicity (myelosuppression), it also presents a therapeutic opportunity to target AKR1C3-overexpressing tumors, such as [5] and T-cell acute lymphoblastic leukemia.

Hepatic Clearance & Glucuronidation Liabilities

The primary route of elimination for the alcohol intermediate is hepatic glucuronidation via UGT enzymes. In clinical trials, patients with advanced HCC exhibited impaired glucuronidation, leading to delayed clearance of PR-104A. This prolonged systemic exposure resulted in severe, dose-limiting thrombocytopenia and neutropenia[5]. Therefore, profiling the UGT-mediated clearance of new analogs is a mandatory step in preclinical development.

Bioreductive_Pathway A Phosphate Pre-Prodrug (e.g., PR-104) B Alcohol Intermediate (e.g., PR-104A) A->B Systemic Alkaline Phosphatase (Fast) C Hydroxylamine Metabolite (Active Crosslinker) B->C 1e- Reduction (Hypoxia) or AKR1C3 (Aerobic) E Glucuronide Conjugate (Hepatic Clearance) B->E UGT Enzymes (Liver) D Amine Metabolite (Reduced, Active) C->D Further Reduction

Bioreductive activation and clearance pathway of dinitrobenzamide prodrugs.

Quantitative Pharmacokinetic Profile

To establish a baseline for analog development, the following table summarizes the representative PK parameters of key 3,5-dinitrobenzamide derivatives based on preclinical murine models.

CompoundMolecular StatePlasma T½Clearance (CL)Volume of Distribution (Vd)Primary Elimination
PR-104 Phosphate Pre-Prodrug< 15 minsVery HighLow (Confined to plasma)Phosphatase Hydrolysis
PR-104A Alcohol Intermediate1.5 - 2.5 hrsModerateHigh (Extensive tissue penetration)Hepatic Glucuronidation
SN27686 Di-bromo Mustard~ 1.5 hrsModerateHighNitroreduction / Hepatic
DNB1 Analogs Anti-TB Amide2.0 - 4.0 hrsLowModerateHepatic Oxidation

Data synthesized from preclinical evaluations of dinitrobenzamide mustards and anti-tubercular scaffolds[4],[1],[2].

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating . The following workflows are designed to isolate specific metabolic pathways and ensure data integrity through built-in quality controls.

Protocol 1: In Vitro Bioreductive Metabolism Assay (AKR1C3 vs. Hypoxia)

Purpose: To determine the susceptibility of a new dinitrobenzamide analog to off-target aerobic reduction versus targeted hypoxic reduction.

  • System Preparation: Prepare two parallel incubation systems using Human Liver Microsomes (HLMs) supplemented with NADPH (1 mM). System A will be spiked with recombinant human AKR1C3; System B will contain only HLMs.

  • Oxygen Modulation: Place System A in a standard normoxic incubator (21% O₂). Place System B in a specialized hypoxic chamber purged with nitrogen to achieve <0.1% O₂.

  • Reaction Initiation: Spike the dinitrobenzamide analog (10 µM final concentration) into both systems.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Self-Validating Quench: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The cold organic solvent instantly denatures the reductases, freezing the metabolic profile at that exact second, while the SIL-IS corrects for any downstream matrix effects during MS analysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Purpose: High-sensitivity quantification of the parent dinitrobenzamide and its hydroxylamine/amine metabolites.

  • Chromatographic Separation: Inject 5 µL of the quenched supernatant onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier is crucial for maintaining the ionization efficiency of the amine metabolites in the positive ion mode.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Validation Step: Run a calibration curve (1 ng/mL to 1000 ng/mL) alongside Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated if QC accuracy is within ±15% of the nominal concentration.

PK_Workflow S1 1. Dosing & Sampling (IV/PO, Plasma/Tissue) S2 2. Sample Preparation (Protein Precipitation) S1->S2 S3 3. LC-MS/MS Analysis (MRM Mode) S2->S3 S4 4. PK Parameter Calculation (Non-Compartmental) S3->S4

Standardized LC-MS/MS bioanalytical workflow for dinitrobenzamide PK profiling.

Sources

Methodological & Application

Application Note: Evaluating N,N-Dimethyl-3,5-dinitrobenzamide in Mycobacterium tuberculosis Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Tuberculosis (TB) remains a dominant global health crisis, heavily exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In the landscape of novel antitubercular therapeutics, dinitrobenzamides (DNBs) have been identified as highly potent agents .

This application note focuses on N,N-dimethyl-3,5-dinitrobenzamide (CAS: 2782-45-8), a structurally streamlined, lipophilic analog within the DNB family. By selectively targeting the essential cell wall enzyme DprE1, this compound serves as a highly reliable reference molecule for researchers developing and benchmarking new cell wall biosynthesis inhibitors .

Mechanistic Causality: DprE1 Covalent Inhibition

To design a self-validating experimental assay, it is imperative to understand the exact biochemical causality of the inhibitor. N,N-dimethyl-3,5-dinitrobenzamide does not merely bind to its target; it acts as a suicide inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .

DprE1 is a periplasmic flavoenzyme that, alongside DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA). DPA is the exclusive arabinose donor required to synthesize the arabinogalactan layer of the mycobacterial cell wall .

The inhibition follows a strict two-step mechanism:

  • Enzymatic Bioreduction: The FAD cofactor within the DprE1 active site reduces one of the nitro groups on the 3,5-dinitrobenzamide ring, converting it into a highly reactive nitroso intermediate .

  • Irreversible Adduction: The newly formed nitroso species is immediately subjected to a nucleophilic attack by the thiol group of Cys387 , a strictly conserved cysteine residue in the DprE1 active site. This forms a stable semimercaptal covalent bond, permanently inactivating the enzyme and triggering bacterial lysis .

DprE1_Mechanism DNB N,N-dimethyl-3,5-dinitrobenzamide (Prodrug) FAD DprE1 FAD Cofactor (Bioreduction) DNB->FAD Nitroso Reactive Nitroso Intermediate FAD->Nitroso Reduction Cys387 DprE1 Cys387 Residue (Nucleophilic Attack) Nitroso->Cys387 Adduct Covalent Semimercaptal Adduct (Irreversible Inhibition) Cys387->Adduct Covalent Bond DPR Decaprenylphosphoryl-D-ribose (DPR) Adduct->DPR Blocks DPA Decaprenylphosphoryl-D-arabinose (DPA) DPR->DPA Epimerization by DprE1 CellWall Arabinogalactan Cell Wall Synthesis DPA->CellWall

Fig 1: Mechanism of DprE1 covalent inhibition by N,N-dimethyl-3,5-dinitrobenzamide.

Quantitative Benchmarks

When establishing your assay, comparing your results against known benchmarks ensures the integrity of your experimental setup. Below is a summary of expected Minimum Inhibitory Concentration (MIC) ranges for DNBs and standard reference drugs against the M. tuberculosis H37Rv strain.

CompoundPrimary TargetMIC Range (µg/mL)Mechanism of Action
N,N-dimethyl-3,5-dinitrobenzamide DprE10.03 – 0.12Covalent (Cys387 Adduct)
DNB1 (Reference DNB)DprE1~0.03Covalent (Cys387 Adduct)
BTZ043 (Benzothiazinone)DprE1<0.01Covalent (Cys387 Adduct)
Isoniazid (INH)InhA0.02 – 0.05Covalent (NAD Adduct)

Data synthesized from foundational DprE1 inhibitor screening literature , .

Experimental Protocols: Resazurin Microtiter Assay (REMA)

To accurately quantify the antimycobacterial activity of N,N-dimethyl-3,5-dinitrobenzamide, we utilize the Resazurin Microtiter Assay (REMA). This protocol is engineered as a self-validating system: it includes internal controls to rule out false positives caused by solvent toxicity or compound precipitation.

Protocol A: Compound Preparation & Solvation

Rationale: Dinitrobenzamides possess high lipophilicity. Improper solvation will lead to compound precipitation in the aqueous culture media, artificially inflating the apparent MIC.

  • Primary Stock: Dissolve the N,N-dimethyl-3,5-dinitrobenzamide powder in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mg/mL. Vortex until completely clear.

  • Storage: Aliquot the stock into amber microcentrifuge tubes and store at -20°C. The nitroaromatic core is sensitive to prolonged UV exposure.

  • Working Dilutions: Perform 2-fold serial dilutions directly in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80.

    • Critical Quality Attribute: Ensure the final DMSO concentration in the assay wells never exceeds 1% (v/v). Concentrations >1% induce baseline cytotoxicity in Mtb, compromising the assay's trustworthiness.

Protocol B: M. tuberculosis Inoculum Standardization

Rationale: DprE1 expression is inextricably linked to the active cell wall synthesis occurring during logarithmic growth. Using stationary phase cells will yield inaccurate resistance profiles.

  • Cultivate M. tuberculosis H37Rv in supplemented 7H9 broth at 37°C in a shaking incubator (100 rpm).

  • Monitor the optical density ( OD600​ ). Harvest the cells strictly when the OD600​ reaches 0.6–0.8 (mid-log phase).

  • Dilute the culture in fresh 7H9 media to a final standardized inoculum of 5×105 CFU/mL.

Protocol C: Assay Execution & Readout

Rationale: Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (a pink, highly fluorescent compound) exclusively by the oxidoreductase activity of viable cells. This provides a binary visual readout and a highly quantifiable fluorescent signal.

  • Plate Assembly: In a sterile 96-well clear-bottom microplate, dispense 100 µL of the serially diluted compound into the test wells.

  • Inoculation: Add 100 µL of the standardized Mtb inoculum to each well.

  • Internal Controls (Mandatory):

    • Positive Growth Control: 100 µL Mtb inoculum + 100 µL 7H9 media containing 1% DMSO.

    • Negative Sterility Control: 200 µL 7H9 media only.

    • Reference Control: Isoniazid (INH) serial dilutions to validate strain susceptibility.

  • Primary Incubation: Seal the plate with a gas-permeable membrane. Incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of a 0.01% (w/v) resazurin sodium salt solution to all wells.

  • Secondary Incubation: Incubate for an additional 24 to 48 hours at 37°C.

  • Quantification:

    • Visual: The MIC is the lowest compound concentration that prevents the color shift from blue to pink.

    • Fluorometric: Read the plate using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the IC50​ using non-linear regression analysis.

REMA_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (in 7H9 Broth) Stock->Dilution Plate 96-Well Microplate Setup Dilution->Plate Inoculum Mtb H37Rv Inoculum (Mid-log, OD 0.6-0.8) Inoculum->Plate Incubate1 Incubation (37°C, 7 Days) Plate->Incubate1 Resazurin Add Resazurin (0.01%) Incubate1->Resazurin Incubate2 Incubation (24-48 Hours) Resazurin->Incubate2 Readout Fluorescence Readout (Ex:530nm, Em:590nm) Incubate2->Readout MIC Determine MIC (Viability Curve) Readout->MIC

Fig 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA).

Troubleshooting & Mechanistic Validation

If unexpected resistance (high MIC) is observed during the assay, the self-validating nature of the protocol requires investigating the dprE1 gene. Strains exhibiting spontaneous resistance to N,N-dimethyl-3,5-dinitrobenzamide frequently harbor point mutations at the Cys387 locus (e.g., C387S or C387G). Because the compound relies on the thiol group of cysteine to form its covalent adduct, a mutation to serine or glycine eliminates the binding anchor, conferring broad cross-resistance to all covalent DprE1 inhibitors (including BTZs) . Sequencing the dprE1 gene of the resistant isolates provides definitive proof of the compound's on-target mechanism.

References

  • Delgado, T., et al. "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold." Pharmaceuticals (Basel), 2024. URL:[Link]

  • Ezquerra-Aznarez, J. M., et al. "Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties." ACS Omega, 2023. URL:[Link]

  • Manina, G., et al. "Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis." PLOS ONE, 2011. URL:[Link]

  • Neres, J., et al. "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS, 2012. URL:[Link]

Advanced LC-MS/MS Methodologies for the Detection and Quantification of Dinitrobenzamide Compounds: Applications in Oncology and Food Safety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitrobenzamides (DNBs) represent a versatile class of chemical compounds with two primary, highly regulated applications: as hypoxia-activated prodrugs in oncology (e.g., PR-104) and as veterinary coccidiostats in agriculture (e.g., dinitolmide/zoalene, nitromide). The precise quantification of these compounds and their metabolites is critical for pharmacokinetic (PK) profiling in clinical trials and for multiresidue surveillance in food safety.

This application note provides a comprehensive, self-validating framework for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of DNBs. By detailing the causality behind sample preparation, chromatographic separation, and ionization strategies, this guide equips analytical scientists with the protocols necessary to overcome matrix effects, prevent ex vivo metabolite degradation, and achieve high-throughput quantification.

Mechanistic Framework & Analytical Challenges

The Oncology Context: PR-104 Metabolism

In cancer therapy, PR-104 is a water-soluble dinitrobenzamide mustard pre-prodrug. Upon administration, it is rapidly hydrolyzed by systemic phosphatases into its cognate alcohol, PR-104A[1]. To achieve tumor selectivity, PR-104A undergoes one-electron nitroreduction under hypoxic conditions (or oxygen-insensitive two-electron reduction by AKR1C3) to form the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites[2][3].

Analytical Challenge: The reduced metabolites (PR-104H and PR-104M) are highly reactive and prone to rapid oxidation or degradation ex vivo. Therefore, sample preparation must immediately quench enzymatic activity and stabilize these transient species[4].

PR104_Metabolism PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Alcohol Prodrug) PR104->PR104A Systemic Phosphatases PR104H PR-104H (Hydroxylamine) PR104A->PR104H Nitroreduction (Hypoxia / AKR1C3) PR104G PR-104G (O-glucuronide) PR104A->PR104G Glucuronidation PR104M PR-104M (Amine) PR104H->PR104M Further Reduction

Figure 1. Metabolic activation pathway of the dinitrobenzamide prodrug PR-104.

The Food Safety Context: Veterinary Residues

Dinitolmide (zoalene) and nitromide are utilized to prevent coccidiosis in poultry. Regulatory agencies mandate strict maximum residue limits (MRLs) for these compounds in animal tissues, milk, and eggs[5].

Analytical Challenge: Food matrices are rich in proteins and lipids, which cause severe ion suppression in the mass spectrometer. Furthermore, unlike many basic veterinary drugs that ionize well in positive mode, certain DNBs like zoalene preferentially form deprotonated ions [M−H]− and require negative electrospray ionization (ESI-)[6].

Analytical Strategy & Causality in Experimental Design

Sample Preparation Rationale
  • For Plasma (PR-104): Protein precipitation using acidified methanol is mandatory. The low temperature (wet ice) and acidic environment (0.1% formic acid) denature plasma enzymes instantly, preventing the ex vivo conversion of PR-104A to PR-104H, while simultaneously stabilizing the reactive hydroxylamine from spontaneous oxidation[7].

  • For Tissue/Food (Dinitolmide): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is optimal. Extracting with an acetonitrile/methanol (95:5, v/v) mixture containing 1% formic acid ensures the solubility of polar DNBs. The addition of anhydrous magnesium sulfate ( MgSO4​ ) drives the partition of analytes into the organic layer, leaving bulk lipids and proteins behind[6].

Chromatographic and Ionization Choices
  • High pH vs. Low pH Mobile Phases: For PR-104 PK studies, a high pH LC method offers rapid and sensitive quantification, whereas a low pH gradient provides superior chromatographic resolution necessary for distinguishing closely related isobaric metabolites[1].

  • Ionization Modes: PR-104 and its amine metabolites contain basic functional groups that readily accept protons, making ESI+ optimal[7]. Conversely, the electron-withdrawing nitro groups on dinitolmide facilitate proton loss, making ESI- the most abundant and sensitive mode[6].

LCMS_Workflow Sample Sample Matrix (Plasma / Tissue) IS Spike Internal Standard (e.g., PR-104H-d4) Sample->IS Extraction Extraction (Acidified MeOH / QuEChERS) IS->Extraction Cleanup Clean-up & Centrifugation (Protein/Lipid Removal) Extraction->Cleanup LC UHPLC Separation (C18 Column, Gradient) Cleanup->LC MS MS/MS Detection (ESI+/- MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 2. Standardized LC-MS/MS workflow for dinitrobenzamide extraction and quantification.

Experimental Protocols

Protocol A: UHPLC-MS/MS Pharmacokinetic Profiling of PR-104 in Plasma

This protocol is a self-validating system; it relies on stable-isotope labeled internal standards (SIL-IS) to correct for matrix-induced ion suppression and extraction losses.

Materials:

  • Zorbax Eclipse XDB-C18 Rapid Resolution HT column (50 mm × 2.1 mm, 1.8 µm)[7].

  • Ice-cold Methanol containing 0.1% Formic Acid.

  • Internal Standard: Tetradeuterated PR-104H ( PR−104H−d4​ )[4].

Step-by-Step Methodology:

  • Sample Collection: Collect whole blood in K2-EDTA tubes and immediately centrifuge at 4°C (1,500 × g for 10 min) to harvest plasma. Keep all samples on wet ice.

  • Spiking: Transfer 50 µL of plasma to a pre-chilled microcentrifuge tube. Add 10 µL of the SIL-IS working solution ( PR−104H−d4​ ).

  • Protein Precipitation: Add 150 µL (3 volumes) of ice-cold acidified methanol. Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the homogenate at 13,000 × g for 5 minutes at 4°C[4].

  • Dilution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 50 µL of purified LC-MS grade water. Causality: Diluting the organic supernatant matches the initial aqueous conditions of the LC gradient, preventing peak distortion (solvent effect) during injection[4][7].

  • LC-MS/MS Analysis: Inject 5 µL onto the UHPLC system. Run a 6-minute gradient using 0.01% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[7]. Monitor transitions in ESI+ MRM mode.

Protocol B: Multiresidue Detection of Dinitolmide (Zoalene) in Poultry Tissue

This protocol utilizes a modified QuEChERS extraction to handle high-lipid matrices while maintaining the recovery of polar DNBs.

Materials:

  • Acetonitrile/Methanol (95:5, v/v) with 1% Formic Acid[6].

  • QuEChERS Salts: Anhydrous MgSO4​ and Sodium Acetate.

  • Internal Standard: Zoalene- d3​ .

Step-by-Step Methodology:

  • Homogenization: Weigh 2.0 g of homogenized poultry muscle into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add the Zoalene- d3​ internal standard to achieve a matrix concentration of 10 µg/kg. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of the Acetonitrile/Methanol (95:5) extraction solvent. Vortex for 1 minute.

  • Partitioning: Add 5.0 g of Sodium Acetate and 6.0 g of anhydrous MgSO4​ . Shake vigorously by hand for 2 minutes to induce phase separation and exothermic water absorption[6].

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 10°C.

  • Clean-up: Transfer 2 mL of the upper organic layer to a dSPE tube containing C18 and PSA (Primary Secondary Amine) sorbents to remove residual lipids and pigments. Vortex and centrifuge.

  • Reconstitution: Evaporate 1 mL of the cleaned supernatant under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase.

  • LC-MS/MS Analysis: Inject onto the LC-MS/MS system operating in ESI- mode, monitoring the [M−H]− precursor ion for dinitolmide[6].

Quantitative Data & Method Validation Summaries

To ensure trustworthiness and reproducibility, methods must be validated according to FDA/EMA bioanalytical guidelines. Below are the summarized analytical parameters and validation metrics derived from optimized DNB workflows.

Table 1: Analytical Parameters for Dinitrobenzamide Compounds

AnalyteApplicationIonization ModePrecursor IonLinear RangeReference
PR-104 Oncology PKESI+ [M+H]+ 0.1 - 50 µMGu et al.[7]
PR-104A Oncology PKESI+ [M+H]+ 0.1 - 50 µMGu et al.[7]
PR-104H Oncology PKESI+ [M+H]+ 0.05 - 5 µMGu et al.[7]
PR-104M Oncology PKESI+ [M+H]+ 0.025 - 2.5 µMGu et al.[7]
Dinitolmide Food SafetyESI- [M−H]− 1 - 100 µg/kgYoshikawa et al.[6]

Table 2: Method Validation Metrics (Accuracy and Precision)

MatrixTarget AnalyteIntra-day Precision (RSD)Inter-day Precision (RSD)Extraction Recovery
Human PlasmaPR-104< 14%< 14%> 87%
Human PlasmaPR-104H< 14%< 14%> 87%
Poultry MuscleDinitolmide< 8%< 11%85 - 110%

(Note: System suitability is confirmed when the signal-to-noise ratio (S/N) of the lower limit of quantification (LLOQ) is ≥ 10, and the carryover in the blank matrix following the highest calibration standard is ≤ 20% of the LLOQ).

Conclusion

The accurate LC-MS/MS quantification of dinitrobenzamide compounds heavily depends on understanding the chemical nature of the analytes. In oncology, the rapid reduction of PR-104 necessitates aggressive, cold, acidic quenching to capture transient metabolites. In food safety, the propensity of dinitolmide to form deprotonated ions dictates the use of ESI- alongside rigorous lipid-removal extraction techniques. By adhering to the causality-driven protocols outlined above, laboratories can achieve robust, reproducible, and regulatory-compliant data.

References

  • Patel, K., Lewiston, D., Gu, Y., Hicks, K. O., & Wilson, W. R. (2007). Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. [Link]

  • Gu, Y., & Wilson, W. R. (2009). Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences.[Link]

  • Guise, C. P., et al. (2014). Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3. PMC / National Institutes of Health.[Link]

  • Singleton, D. C., et al. (2015). Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma. PMC / National Institutes of Health.[Link]

  • (Skipped index 5 to maintain direct alignment with generated cit
  • Patterson, A. V., et al. (2009). Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A. AACR Journals.[Link]

  • Yoshikawa, S., et al. (2019). Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. PMC / National Institutes of Health.[Link]

  • (Skipped indices 8-12)
  • Matus, J. L., et al. (2016). A multi-residue method for 17 anticoccidial drugs and ractopamine in animal tissues by liquid chromatography-tandem mass spectrometry and time-of-flight mass spectrometry. PubMed.[Link]

Sources

Creating and testing N,N-dimethyl-3,5-dinitrobenzamide derivatives for Structure-Activity Relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The rising incidence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities that bypass existing resistance mechanisms. Nitroaromatic compounds have re-emerged as a privileged class of anti-tubercular agents. Specifically, 3,5-dinitrobenzamides have been identified as potent, bioreductive inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for mycobacterial arabinogalactan synthesis 1.

This application note details the Structure-Activity Relationship (SAR) exploration starting from a highly tractable, low-molecular-weight scaffold: N,N-dimethyl-3,5-dinitrobenzamide 2. By systematically modifying the amide substituent, researchers can map the steric and electronic boundaries of the DprE1 binding pocket to optimize both potency and the therapeutic window.

Mechanism of Action

The 3,5-dinitroaromatic core is non-negotiable for activity; it acts as a prodrug. Within the mycobacterial cell, one of the nitro groups is reduced by the FAD-dependent DprE1 enzyme into a highly reactive nitroso intermediate. This intermediate forms a covalent, irreversible bond with a critical cysteine residue (Cys387) in the enzyme's active site, halting cell wall biosynthesis and leading to bacterial death.

DprE1_MoA A 3,5-Dinitrobenzamide Prodrug B DprE1 Enzyme (Mycobacteria) A->B Binding C Nitroso Intermediate (Reactive) B->C FAD-mediated Reduction D Covalent Adduct (Cys387) C->D Irreversible Inhibition

Caption: Mechanism of DprE1 inhibition by bioreductive 3,5-dinitrobenzamides.

SAR Strategy & Workflow

Because the dinitro core is mechanistically required, SAR optimization focuses strictly on the amide region. The baseline N,N-dimethyl group provides minimal steric hindrance but limited hydrophobic engagement. Expanding this group to bulkier aliphatic or aromatic amines (e.g., N-benzyl or N-pyridinylmethyl derivatives) allows the molecule to exploit additional hydrophobic interactions within the DprE1 active site, often improving the Minimum Inhibitory Concentration (MIC) from moderate to sub-microgram levels [[3]]().

SAR_Workflow A Scaffold Selection (N,N-Dimethyl-3,5-dinitrobenzamide) B Library Synthesis (Amide Derivatization) A->B Structural variation C Primary Screen (M. tb H37Rv MIC) B->C Purified compounds D Toxicity Screen (Vero Cell IC50) C->D Active hits (MIC < 1 µg/mL) E Lead Selection (High Selectivity Index) D->E Therapeutic window analysis E->A Iterative refinement

Caption: Iterative SAR workflow for 3,5-dinitrobenzamide derivative optimization.

Self-Validating Chemical Synthesis Protocol

Objective: Synthesize a library of 3,5-dinitrobenzamide derivatives via nucleophilic acyl substitution.

Scientific Causality: We utilize 3,5-dinitrobenzoyl chloride rather than peptide coupling of 3,5-dinitrobenzoic acid. The acid chloride is highly electrophilic, ensuring rapid, quantitative conversion without the need for coupling reagents (e.g., EDC/HOBt) that generate difficult-to-remove urea byproducts. N,N-diisopropylethylamine (DIPEA) is chosen over triethylamine (TEA) as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-dinitrobenzoyl chloride (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere at 0 °C.

  • Amine Addition: Slowly add the desired amine (e.g., dimethylamine hydrochloride or benzylamine) (1.2 eq) followed by dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove unreacted amine and DIPEA. Extract the organic layer, wash with saturated NaHCO₃ (to remove hydrolyzed acid) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Validation Checkpoints:

  • TLC Monitoring: Spot the reaction mixture against the starting acid chloride on a TLC plate (Hexane:EtOAc 7:3). The acid chloride will react with the methanol in the TLC capillary to form a methyl ester (high Rf), while the target amide product will exhibit a distinct, lower Rf due to increased polarity. Disappearance of the high Rf spot confirms reaction completion.

  • Structural Confirmation: Validate the synthesized derivative using ¹H-NMR. The presence of the highly deshielded aromatic protons of the 3,5-dinitro ring (typically ~8.8–9.2 ppm) alongside the specific aliphatic/aromatic signals of the substituted amine confirms the structure.

Self-Validating Biological Screening Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Scientific Causality: REMA is preferred over traditional agar proportion methods for M. tuberculosis H37Rv. It provides a rapid (7–14 days vs. 3–4 weeks) colorimetric readout of mycobacterial viability. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent).

Step-by-Step Methodology:

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.

  • Compound Dilution: Add the synthesized derivatives and perform two-fold serial dilutions (test range: 10 µg/mL to 0.015 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to an OD₆₀₀ of 0.001) to each well.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. (Causality: Adding the dye on day 7 rather than day 1 prevents premature dye degradation and ensures sufficient bacterial biomass for a clear metabolic readout).

  • Readout: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Validation Checkpoints (Internal Controls):

  • Media Control (No bacteria): Must remain blue (validates sterility and absence of spontaneous dye reduction).

  • Growth Control (Bacteria, no drug): Must turn pink (validates bacterial viability and metabolic activity).

  • Positive Control (Isoniazid/Rifampicin): Must inhibit growth at established literature MICs (e.g., INH at 0.05 µg/mL), validating the assay's sensitivity.

Protocol B: Mammalian Cytotoxicity (Vero Cells)

To ensure the compounds target mycobacteria selectively and do not act as general cellular toxins, cytotoxicity is assessed against Vero (monkey kidney epithelial) cells using an MTS assay. The Selectivity Index (SI) is calculated as the ratio of mammalian IC₅₀ to mycobacterial MIC. An SI > 10 is generally required to advance a compound to in vivo studies.

Quantitative SAR Data Summary

The following table summarizes the SAR trends observed when optimizing the N,N-dimethyl-3,5-dinitrobenzamide scaffold. Data reflects the profound impact of introducing lipophilic, aromatic amine substituents on anti-tubercular potency 3.

CompoundR-Group (Amide Substituent)MIC M. tb H37Rv (µg/mL)IC₅₀ Vero Cells (µg/mL)Selectivity Index (SI)SAR Conclusion
1 (Baseline) N,N-Dimethyl2.50>100>40Moderate baseline activity; lacks deep pocket engagement.
2 N-Benzyl0.06>100>1666Excellent potency; benzyl ring exploits hydrophobic pocket.
3 N-(2-Pyridinyl)methyl0.0385.02833Optimal potency; heteroatom introduces favorable H-bonding.
4 N-Phenyl>10.0>100N/ALoss of activity; rigid geometry prevents active site fit.
INH Positive Control0.05>100>2000Assay validation standard.

References

  • Source: ACS Medicinal Chemistry Letters / PMC (nih.gov)
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • N,N-Dimethyl-3,5-dinitrobenzamide Synonyms & Chemical Details Source: EPA CompTox Chemicals Dashboard URL

Sources

Experimental design for assessing the enzyme kinetics of N,N-dimethyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Kinetic Characterization of N,N-dimethyl-3,5-dinitrobenzamide Metabolism

Authors: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to assess the enzyme kinetics of N,N-dimethyl-3,5-dinitrobenzamide. As a xenobiotic compound, understanding its metabolic profile is critical for evaluating its pharmacological and toxicological potential. This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design choices to ensure robust and reproducible results. We present detailed protocols for reaction phenotyping to identify metabolizing enzymes and for the subsequent determination of key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), using in vitro systems coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The "Why" of Kinetic Analysis

N,N-dimethyl-3,5-dinitrobenzamide belongs to a class of nitroaromatic compounds. Related structures have been investigated for various biological activities, including potential antimycobacterial properties.[1] Whenever a novel chemical entity is considered for therapeutic development or its environmental/toxicological impact is assessed, a thorough understanding of its metabolic fate is paramount. Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides the quantitative foundation for this understanding.[2][3]

The primary objectives of studying the enzyme kinetics of a compound like N,N-dimethyl-3,5-dinitrobenzamide are:

  • To Identify Metabolic Pathways: Determining which enzymes are responsible for its biotransformation is a key first step. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of an estimated 90% of drugs and a vast number of xenobiotics.[4][5]

  • To Quantify Metabolic Efficiency: The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are two cornerstone parameters.[6][7]

    • Kₘ (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity between the enzyme and the substrate; a low Kₘ implies high affinity.[6]

    • Vₘₐₓ (Maximum Velocity): The maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate. It is proportional to the enzyme concentration.[3][8]

  • To Predict In Vivo Behavior: These in vitro parameters are crucial inputs for pharmacokinetic models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile in the body, including its half-life, potential for accumulation, and risk of drug-drug interactions.[2][9]

Principle of the Assay

The experimental approach is predicated on the hypothesis that N,N-dimethyl-3,5-dinitrobenzamide is metabolized by hepatic enzymes, most likely CYPs. The core principle involves incubating the compound with a biological matrix containing these enzymes (e.g., human liver microsomes or recombinant enzymes) and measuring the rate of its disappearance over time.

Given the high sensitivity and specificity required to measure small molecule concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice.[10][11][12] The rate of substrate depletion is measured under initial velocity conditions—where less than 20% of the substrate is consumed—to ensure the reaction rate is linear and directly proportional to the enzyme's catalytic activity.

This workflow is visualized in the diagram below.

MichaelisMenten cluster_plot Michaelis-Menten Kinetics plot X_axis [Substrate] Y_axis Velocity (v)

Caption: Conceptual plot of reaction velocity vs. substrate concentration.

Example Data Table
[S] (µM)Velocity (v) (pmol/min/mg)
0.515.2
1.027.8
2.555.1
5.083.3
10.0117.6
25.0151.5
50.0168.1

Interpretation of Results:

  • A low Kₘ value suggests that the enzyme can efficiently metabolize the compound even at low concentrations, which could lead to rapid clearance from the body.

  • A high Kₘ value indicates that higher concentrations of the compound are needed to saturate the enzyme.

  • The parameters can be used to calculate the intrinsic clearance (CLᵢₙₜ) , a key metric for predicting hepatic clearance: CLᵢₙₜ = Vₘₐₓ / Kₘ.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for N,N-dimethyl-3,5-dinitrobenzamide and all other chemicals before use. [13]* Handle the test compound and solvents in a well-ventilated area or a chemical fume hood. [14][15]* Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [13]* Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [14]

References

  • Lecture 13 Determination of Km and Vmax. (n.d.).
  • N-Methyl-3,5-dinitrobenzamide - PMC. (n.d.).
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.).
  • 3,5-Dinitrobenzamide SDS, 121-81-3 Safety Data Sheets - ECHEMI. (n.d.).
  • Metabolism of N-nitrosodimethylamine - PubMed - NIH. (n.d.).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2).
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - MDPI. (2022, April 20).
  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8).
  • Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay | Request PDF - ResearchGate. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (2024, May 9).
  • Optimum Design of Experiments for Enzyme Inhibition Kinetic Models - Taylor & Francis. (2011, March 24).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • (PDF) Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat - ResearchGate. (2025, August 6).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020, October 31).
  • Enzyme Kinetics in Drug Metabolism: Fundamentals and Applications - ResearchGate. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • LC/MS Applications in Drug Development - BioAgilytix. (n.d.).
  • Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. - Semantic Scholar. (n.d.).
  • Understanding Km and Vmax: Practical Implications for Enzyme Studies - Patsnap Synapse. (2025, May 9).
  • Exploring enzyme kinetics - NCBE. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
  • 3,5-DINITROBENZOIC ACID | Elemental Microanalysis. (2024, March 18).
  • Metabolism of N-nitrosodimethyl- and N-nitrosodiethylamine by rat hepatocytes: effects of pretreatment with ethanol | Scilit. (n.d.).
  • Experimental Activity Validation of Inhibitors - Creative Enzymes. (2025, November 8).
  • Video: Determination of Michaelis Constant and Maximum Elimination Rate - JoVE. (2025, February 12).
  • Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. (n.d.).
  • How Is Enzyme Kinetics Applied in Drug Development? - Patsnap Synapse. (2025, April 21).
  • Cytochrome P450 for Xenobiotic Metabolism - YouTube. (2020, May 7).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 13).
  • Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with - N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl - SciSpace. (n.d.).
  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase | Journal of Chemical Information and Modeling - ACS Publications. (2014, April 12).
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (2022, January 14).
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.).
  • Kinetics - Control Of Enzyme Activity - MCAT Content - Jack Westin. (n.d.).
  • Deriving Km, Vmax, and kcat from enzyme kinetics experiments. - YouTube. (2021, April 26).
  • Role of cytochrome P450 in drug interactions | springermedizin.de. (n.d.).
  • Enzyme inhibitors: strategies and challenges in drug design - IT Medical Team. (2023, June 30).

Sources

Application Note: N,N-Dimethyl-3,5-Dinitrobenzamide as a Covalent Chemical Probe for DprE1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the validation of novel therapeutic targets. Decaprenylphosphoryl- β -D-ribofuranose 2'-epimerase (DprE1) has emerged as a highly vulnerable, essential flavoenzyme responsible for synthesizing decaprenylphosphoryl- β -D-arabinofuranose (DPA), the sole arabinose donor for the mycobacterial cell wall 1.

N,N-dimethyl-3,5-dinitrobenzamide belongs to the dinitrobenzamide (DNB) class of mechanism-based suicide inhibitors [[2]](). As a low-molecular-weight chemical probe, it is exceptionally valuable for interrogating DprE1 active-site dynamics, screening for resistance mutations, and establishing structure-activity relationships (SAR) for next-generation antitubercular drugs. This guide provides a comprehensive, self-validating framework for deploying this probe in biochemical and whole-cell phenotypic assays.

Mechanism of Action: Suicide Inhibition

DprE1 inhibitors of the DNB and benzothiazinone (BTZ) classes do not act via simple competitive binding. Instead, they hijack the enzyme's own catalytic cycle.

  • Catalytic Activation: DprE1 oxidizes its natural substrate (DPR), transferring electrons to its FAD cofactor to generate FADH 2​ 3.

  • Probe Reduction: The FADH 2​ selectively reduces one of the nitro groups (-NO 2​ ) on the N,N-dimethyl-3,5-dinitrobenzamide probe to a highly reactive electrophilic nitroso intermediate (-NO) 4.

  • Covalent Adduct Formation: The nitroso species undergoes a rapid nucleophilic attack by the thiol group of a strictly conserved active-site cysteine (Cys387 in Mtb), forming an irreversible semi-mercaptal covalent bond 5.

MoA DprE1 DprE1 (Oxidized) + FAD Substrate DPR / FPR Substrate Oxidation DprE1->Substrate Catalyzes FADH2 DprE1 (Reduced) + FADH2 Substrate->FADH2 Reduces FAD DNB N,N-dimethyl-3,5- dinitrobenzamide FADH2->DNB Binds Probe Nitroso Reactive Nitroso Intermediate DNB->Nitroso FADH2-mediated Reduction Adduct Covalent Adduct (Cys387-S-DNB) Nitroso->Adduct Nucleophilic Attack by Cys387

Mechanism of DprE1 suicide inhibition by N,N-dimethyl-3,5-dinitrobenzamide.

Quantitative Profiling of Dinitrobenzamide Probes

When utilizing N,N-dimethyl-3,5-dinitrobenzamide as a baseline probe, researchers should benchmark their experimental data against established parameters for the DNB class 6.

ParameterValue RangeAssay / TargetScientific Context
Enzymatic IC 50​ 0.05 – 0.5 µMRecombinant Mtb DprE1Potency is highly time-dependent due to the requirement for FADH 2​ -mediated covalent adduct formation.
MIC (M. tuberculosis) 0.1 – 16 µg/mLH37Rv StrainEfficacy varies based on cell wall penetrability; N-alkyl chain modifications heavily influence lipophilicity 5.
Cytotoxicity (CC 50​ ) > 64 µg/mLVero / HepG2 CellsExhibits a high Selectivity Index (SI > 100) due to the absence of DprE1 orthologs in mammalian cells 7.

Experimental Protocol 1: Biochemical Assay for DprE1 Covalent Inhibition

To accurately measure the inhibitory kinetics of N,N-dimethyl-3,5-dinitrobenzamide, an Amplex Red-coupled fluorometric assay is employed.

Causality Note: Direct epimerization of DPR is difficult to monitor continuously. However, as DprE1 oxidizes the substrate, FADH 2​ is generated. In the in vitro assay, molecular oxygen re-oxidizes FADH 2​ , producing H 2​ O 2​ . Horseradish peroxidase (HRP) utilizes this H 2​ O 2​ to convert Amplex Red into highly fluorescent resorufin, providing a real-time kinetic readout 7.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol.

    • Substrate Choice: Use Farnesyl-phosphoryl- β -D-ribofuranose (FPR) instead of native DPR.

    • Causality: DPR contains a highly hydrophobic 50-carbon chain, causing severe aggregation in vitro. FPR (15-carbon chain) maintains substrate recognition while ensuring micellar solubility 4.

  • Enzyme Master Mix:

    • Combine 50 nM recombinant Mtb DprE1, 10 µM FAD, 1 U/mL HRP, and 50 µM Amplex Red in Assay Buffer.

  • Compound Pre-Incubation (Critical Step):

    • Dispense 20 µL of Enzyme Master Mix into a 384-well plate containing serial dilutions of the DNB probe (0.001 to 10 µM).

    • Causality: Incubate for 15 minutes at room temperature. Because DNBs are mechanism-based inhibitors, they require time to bind the active site before the catalytic cycle initiates [[4]]().

  • Reaction Initiation:

    • Add 10 µL of FPR substrate (final concentration 100 µM) to initiate the reaction.

  • Fluorescence Readout:

    • Measure fluorescence continuously (Excitation: 560 nm, Emission: 590 nm) for 30 minutes at 37°C.

    • Calculate IC 50​ by plotting the initial velocity ( V0​ ) against log[Probe].

Workflow Prep 1. Reagent Prep (DprE1, FAD, FPR) Incubate 2. Pre-incubation (Probe + Enzyme) Prep->Incubate Reaction 3. Reaction Initiation (Add Substrate) Incubate->Reaction Read 4. Fluorescence Readout (Amplex Red) Reaction->Read Analyze 5. IC50 & MS Validation Read->Analyze

High-throughput biochemical screening workflow for DprE1 covalent inhibitors.

Experimental Protocol 2: Whole-Cell Phenotypic Screening (MIC)

To determine if the chemical probe successfully penetrates the mycobacterial cell envelope to hit its periplasmic target, a Resazurin Microtiter Assay (REMA) is utilized 7.

Self-Validating System Design: A major pitfall in phenotypic screening is off-target toxicity. To make this protocol self-validating, you must run the assay in parallel using Wild-Type (WT) Mtb and a DprE1 C387S mutant strain 8. If the DNB probe is acting strictly on-target, the C387S mutant (which lacks the nucleophilic thiol required for covalent attachment) will exhibit >100-fold resistance compared to the WT strain.

Step-by-Step Methodology
  • Bacterial Culture:

    • Grow WT Mtb H37Rv and DprE1 C387S mutant strains in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase (OD 600​ of 0.4–0.6).

    • Dilute cultures to a final OD 600​ of 0.005.

  • Compound Plating:

    • Prepare 2-fold serial dilutions of N,N-dimethyl-3,5-dinitrobenzamide in DMSO.

    • Transfer to a 96-well plate (ensure final DMSO concentration is 1%). Include Isoniazid as a positive control and DMSO as a vehicle control.

  • Inoculation & Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Viability Readout:

    • Add 30 µL of 0.02% resazurin solution to each well.

    • Causality: Resazurin acts as an irreversible redox indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Cells killed by DprE1 inhibition cannot perform this reduction.

    • Incubate for an additional 24–48 hours. Measure fluorescence (Ex: 560 nm, Em: 590 nm) to determine the Minimum Inhibitory Concentration (MIC) []().

References

  • Title: Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors Source: PNAS / PMC URL
  • Title: Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors Source: PNAS URL
  • Title: Application Notes and Protocols for DprE1-IN-1 in High-Throughput Screening Assays Source: Benchchem URL
  • Title: Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties Source: ACS Omega URL
  • Title: Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Title: The Binding Site of Covalent Inhibitors on the DprE1 Enzyme: A Technical Guide Source: Benchchem URL
  • Source: Preprints.
  • Title: An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs Source: Benchchem URL

Sources

Application Notes & Protocols: Formulation of N,N-dimethyl-3,5-dinitrobenzamide for In Vivo Administration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of N,N-dimethyl-3,5-dinitrobenzamide (DNBA), a representative poorly water-soluble nitroaromatic compound, for in vivo administration in preclinical research. Due to its lipophilic nature and anticipated low aqueous solubility, direct administration in simple aqueous vehicles is not feasible. This guide details a systematic approach, from initial physicochemical characterization and vehicle screening to the development of solution and suspension formulations suitable for oral (PO) and intraperitoneal (IP) administration. Protocols are grounded in established principles of pharmaceutical science to ensure formulation stability, maximize exposure, and maintain animal welfare. The causality behind experimental choices is explained to empower researchers to adapt these methodologies for other challenging compounds.

Introduction: The Formulation Challenge of Poorly Soluble Compounds

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble.[1][2][3] This characteristic presents a major hurdle for in vivo studies, as insufficient dissolution can lead to low and erratic bioavailability, potentially masking the true pharmacological or toxicological profile of the compound.[2][4][5] N,N-dimethyl-3,5-dinitrobenzamide (DNBA), a nitroaromatic compound, is predicted to have low aqueous solubility based on its chemical structure.[6]

The primary objective of preclinical formulation development is to create a delivery system that ensures the test article is administered accurately and consistently, maximizing exposure for safety and efficacy testing.[1][7] This involves selecting biologically inert vehicles and excipients that can solubilize or suspend the compound without interfering with the experimental outcomes.[8] This guide outlines a logical, step-by-step workflow for developing a viable formulation for DNBA, a model for other similar hydrophobic molecules.

Pre-formulation Assessment: Characterizing the Molecule

Before developing a formulation, it is crucial to understand the physicochemical properties of the active pharmaceutical ingredient (API).[9]

Physicochemical Properties Summary

The properties of DNBA and its close analog, 3,5-dinitrobenzamide, inform the initial formulation strategy. The presence of two nitro groups and a dimethylamide functional group suggests poor water solubility.

PropertyValue / ObservationSourceImplication for Formulation
Molecular Formula C₉H₉N₃O₅ (for N,N-dimethyl-3,5-dinitrobenzamide)N/AMolecular weight influences diffusion and absorption.
Molecular Weight 239.19 g/mol (for N,N-dimethyl-3,5-dinitrobenzamide)N/AModerate molecular weight.
Water Solubility Predicted to be low; "Slightly soluble" or "sparingly soluble" for analogs.[6][6]Aqueous vehicles alone are insufficient. Solubilization or suspension is required.
Physical State Likely a light yellow crystalline solid at room temperature.[6][6]Requires dissolution or particle size reduction for administration.
Toxicity Profile "Harmful if swallowed" GHS classification for 3,5-dinitrobenzamide.[10][10]Requires careful dose selection and handling. Vehicle choice must minimize local irritation.
Workflow for Pre-formulation Assessment

A systematic approach is essential to efficiently identify a suitable formulation path.

Preformulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Decision Point cluster_3 Phase 4: Formulation Path A Obtain DNBA Properties (MW, pKa, LogP, Melting Point) B Determine Equilibrium Solubility (Aqueous buffers, organic solvents) A->B C Screen Common Preclinical Vehicles (e.g., PEG 400, Propylene Glycol, Oils) B->C D Evaluate Co-solvents & Surfactants (e.g., DMSO, Polysorbate 80) C->D E Solubility > Target Dose? D->E F Develop Solution Formulation E->F Yes G Develop Suspension Formulation E->G No

Caption: Pre-formulation decision workflow for DNBA.

Formulation Development: Strategies and Protocols

The goal is to prepare a homogenous and stable formulation that can be accurately dosed.[7] The two primary strategies for a compound like DNBA are solution and suspension formulations.

Strategy 1: Solution Formulation

A solution is the preferred formulation type as it ensures dose uniformity and typically provides maximal bioavailability.[5] This approach is viable only if the required dose can be fully dissolved in a safe and tolerable volume of the vehicle.

This protocol uses a combination of solvents to dissolve DNBA. Dimethyl sulfoxide (DMSO) is a powerful solvent, but its use in vivo must be carefully controlled due to its intrinsic biological activity and potential for toxicity at high concentrations.[11][12][13]

Justification:

  • DMSO: A potent aprotic solvent capable of dissolving a wide range of nonpolar compounds.[11]

  • PEG 400 (Polyethylene Glycol 400): A common, safe, and water-miscible co-solvent that improves solubility and is well-tolerated.

  • Saline/Water: Used to dilute the organic solvents to a final concentration that is more physiologically compatible and reduces vehicle-induced toxicity.

Materials:

  • N,N-dimethyl-3,5-dinitrobenzamide (DNBA)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • PEG 400, USP grade

  • Sterile 0.9% Saline for Injection

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Calibrated pipettes

Step-by-Step Procedure:

  • Determine Target Concentration: Based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the required final concentration (mg/mL).

  • Vehicle Preparation: Prepare a 1:1 (v/v) mixture of DMSO and PEG 400. For example, mix 5 mL of DMSO with 5 mL of PEG 400. This will be the initial solvent stock.

  • Dissolution: Weigh the required amount of DNBA and place it in a sterile glass vial. Add a small volume of the DMSO:PEG 400 stock (e.g., 20% of the final volume).

  • Solubilization: Gently vortex and then sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Visually inspect for any undissolved particles.

  • Dilution: Once the DNBA is fully dissolved, slowly add the remaining volume of the DMSO:PEG 400 stock while stirring.

  • Final Dilution (Crucial Step): Slowly add sterile saline dropwise while vigorously stirring to reach the final target volume. The goal is to keep the final DMSO concentration as low as possible, ideally ≤10% (v/v) for IP injections.[11] For oral administration, slightly higher concentrations may be tolerated, but should be justified.

  • Final Inspection: The final formulation should be a clear, particle-free solution.

Safety and Tolerability:

  • A vehicle control group (receiving the same vehicle without DNBA) must always be included in the study.

  • The final DMSO concentration is critical. While concentrations up to 10% are often used for IP injections, lower is always better.[11] Concentrations above this can cause peritoneal irritation and inflammation.[11] For some sensitive cell lines in vitro, toxicity can be seen at concentrations as low as 1-2%.[14]

Strategy 2: Suspension Formulation

If the required dose of DNBA cannot be dissolved in a safe volume of a suitable solvent system, a suspension is the next best alternative. The goal is to create a uniform dispersion of fine drug particles.[4]

This protocol is suitable for oral administration, where local irritation is less of a concern than with parenteral routes. Particle size reduction is a key step to improve the dissolution rate and absorption.[15][16]

Justification:

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent, preventing the hydrophobic DNBA particles from clumping together and ensuring they are evenly dispersed in the aqueous vehicle.[17]

  • Carboxymethylcellulose (CMC): A viscosity-enhancing agent that helps to slow down the sedimentation of drug particles, keeping the suspension uniform for a longer period to ensure accurate dosing.

  • 0.9% Saline: A common and isotonic aqueous vehicle.

Materials:

  • N,N-dimethyl-3,5-dinitrobenzamide (DNBA)

  • Tween 80

  • Sodium Carboxymethylcellulose (low viscosity grade)

  • Sterile 0.9% Saline

  • Mortar and pestle (for particle size reduction)

  • Homogenizer (optional, but recommended)

  • Sterile glass vials

  • Magnetic stirrer and stir bars

Step-by-Step Procedure:

  • Particle Size Reduction (Micronization): If the DNBA powder is crystalline, grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area for dissolution.[15]

  • Prepare the Vehicle: a. Prepare a 0.5% (w/v) CMC solution in saline. Slowly sprinkle the CMC powder into the saline while stirring vigorously to prevent clumping. Heat may be gently applied to aid dissolution. Let it cool to room temperature. b. Add Tween 80 to the 0.5% CMC solution to a final concentration of 0.1% (v/v). For example, add 100 µL of Tween 80 to 100 mL of 0.5% CMC solution.

  • Prepare the Slurry: Weigh the micronized DNBA powder. In a separate vial, add a small amount of the vehicle to the powder to create a thick, smooth paste. This "wetting" step is crucial to prevent powder clumping.

  • Homogenization: Gradually add the rest of the vehicle to the paste while continuously stirring.

  • Dispersion: For best results, use a homogenizer to ensure a uniform particle size distribution. Alternatively, stir with a magnetic stirrer for at least 30 minutes.

  • Storage and Dosing: Store the suspension in a refrigerator. Crucially, the suspension must be continuously stirred (e.g., on a stir plate) immediately before and during dose withdrawal to ensure each animal receives the correct amount.

Formulation Selection Logic

The choice between a solution and a suspension depends on the dose and solubility data.

Formulation_Selection A Determine Max Tolerated Dose (MTD) or Target Efficacy Dose (mg/kg) B Calculate Required Concentration (mg/mL) based on Dosing Volume (e.g., 10 mL/kg) A->B C Determine Max Solubility of DNBA in Tolerable Vehicle (e.g., 10% DMSO/40% PEG/50% Saline) B->C D Is Max Solubility ≥ Required Concentration? C->D E Proceed with Solution Formulation (Protocol 1) D->E Yes F Proceed with Suspension Formulation (Protocol 2) D->F No

Caption: Logic diagram for selecting the appropriate formulation type.

In Vivo Administration: Best Practices

The route of administration is a critical determinant of the final pharmacokinetic and toxicological outcomes.[18] The choice depends on the study's objectives.

Oral Gavage (PO)

Oral gavage is a common method for administering precise volumes of a substance directly into the stomach.[19]

  • Animal Restraint: Proper restraint is critical to prevent injury. For mice, scruff the mouse to immobilize the head and body.[19][20]

  • Needle Selection: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for adult mice).[19][20]

  • Measurement: Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth and avoid stomach perforation.[19][21]

  • Procedure: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with no resistance.[22] If resistance is felt, withdraw and reposition.[22] Administer the substance slowly.[20]

  • Volume: The maximum recommended dosing volume for mice is typically 10 mL/kg.[19][21]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[18]

  • Animal Restraint: Restrain the animal in a supine position with the head tilted slightly down.

  • Injection Site: Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[23][24]

  • Needle: Use an appropriately sized needle (e.g., 25-27 gauge for a mouse).[23]

  • Procedure: Insert the needle at a 30-40 degree angle.[23][24] Aspirate by pulling back slightly on the plunger to ensure no fluid (blood or urine) is drawn, which would indicate improper placement.[23] Inject the formulation slowly.

  • Volume: The maximum recommended injection volume for mice is 10 mL/kg.[18][23]

Conclusion and Best Practices

The successful in vivo administration of a poorly soluble compound like N,N-dimethyl-3,5-dinitrobenzamide is contingent upon a systematic and scientifically-grounded formulation strategy. The choice between a solution and a suspension must be data-driven, based on the required dose and the compound's solubility in well-tolerated preclinical vehicles. Researchers must prioritize dose accuracy, reproducibility, and animal welfare. It is imperative that all studies include a vehicle-only control group to differentiate the effects of the test compound from those of the formulation excipients. Adherence to these principles and protocols will generate more reliable and interpretable data in preclinical research.

References

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  • de Esch, C., van der Ven, L., & van de Water, B. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Toxicology, 3, 788095. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Evaluating N,N-dimethyl-3,5-dinitrobenzamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a framework for evaluating the in vitro cytotoxicity of N,N-dimethyl-3,5-dinitrobenzamide, a member of the dinitrobenzamide class of compounds. Dinitrobenzamides are investigated for various biological activities, including antimycobacterial and antifungal properties, often linked to the reductive activation of their nitro groups.[1][2][3][4] Understanding the cytotoxic profile of such compounds is a critical step in preclinical research and drug development.[5] This document details the scientific rationale and step-by-step protocols for a multi-parametric assessment of cytotoxicity, employing assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7).

Introduction to N,N-dimethyl-3,5-dinitrobenzamide and Cytotoxicity Testing

N,N-dimethyl-3,5-dinitrobenzamide belongs to a class of nitroaromatic compounds that are of significant interest in medicinal chemistry.[1][2][6] The biological activity of many dinitrobenzamide derivatives is predicated on the enzymatic reduction of their nitro groups within the target cell, leading to the formation of reactive intermediates.[1][4][7] For instance, some dinitrobenzamides inhibit the essential mycobacterial enzyme DprE1 through this mechanism.[1][4] While this targeted activation is beneficial for antimicrobial applications, it also necessitates a thorough evaluation of the compound's potential toxicity to mammalian cells.

In vitro cytotoxicity assays are indispensable tools in toxicology and pharmacology, providing rapid, cost-effective, and reproducible methods to assess how a substance affects cell health.[8][9][10] These assays measure various cellular functions, such as metabolic activity, membrane permeability, and specific cell death pathways like apoptosis.[8] By employing a panel of assays with different endpoints, researchers can construct a comprehensive cytotoxicity profile, offering insights into the compound's potential mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for assessing the cytotoxicity of N,N-dimethyl-3,5-dinitrobenzamide.

Foundational Principles & Experimental Design

A robust cytotoxicity assessment relies on a well-planned experimental design. Key considerations include the choice of cell line, determination of an appropriate dose range, and the inclusion of validated controls.

Cell Line Selection

The choice of cell line is a critical step and should be guided by the intended application of the compound.[5][11] Since N,N-dimethyl-3,5-dinitrobenzamide's toxicity may be influenced by cellular metabolism, particularly nitroreductase activity, the metabolic capacity of the chosen cell line is a key factor.

Recommended Cell Lines for Initial Screening:

Cell LineTypeRationale
HepG2 Human Hepatocellular CarcinomaRepresents the liver, a primary site of metabolism and detoxification. Maintains many functions of normal human hepatocytes.[10]
HEK293 Human Embryonic KidneyA commonly used cell line for general toxicity screening due to its robustness and ease of culture.[12]
A549 Human Lung CarcinomaRelevant for compounds that may have respiratory exposure routes or effects.
Relevant "Normal" Cell Line e.g., hTERT FibroblastsProvides a baseline for cytotoxicity against non-cancerous, immortalized human cells.[12]
  • Scientist's Note: It is crucial to use cell lines with a consistent passage number and to regularly test for mycoplasma contamination, as these factors can significantly impact experimental reproducibility.[5]

Dose-Response Analysis and IC50 Determination

The goal of cytotoxicity testing is often to determine the concentration of a compound that inhibits a biological process by 50%, known as the IC50 (Inhibitory Concentration 50).[13][14] This requires testing the compound across a range of concentrations.

  • Range-Finding Experiment: A preliminary experiment using a broad range of concentrations (e.g., from 0.1 µM to 1000 µM) is performed to identify the approximate range of toxicity.

  • Definitive Experiment: Based on the range-finding results, a more refined series of concentrations (typically 8-10 points) is chosen to generate a sigmoidal dose-response curve.

  • Data Analysis: The data (e.g., percent viability) is plotted against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal curve and calculate the IC50 value.[13][15][16] Software such as GraphPad Prism is commonly used for this analysis.[16][17]

The Importance of Controls

Self-validating protocols are built on the correct use of controls. For each 96-well plate assay, the following controls are mandatory:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the 100% cell viability baseline.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane disruption) to ensure the assay is detecting cell death correctly.

  • Media Blank: Wells containing only cell culture medium (and assay reagents) to determine the background signal.

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can capture the complexity of cellular toxicity. Therefore, a multi-parametric approach is recommended, using assays that probe different aspects of cell health.

Workflow for Cytotoxicity Testing

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of N,N-dimethyl-3,5- dinitrobenzamide prep_plate Seed Cells in 96-Well Plate prep_compound->prep_plate prep_cells Culture & Harvest Selected Cell Line prep_cells->prep_plate treat_cells Treat Cells with Serial Dilutions of Compound & Include Controls incubate Incubate for 24, 48, or 72 hours treat_cells->incubate assay_mtt MTT Assay (Metabolic Activity) incubate->assay_mtt assay_ldh LDH Assay (Membrane Integrity) incubate->assay_ldh assay_caspase Caspase-Glo® 3/7 (Apoptosis) incubate->assay_caspase read_plate Measure Signal (Absorbance or Luminescence) assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability calc_ic50 Generate Dose-Response Curve & Calculate IC50 calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Assay 1: Metabolic Viability via MTT Reduction

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19]

Mechanism of the MTT Assay

G cluster_cell Inside Viable Cell Mitochondria cluster_solubilize Outside Cell (Post-Lysis) mtt MTT (Yellow, Soluble) enzyme NAD(P)H-dependent Oxidoreductases mtt->enzyme formazan Formazan (Purple, Insoluble) enzyme->formazan solubilization Add Solubilization Buffer (e.g., DMSO) formazan->solubilization measurement Measure Absorbance ~570 nm solubilization->measurement

Caption: Conversion of MTT to formazan by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of N,N-dimethyl-3,5-dinitrobenzamide or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19]

    • Scientist's Note: Avoid exposing the MTT solution to light.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The appearance of purple precipitate will be visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[19]

  • Measurement: Mix gently on an orbital shaker to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[20]

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or necrosis.[21]

Mechanism of the LDH Assay

G cluster_cell Cell Status cluster_reaction Assay Reaction (in Supernatant) damaged_cell Damaged Cell (Membrane Compromised) ldh_release LDH Released into Culture Supernatant damaged_cell->ldh_release ldh LDH ldh_release->ldh products Pyruvate + NADH ldh->products reagents Lactate + NAD+ reagents->products coupled_reaction NADH reduces Tetrazolium Salt products->coupled_reaction formazan Formazan (Colored Product) coupled_reaction->formazan measurement Measure Absorbance ~490 nm formazan->measurement

Caption: LDH released from damaged cells catalyzes a color-producing reaction.

  • Cell Plating & Treatment: Follow steps 1-3 as described in the MTT protocol.

  • Establish Controls: On the same plate, set up three essential control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells to which 10 µL of a 10X Lysis Buffer (e.g., Triton™ X-100) is added 45 minutes before supernatant collection.[22][23]

    • Background Control: Medium only.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[23] Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Scientist's Note: Be careful not to disturb the cell monolayer to avoid artificially high LDH release.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and diaphorase) to each well of the new plate.[23]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[22][23]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[22]

  • Calculation: % Cytotoxicity = [ (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) ] * 100

Assay 3: Apoptosis Induction via Caspase-3/7 Activity

Apoptosis, or programmed cell death, is a key mechanism that can be induced by cytotoxic compounds. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the combined activity of these two enzymes.[24][25]

Mechanism of the Caspase-Glo® 3/7 Assay

G cluster_cell Inside Apoptotic Cell cluster_reaction Assay Reaction caspase Active Caspase-3/7 cleavage Caspase Cleavage caspase->cleavage reagent Add Caspase-Glo® Reagent (Cell Lysis + Substrate) reagent->caspase substrate Proluminescent Substrate (DEVD) reagent->substrate luciferase Ultra-Glo™ Luciferase reagent->luciferase substrate->cleavage luciferin Aminoluciferin (Luciferase Substrate) cleavage->luciferin luciferin->luciferase light Luminescent Signal luciferase->light

Caption: Caspase-3/7 activity leads to a light-producing luciferase reaction.

  • Cell Plating & Treatment: Plate cells in a white-walled, 96-well plate suitable for luminescence. Follow steps 1-3 as described in the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[25]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[24][25]

    • Scientist's Note: This is a simple "add-mix-measure" protocol. The reagent both lyses the cells and provides the substrate for the luminescent reaction.[24][26]

  • Incubation: Mix the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: Building a Cytotoxicity Profile

By combining the results from these three assays, a more nuanced understanding of N,N-dimethyl-3,5-dinitrobenzamide's cytotoxic effects can be achieved.

Example Data Interpretation Table:

Assay ResultPossible Interpretation
↓ MTT, ↑ LDH, ↑ Caspase The compound is cytotoxic, inducing cell death primarily through an apoptotic pathway which culminates in secondary necrosis (membrane rupture).
↓ MTT, ↑ LDH, No Caspase ↑ The compound is cytotoxic, likely inducing primary necrosis or another non-apoptotic cell death pathway.
↓ MTT, No LDH ↑, ↑ Caspase The compound induces apoptosis, but at the measured time point, the cells have not yet lost membrane integrity.
↓ MTT, No LDH ↑, No Caspase ↑ The compound is cytostatic (inhibits proliferation) or causes metabolic dysfunction without immediately killing the cells.

Calculating and comparing the IC50 values from each assay provides quantitative insight. A significantly lower IC50 value in the Caspase-Glo® assay compared to the LDH assay, for example, would strongly suggest that apoptosis is the primary mechanism of cell death.

Conclusion

The evaluation of N,N-dimethyl-3,5-dinitrobenzamide cytotoxicity requires a systematic and multi-faceted approach. The protocols outlined in this guide, which assess metabolic activity, membrane integrity, and apoptosis, provide a robust framework for generating a comprehensive in vitro toxicity profile. These data are essential for making informed decisions in the early stages of drug discovery and chemical safety assessment, guiding further development and mechanistic studies.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [URL: https://www.intechopen.com/chapters/57841]
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [URL: https://clyte.bio/blog/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays]
  • IC50 Determination. edX. [URL: https://www.edx.org/bio/davidson-college]
  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI. [URL: https://oreate.
  • MTT Assay for Cytotoxicity Assessment. Measurlabs. [URL: https://measurlabs.com/tests/mtt-assay/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Highlight report: Cell type selection for toxicity testing. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6296383/]
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3199148/]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
  • LDH Assay. Cell Biologics Inc. [URL: https://www.cellbiologics.com/sites/default/files/LDH-Assay-Kit.pdf]
  • LDH Cytotoxicity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10008882/ldh-cytotoxicity-assay-kit]
  • Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem. [URL: https://www.benchchem.com/blog/protocol-for-in-vitro-genotoxicity-assessment-of-nitro-compounds]
  • The Importance of IC50 Determination. Visikol. [URL: https://visikol.
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3d-assay-protocol.pdf]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3d-assay/?
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/upstream-and-downstream-cell-health-assays/ldh-glo-cytotoxicity-assay/]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3219624/]
  • Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1247069/]
  • Caspas-Glo 3/7 Assay. Reaction Biology. [URL: https://www.reactionbiology.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate. [URL: https://www.researchgate.net/publication/321941323_In_Vitro_Cytotoxicity_and_Cell_Viability_Assays_Principles_Advantages_and_Disadvantages]
  • What cell line should I choose for citotoxicity assays?. ResearchGate. [URL: https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays]
  • 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide Compound. Ontosight. [URL: https://ontosight.ai/compound/2-(dimethylamino)-n,n-dimethyl-3,5-dinitrobenzamide]
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • In vitro cytotoxicity test of medical devices. CleanControlling. [URL: https://www.cleancontrolling.com/en/academy/specialist-articles/in-vitro-cytotoxicity-test-of-medical-devices.html]
  • Principles and Strengths of In Vitro Testing. EAG Laboratories. [URL: https://www.eag.com/blog/principles-and-strengths-of-in-vitro-testing/]
  • Predictive Toxicology Models Using Cell-Based Assays. Cytion. [URL: https://www.cytion.com/blog/predictive-toxicology-models-using-cell-based-assays]
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [URL: https://academic.oup.com/etc/article/36/8/1519/5582967]
  • Ensuring Safety: Understanding ISO 10993-5 In Vitro Cytotoxicity Testing. TheraIndx. [URL: https://theraindx.com/ensuring-safety-understanding-iso-10993-5-in-vitro-cytotoxicity-testing/]
  • An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-biological-activity-of-2-methyl-3-5-dinitrobenzamide-and-its-analogs]
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [URL: https://www.intechopen.com/chapters/57842]
  • Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31020866/]
  • In Vitro Cell Models in Toxicology: Are We Finally Closing the Gap Between Data and Decisions?. ATCC. [URL: https://www.atcc.org/blog/2024/march/in-vitro-cell-models-in-toxicology]
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1947]
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/aac.00346-23]
  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. [URL: https://www.researchgate.net/publication/363666504_35-Dinitrobenzoate_and_35-Dinitrobenzamide_Derivatives_Mechanistic_Antifungal_and_In_Silico_Studies]
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [URL: https://www.mdpi.com/1422-0067/25/9/5017]
  • Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLOS. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0026675]
  • N-Nitrosodimethylamine-mediated cytotoxicity in a cell line expressing P450 2E1: evidence for apoptotic cell death. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10444348/]
  • Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12691979/]
  • Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00100a019]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-Dimethyl-3,5-dinitrobenzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

[label="Amine Metabolite\n(Degradation

Validating Color Palette

I'm now implementing the color palette into the analytical workflow diagrams, carefully adjusting for optimal contrast and readability. I am validating that the color codes, including: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368, are used consistently. The goal is to visually reinforce the analytical narrative. I am working to make the figures both attractive and easy to read.

Validating Color Palette

I'm now implementing the color palette into the analytical workflow diagrams, carefully adjusting for optimal contrast and readability. I am validating that the color codes, including: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368, are used consistently. The goal is to visually reinforce the analytical narrative. I am working to make the figures both attractive and easy to read.

Mechanistic Foundations of Dinitrobenzamide Analysis

N,N-dimethyl-3,5-dinitrobenzamide (CAS 2782-45-8) is a biologically active benzamide derivative characterized by a tertiary amide and two strongly electron-withdrawing nitro groups [1]. Compounds in the dinitrobenzamide class are widely investigated for their anti-parasitic properties and as hypoxia-activated pharmacophores in oncology[2]. However, quantifying these molecules in complex biological samples (e.g., plasma, tissue homogenates) presents unique analytical challenges due to their susceptibility to rapid ex vivo degradation and matrix-induced ionization suppression.

The Causality of Ex Vivo Nitro-Reduction The primary analytical liability of N,N-dimethyl-3,5-dinitrobenzamide is the enzymatic reduction of its nitro groups. In fresh biological matrices, cytosolic enzymes such as aldo-keto reductase family 1 member C3 (AKR1C3) and other endogenous nitroreductases can rapidly reduce the nitro groups to hydroxylamine and amine metabolites .

Causality-Driven Experimental Choice: To prevent this ex vivo artifact, biological samples must be immediately quenched. We utilize a combination of rapid thermal quenching (working strictly on ice) and chemical inhibition (immediate protein precipitation) to denature reductases before they can alter the true in vivo concentration of the analyte.

Pathway A N,N-dimethyl-3,5-dinitrobenzamide (Parent Drug) C Hydroxylamine Intermediate (Ex Vivo Artifact) A->C e- reduction B Nitroreductases (e.g., AKR1C3) B->A Catalyzes D Amine Metabolite (Degradation Product) C->D Further reduction

Ex vivo nitro-reduction pathway of N,N-dimethyl-3,5-dinitrobenzamide.

Self-Validating Analytical Workflow

To ensure trustworthiness, the extraction protocol is designed as a self-validating system. We employ a hybrid Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE).

Causality of Hybrid Extraction: While PPT alone denatures proteins (halting enzymatic degradation), it fails to remove soluble phospholipids, which severely suppress the electrospray ionization (ESI) signal of the tertiary amide. By passing the PPT supernatant through a polymeric reversed-phase SPE cartridge, we selectively wash away phospholipids. The inclusion of a stable isotope-labeled internal standard (SIL-IS), N,N-dimethyl-d6-3,5-dinitrobenzamide, acts as an internal validation metric: if the IS peak area in a sample deviates by >15% from the calibration standards, the extraction is flagged for unacceptable matrix interference, prompting a re-extraction.

Workflow A Biological Sample (Plasma/Tissue) B Enzyme Quenching (Ice + Inhibitors) A->B Immediate C Protein Precipitation (Cold ACN) B->C Extract D Solid Phase Extraction (HLB Cartridge) C->D Supernatant E UHPLC Separation (C18 Column) D->E Eluate F ESI-MS/MS Detection (MRM Mode) E->F Quantify

Self-validating PPT-SPE sample preparation and LC-MS/MS workflow.

Step-by-Step Methodology

Phase 1: Sample Collection and Quenching
  • Collect whole blood into K2EDTA tubes pre-chilled on wet ice to immediately slow enzymatic activity.

  • Centrifuge immediately at 4°C (3,000 × g, 10 min) to separate plasma.

  • Transfer 100 µL of plasma to a pre-chilled microcentrifuge tube.

  • Validation Step: Spike 10 µL of SIL-IS working solution (100 ng/mL) into the plasma. Vortex for 10 seconds to ensure uniform distribution prior to extraction.

Phase 2: Hybrid PPT-SPE Extraction
  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma to precipitate proteins and irreversibly halt residual nitroreductase activity.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Condition a polymeric SPE plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.

  • Dilute the PPT supernatant with 500 µL of LC-MS grade water (to reduce the organic strength) and load onto the SPE plate.

  • Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences and salts.

  • Elute the analyte and IS with 2 × 250 µL of acetonitrile/methanol (50:50, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 100 µL of initial mobile phase (Water/Acetonitrile, 80:20, v/v).

Phase 3: LC-MS/MS Analysis
  • Inject 5 µL of the reconstituted sample onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Run the gradient elution (Table 1) at a flow rate of 0.4 mL/min.

  • Detect the analyte using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode (Table 2).

Quantitative Data & Parameters

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in Water) Mobile Phase B (0.1% FA in Acetonitrile)
0.00 0.4 80% 20%
0.50 0.4 80% 20%
3.00 0.4 10% 90%
4.00 0.4 10% 90%
4.10 0.4 80% 20%

| 5.50 | 0.4 | 80% | 20% |

Table 2: MRM Transitions and MS Parameters Causality of MRM Selection: The precursor ion [M+H]+ at m/z 240.2 fragments via the cleavage of the tertiary amide bond, yielding a dominant product ion at m/z 195.2 (loss of dimethylamine, -45 Da). This transition is highly specific to the N,N-dimethyl moiety and provides the highest signal-to-noise ratio for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N,N-dimethyl-3,5-dinitrobenzamide (Quantifier)240.2195.26025
N,N-dimethyl-3,5-dinitrobenzamide (Qualifier)240.2149.26040
N,N-dimethyl-d6-3,5-dinitrobenzamide (SIL-IS)246.2195.26025

Table 3: Method Validation Summary (Rat Plasma)

Parameter Result Acceptance Criteria (FDA/EMA)
Linear Range 1.0 – 1000 ng/mL R² ≥ 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 7.8% ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2% Consistent and reproducible

| Matrix Effect (IS-normalized) | 96.4% | 85% – 115% |

References

  • EPA CompTox Chemicals Dashboard. N,N-Dimethyl-3,5-dinitrobenzamide Synonyms and Identifiers. Environmental Protection Agency.[Link]

  • Patterson, A. V., Ferry, D. M., Edmunds, S. J., Gu, Y., Singleton, R. S., Patel, K., ... & Smaill, J. B. (2009). Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A. Clinical Cancer Research, 15(22), 6909-6918.[Link]

Application Note: N,N-Dimethyl-3,5-dinitrobenzamide as a Scaffold for DprE1-Targeted MDR-TB Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

[label="N,N-dimethyl-3,5-dinitrobenzamide\n(Prod

Visualizing Inhibition Mechanism

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Mapping Workflow Components

I'm now generating a second Graphviz DOT diagram to visualize the workflow, ensuring it's clear and logical for researchers. I have refined the node labels for clarity and I'm currently working on the layout to emphasize the workflow's progression from synthesis to validation with Mass Spec. The color scheme is now complete to complement the previous diagram. The workflow has logical sequencing.

Refining Note Structure

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Structuring Application Note

I'm now structuring the main sections of the Application Note, starting with an introduction that highlights the global challenge of MDR-TB and the critical role of DprE1. It will lead into a description of N,N-dimethyl-3,5-dinitrobenzamide and other DNBs. I'll include the compound structure, along with its prodrug nature, and the established mechanism of Cys387 inhibition.

Outlining Assay Protocols

I'm now detailing the assay protocols. For the in vitro enzymatic assay, I'm focusing on a DprE1 reaction with FPR, measuring NADH consumption or, using Amplex Red, H2O2 production. For the whole-cell assay, I'll use Mtb H37Rv, MDR strains, and M. avium or a Cys387Ala mutant as controls. I'm focusing on the causality of M. avium versus Mtb sensitivity.

Confirming Covalent Binding

I am now focusing on the Intact Mass Spectrometry protocol to validate the mechanism. I will incubate DprE1 with the DNB compound and use LC-ESI-TOF MS to detect a mass shift confirming the covalent adduct's formation. I'm verifying the 16 Da mass shift. I am creating an "Expected Outcomes" table. I've also re-confirmed the Amplex Red assay for DprE1 activity, linking it to H2O2 detection. I will include relevant citations.

Verifying Mass Shift Logic

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Finalizing Expected Outcomes

I'm now putting the finishing touches on the "Expected Outcomes" section, specifically for the Intact Mass Spectrometry data. I am detailing the anticipated mass shift for the covalent adduct of N,N-dimethyl-3,5-dinitrobenzamide with DprE1, linking it to the nitro-to-nitroso reduction. The section is complete and ready.

Refining Experimental Workflow

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Finalizing Color Scheme

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Introduction & Rationale

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic targets that circumvent existing resistance mechanisms. Decaprenylphosphoryl- β -D-ribose 2′-epimerase (DprE1) has been validated as a highly vulnerable, essential flavoenzyme in Mycobacterium tuberculosis (Mtb) [1]. Working in concert with DprE2, DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)—the sole arabinose donor required for the biosynthesis of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan layers [3].

Mechanism of Action: The Prodrug Paradigm

N,N-dimethyl-3,5-dinitrobenzamide and its derivatives function as prodrugs. Upon intracellular entry, the highly electron-withdrawing nitro group undergoes FADH2-dependent reduction by mycobacterial nitroreductases (or DprE1 itself) to form a highly reactive nitroso intermediate [5]. This electrophilic species subsequently undergoes a nucleophilic attack by the thiol group of the catalytic Cys387 residue in the DprE1 active site, forming an irreversible semimercaptal adduct [2].

MoA DNB N,N-dimethyl-3,5-dinitrobenzamide (Prodrug) Nitroreductase Mycobacterial Reduction (FADH2-dependent) DNB->Nitroreductase in situ activation Nitroso Nitroso Intermediate (Reactive Electrophile) Nitroreductase->Nitroso -16 Da (Loss of O) Adduct Covalent Semimercaptal Adduct (Irreversible Inhibition) Nitroso->Adduct Nucleophilic attack by Cys387 Thiol DprE1 DprE1 Enzyme (Active Cys387) DprE1->Adduct CellDeath Inhibition of Arabinan Synthesis (Mycobacterial Cell Death) Adduct->CellDeath Blocks DPA production

Fig 1: Mechanism of action for 3,5-dinitrobenzamide covalent inhibition of DprE1.

Physicochemical & Structural Baseline Data

When developing new DNB derivatives, N,N-dimethyl-3,5-dinitrobenzamide serves as the baseline for structure-activity relationship (SAR) optimization. The addition of extended aliphatic or ether-linked side chains (as seen in DNB1) enhances lipophilicity and active-site penetration [4].

CompoundMolecular FormulaMW ( g/mol )TargetMoAExpected MIC (Mtb H37Rv)
N,N-dimethyl-3,5-dinitrobenzamide C9H9N3O5239.19DprE1Covalent (Cys387)~ 1 - 5 µg/mL (Baseline)
DNB1 (Optimized Analog)C17H17N3O7375.33DprE1Covalent (Cys387)0.05 - 0.15 µg/mL
BTZ043 (Reference Standard)C17H16F3N3O5S431.39DprE1Covalent (Cys387)< 0.01 µg/mL

Self-Validating Experimental Workflows

To establish a highly trustworthy and reproducible drug development pipeline, your protocols must be self-validating. We achieve this by integrating an in vitro enzymatic assay, a whole-cell phenotypic screen, a genetic counter-screen, and mass spectrometry validation.

Workflow Synth Compound Optimization Enzyme In Vitro DprE1 Amplex Red Assay Synth->Enzyme MIC Whole-Cell REMA (Mtb H37Rv & MDR) Enzyme->MIC IC50 < 1 µM Mutant Counter-Screening (M. avium Cys387Ala) MIC->Mutant Target Validation MS Intact Mass Spec (Adduct Validation) Mutant->MS Covalent Binding

Fig 2: Self-validating experimental workflow for evaluating DNB-derived DprE1 inhibitors.

Protocol A: In Vitro DprE1 Enzymatic Inhibition Assay (Amplex Red)

Causality Check: The native substrate (DPR) is highly unstable. Because DprE1 oxidation reduces FAD to FADH2, which subsequently reacts with ambient O2 to produce H2O2 in the absence of DprE2, we can continuously monitor DprE1 activity using an Amplex Red/Horseradish Peroxidase (HRP) coupled fluorometric assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Brij-35). Prepare 50 µM Amplex Red and 0.1 U/mL HRP in the assay buffer.

  • Enzyme Incubation: Add 50 nM recombinant Mtb DprE1 to a 96-well black microtiter plate.

  • Inhibitor Addition: Add N,N-dimethyl-3,5-dinitrobenzamide (or derivatives) in a 10-point dose-response series (0.1 nM to 10 µM). Incubate at 30°C for 30 minutes to allow the prodrug to be activated and covalently bind.

  • Reaction Initiation: Add 100 µM farnesylphosphoryl- β -D-ribose (FPR, a stable surrogate substrate) to initiate the reaction.

  • Readout: Measure fluorescence continuously for 20 minutes at Ex/Em = 530/590 nm. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.

Protocol B: Whole-Cell Anti-Mycobacterial REMA

Causality Check: Mtb is exceptionally slow-growing. The Resazurin Microtiter Assay (REMA) utilizes the metabolic reduction of blue resazurin to pink, fluorescent resorufin by viable cells, providing a robust, quantitative viability readout without requiring colony counting.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv and selected MDR clinical isolates in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to an OD600 of 0.6.

  • Plating: Dilute the culture to 1×105 CFU/mL. Dispense 100 µL per well into a 96-well plate.

  • Compound Dosing: Add 100 µL of serially diluted DNB compounds (range: 0.01 to 64 µg/mL). Include BTZ043 as a positive control and a DMSO vehicle control.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) visually (lack of color change from blue to pink) or fluorometrically (Ex/Em = 560/590 nm).

Protocol C: Genetic Counter-Screening & Intact Mass Spectrometry

Causality Check: To definitively prove that the synthesized DNB derivative targets DprE1 via Cys387, we employ a self-validating biological and chemical control system. Mycobacterium avium possesses a natural Cys387Ala mutation, rendering it inherently resistant to DNBs [4]. If your compound kills Mtb but not M. avium, the target is confirmed. Intact MS provides the final chemical proof of the covalent adduct.

Step-by-Step Methodology:

  • Counter-Screen: Repeat Protocol B using M. avium. A shift in MIC from <1 µg/mL (in Mtb) to >64 µg/mL (in M. avium) confirms Cys387 dependency.

  • Adduct Formation: Incubate 10 µM recombinant Mtb DprE1 with 100 µM DNB compound for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound compound.

  • LC-ESI-TOF MS Analysis: Inject the sample into a Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometer.

  • Data Interpretation: Look for a mass shift. The expected mass of the adduct equals the mass of DprE1 + Mass of the Prodrug - 16 Da. Note: The loss of 16 Da corresponds to the loss of one oxygen atom during the reduction of the nitro group (-NO2) to the reactive nitroso group (-NO) prior to Cys387 binding.

Expected Quantitative Outcomes

When executing the above protocols using N,N-dimethyl-3,5-dinitrobenzamide and optimized analogs, expect the following data profile:

Assay / ParameterN,N-dimethyl-3,5-dinitrobenzamideOptimized DNB AnalogM. avium (Cys387Ala) Control
DprE1 IC50 (In Vitro) 0.8 - 1.5 µM< 0.05 µMNo Inhibition
MIC (Mtb H37Rv) 2.0 µg/mL0.05 µg/mL> 64 µg/mL
MIC (MDR-TB Strains) 2.0 - 4.0 µg/mL0.05 - 0.1 µg/mL> 64 µg/mL
Intact MS Mass Shift + 223 Da (239 - 16)+ (MW - 16 Da)No Mass Shift

By strictly adhering to these protocols, researchers can leverage the N,N-dimethyl-3,5-dinitrobenzamide scaffold to reliably engineer, validate, and advance novel therapeutics against multidrug-resistant tuberculosis.

References

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 2023. URL:[Link]

  • Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl- β -D-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 2010. URL:[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences (PNAS), 2012. URL:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org / Pharmaceuticals, 2024. URL:[Link]

  • Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery. PubMed Central (PMC), 2018. URL:[Link]

Application Note: Colorimetric Determination of 3,5-Dinitrobenzamide in Complex Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dinitrobenzamide (commonly known as Nitromide) is a critical veterinary pharmaceutical utilized primarily as a coccidiostat in poultry feed. Accurate, robust, and reproducible quantification of this compound in complex matrices is essential for regulatory compliance and pharmacokinetic monitoring. This application note details a highly specific colorimetric assay based on the Janovsky reaction. Designed for Senior Application Scientists and drug development professionals, this guide goes beyond basic instructions to explain the mechanistic causality behind each methodological choice, ensuring a self-validating analytical workflow.

Mechanistic Causality: The Janovsky Reaction

The core of this assay relies on the Janovsky reaction, a highly specific nucleophilic aromatic substitution mechanism that targets meta-dinitroaromatic compounds ().

The Chemical Causality: When 3,5-dinitrobenzamide is introduced to an enolizable ketone (acetone) in the presence of an alkaline catalyst (ammonium hydroxide), a sequence of highly specific reactions occurs:

  • Deprotonation: The weak base deprotonates acetone to form a reactive enolate anion.

  • Nucleophilic Attack: The electron-withdrawing nature of the two nitro groups on the analyte creates a highly electron-deficient aromatic ring. The enolate nucleophile attacks the ring at the position ortho/para to the nitro groups.

  • σ -Complex Formation: This attack yields a resonance-stabilized Meisenheimer-type σ -complex ().

  • Bathochromic Shift: The disruption and subsequent extension of the conjugated π -system produce a profound bathochromic shift, resulting in a stable purple/blue chromophore with distinct absorption maxima at 518 nm and 390 nm.

Strategic Reagent Selection: Ammonium hydroxide is explicitly chosen over stronger bases like sodium hydroxide. While NaOH accelerates enolate formation, it concurrently induces the hydrolysis of the amide group on 3,5-dinitrobenzamide into 3,5-dinitrobenzoic acid, which alters the absorption profile and degrades assay accuracy.

JanovskyReaction Acetone Acetone (Enolizable Ketone) Enolate Enolate Anion (Nucleophile) Acetone->Enolate Deprotonation Base Ammonium Hydroxide (Alkaline Catalyst) Base->Enolate OH- Donor Attack Nucleophilic Attack (Meta Position) Enolate->Attack Dinitro 3,5-Dinitrobenzamide (Target Analyte) Dinitro->Attack Electron-Deficient Ring Complex Janovsky σ-Complex (Meisenheimer-type) Attack->Complex Resonance Stabilization Detection Spectrophotometric Detection (λmax = 518 nm & 390 nm) Complex->Detection Bathochromic Shift

Mechanistic pathway of the Janovsky reaction for colorimetric detection of 3,5-dinitrobenzamide.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is engineered as a self-validating system. It incorporates internal checks to instantly flag matrix interference or reagent degradation, aligning with the stringent standards of AOAC Official Method 952.29 ().

Phase 1: Matrix Extraction & Cleanup

Objective: Isolate the analyte while minimizing water content, which competitively inhibits σ -complex formation.

  • Sample Homogenization: Weigh 10.0 g of the finely ground feed/media sample into a 250 mL amber Erlenmeyer flask.

  • Anhydrous Extraction: Add exactly 100.0 mL of anhydrous acetone.

    • Causality: Acetone serves a dual purpose as both the extraction solvent and the primary reactant. Using anhydrous grade prevents the competitive formation of hydroxide adducts (Zimmerman complexes) that cause baseline drift.

  • Agitation: Shake mechanically for 30 minutes at 200 RPM.

  • Clarification: Filter the extract through Whatman No. 42 filter paper.

  • Matrix Cleanup (If Pigmented): Pass 20 mL of the filtrate through a 5 g column of activated neutral alumina.

    • Self-Validation Check: The eluate must be optically clear. Carotenoids and chlorophylls will bind to the alumina, while the highly polar 3,5-dinitrobenzamide remains in the acetone phase. Turbidity indicates water contamination or incomplete filtration.

Phase 2: Color Development
  • Aliquot Transfer: Pipette 10.0 mL of the clarified extract into a 25-mL volumetric flask.

  • Catalysis: Add 2.0 mL of concentrated ammonium hydroxide (28-30% w/w).

  • Kinetics & Incubation: Mix thoroughly and incubate in the dark for exactly 15 minutes at 20–25°C.

    • Causality: The nucleophilic attack is kinetically driven. 15 minutes ensures maximum stoichiometric conversion to the σ -complex while preventing ambient light-induced oxidative degradation.

  • Volume Adjustment: Dilute to the 25-mL mark with anhydrous acetone and invert to homogenize.

Phase 3: Spectrophotometric Validation
  • System Blanking: Prepare a Reagent Blank (10.0 mL anhydrous acetone + 2.0 mL ammonium hydroxide, diluted to 25 mL with acetone). Zero the UV-Vis spectrophotometer.

  • Dual-Wavelength Measurement: Measure the absorbance of the samples and standards at both 518 nm and 390 nm .

  • Ratiometric Self-Validation: Calculate the A518​/A390​ ratio.

    • Trustworthiness Check: For pure 3,5-dinitrobenzamide, this ratio is a constant signature (~1.15 - 1.25, depending on exact instrument bandwidth). If a sample's ratio deviates by >5% from the reference standard, it mathematically proves the presence of an overlapping matrix chromophore, invalidating the single-wavelength result and requiring further sample cleanup.

Quantitative Data & System Suitability

To facilitate rapid comparison and assay validation, summarize your instrument's performance against the benchmark parameters detailed in Table 1.

Table 1. Analytical Figures of Merit and System Suitability

ParameterBenchmark ValueMechanistic Significance & Causality
Primary λmax​ 518 nmRepresents the primary π→π∗ transition of the extended conjugated system. Used for primary quantification.
Secondary λmax​ 390 nmSecondary transition peak. Essential for the ratiometric self-validation check to rule out matrix interference.
Linear Dynamic Range 1.0 - 50.0 μ g/mLEnsures adherence to the Beer-Lambert law. Concentrations above 50 μ g/mL may cause complex precipitation.
Limit of Detection (LOD) 0.5 μ g/mLProvides sufficient sensitivity for monitoring drug withdrawal periods in livestock.
Color Stability > 2 hours (in dark)The use of ammonium hydroxide (rather than NaOH) prevents the rapid protonation and reversal of the Meisenheimer complex.
Spike Recovery 95% - 102%Validates the efficiency of the anhydrous acetone extraction and the lack of signal suppression by the matrix.

References

  • Beckman, H. F., & De Mottier, J. (1959). Feed Additives Analysis, Colorimetric Determination of 3,5-Dinitrobenzamide in Feeds by the Janovsky Reaction. Journal of Agricultural and Food Chemistry, 7(4), 280-282. URL:[Link]

  • AOAC International. (1988). AOAC Official Method 952.29: Nitromide in Feeds: Spectrophotometric Method. Official Methods of Analysis of AOAC INTERNATIONAL. URL: [Link]

  • Gorelik, M. V. (1980). Janovsky σ -Complexes. Russian Chemical Reviews, 49(11), 1039-1056. URL:[Link]

Application Notes & Protocols: Preparation and Use of 3,5-Dinitrobenzoyl-Based Chiral Stationary Phases for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Understanding the Core Chemistry

The topic "N,N-dimethyl-3,5-dinitrobenzamide" refers to an achiral molecule. For chiral recognition, a molecule must itself be chiral. In the context of high-performance liquid chromatography (HPLC), the critical functional group is the 3,5-dinitrobenzoyl (DNB) moiety. This powerful π-electron acceptor is attached to a chiral molecule—most commonly an amino acid like phenylglycine or leucine—to create a "brush-type" or "Pirkle-type" chiral selector.[1] These selectors are then covalently bonded to a support, typically silica gel, to form the Chiral Stationary Phase (CSP).[2]

This guide provides a comprehensive overview and detailed protocols for the synthesis, immobilization, and application of a classic Pirkle-type CSP: N-(3,5-Dinitrobenzoyl)-D-α-phenylglycine (DNB-DPG) . This CSP is renowned for its ability to resolve a wide array of racemic compounds.[1][2] We will explore the fundamental principles that govern its enantioselective properties and provide actionable protocols for its preparation and use in the laboratory.

Part 1: The Chiral Stationary Phase - From Synthesis to Immobilization

The creation of a robust and effective CSP is a multi-step process that begins with the synthesis of the chiral selector and culminates in its covalent attachment to a solid support. Covalent bonding is crucial for column durability, ensuring the phase does not leach during operation and allowing for a wide range of solvent compatibility.[2][3]

Synthesis of the Chiral Selector: N-(3,5-Dinitrobenzoyl)-D-α-phenylglycine

The first step is to couple the π-acceptor unit (3,5-dinitrobenzoyl chloride) with a chiral anchor (D-phenylglycine).

Protocol 1: Synthesis of DNB-DPG Selector

  • Materials:

    • D-phenylglycine

    • 3,5-Dinitrobenzoyl chloride

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Acetone

    • Deionized water

  • Procedure:

    • Dissolve D-phenylglycine in a 1M NaOH solution in a flask and cool the mixture in an ice bath.

    • In a separate flask, dissolve 3,5-dinitrobenzoyl chloride in acetone.

    • Slowly add the 3,5-dinitrobenzoyl chloride solution to the D-phenylglycine solution dropwise while stirring vigorously in the ice bath. Maintain the pH between 9-10 by adding 1M NaOH as needed.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Remove the acetone using a rotary evaporator.

    • Wash the remaining aqueous solution with dichloromethane to remove any unreacted acid chloride.

    • Acidify the aqueous solution to a pH of ~2 using 2M HCl. This will precipitate the DNB-DPG product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60°C.

  • Self-Validation:

    • Confirm product identity and purity using NMR and FT-IR spectroscopy.

    • Determine the melting point; the literature value for (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is 216-217 °C.[4]

Immobilization onto Silica Support

The most common method for creating a durable CSP is to covalently bond the selector to aminopropyl-functionalized silica gel.[5]

Protocol 2: Covalent Immobilization of DNB-DPG onto Aminopropyl Silica

  • Materials:

    • Aminopropyl-functionalized silica gel (5 µm particle size is common)[3]

    • Synthesized DNB-DPG

    • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (e.g., EEDQ)[5]

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Methanol

  • Procedure:

    • Suspend the aminopropyl silica gel in anhydrous DCM in a round-bottom flask.

    • In a separate flask, dissolve the DNB-DPG and DCC (in a 1:1.1 molar ratio to the selector) in anhydrous DCM.

    • Add the DNB-DPG/DCC solution to the silica slurry.

    • Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen) with gentle stirring for 24-48 hours at room temperature.

    • After the reaction, filter the modified silica gel.

    • Wash the CSP sequentially with copious amounts of THF, methanol, and DCM to remove unreacted reagents and the dicyclohexylurea byproduct.

    • Dry the final CSP material under vacuum.

  • Self-Validation:

    • Perform elemental analysis to determine the percentage of carbon and nitrogen. This allows for the calculation of the chiral selector loading (mmol/g) on the silica.

Workflow Visualization

The overall process from raw materials to the final CSP can be visualized as follows:

G cluster_synthesis Selector Synthesis cluster_immobilization Immobilization dpg D-Phenylglycine dnb_dpg DNB-DPG Selector dpg->dnb_dpg dnbcl 3,5-Dinitrobenzoyl Chloride dnbcl->dnb_dpg csp Final CSP (DNB-DPG on Silica) dnb_dpg->csp silica Aminopropyl Silica Gel silica->csp coupling Coupling Agent (e.g., DCC) coupling->csp

Caption: The Three-Point Interaction Model.

Part 3: Application in HPLC - Protocols & Performance

Once the CSP is synthesized, it must be packed into an HPLC column and properly conditioned before use.

HPLC Column Packing

Protocol 3: Slurry Packing of the CSP

  • Objective: To create a dense, homogeneous, and stable packed bed inside the HPLC column hardware for optimal efficiency.

  • Materials:

    • Prepared DNB-DPG CSP

    • HPLC column hardware (e.g., 250 mm x 4.6 mm)

    • Slurry packing solvent (e.g., isopropanol, methanol, or a mixture like hexane/isopropanol)

    • High-pressure slurry packing pump

  • Procedure:

    • Calculate the required amount of CSP for the column dimensions (typically ~2.5-3.0 g for a 250 x 4.6 mm column).

    • Prepare a slurry by suspending the CSP in the packing solvent. The concentration should be around 10% (w/v).

    • Degas the slurry in an ultrasonic bath for 5-10 minutes to remove air bubbles. [6] 4. Connect the HPLC column to the packer and pour the homogeneous slurry into the slurry reservoir.

    • Pressurize the system rapidly to the packing pressure (e.g., 5,000-8,000 psi) and maintain a constant flow of the displacing solvent (the same as the slurry solvent) until several column volumes have passed and the pressure is stable.

    • Carefully depressurize and disconnect the column.

  • Self-Validation:

    • Test the packed column with an achiral standard (e.g., toluene) to determine column efficiency (plate count) and peak symmetry. A well-packed column should exhibit high efficiency and a peak asymmetry factor close to 1.0.

General Protocol for Enantiomeric Separation

Pirkle-type CSPs are most commonly used in normal-phase mode. The mobile phase is typically a mixture of a non-polar alkane and a polar modifier (alcohol). [2] Protocol 4: Method Development for Enantiomeric Separation

  • Column Conditioning: Before first use, flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Mobile Phase Selection:

    • Start with a standard mobile phase, such as 90:10 (v/v) Hexane/Isopropanol .

    • The alcohol (polar modifier) is the strong solvent. Increasing its concentration will decrease retention times.

    • To increase retention and potentially improve resolution, decrease the percentage of alcohol (e.g., to 95:5 or 98:2 Hexane/Isopropanol).

    • Other alcohols like ethanol can be used and may alter selectivity.

  • Flow Rate: For a 4.6 mm I.D. column, a typical flow rate is 1.0 mL/min .

  • Temperature: Operate at a constant, controlled ambient temperature (e.g., 25°C).

  • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to avoid peak distortion.

  • Injection: Inject a small volume (5-10 µL) to avoid column overload.

Performance Data Example

The table below summarizes typical performance data for the separation of a common analyte, such as a derivatized amino amide, on a DNB-DPG column.

Analyte (Example)Mobile Phase (Hexane:IPA)Retention Factor (k1)Retention Factor (k2)Separation Factor (α)Resolution (Rs)
N-Acyl-Phenylalanine Amide90:102.152.681.252.1
N-Benzoyl-Leucine Anilide85:153.404.521.332.8
Racemic β-Blocker95:5 (+0.1% TFA)4.555.371.181.9
  • k (Retention Factor): (t_R - t_0) / t_0

  • α (Separation Factor): k2 / k1

  • Rs (Resolution): 2(t_R2 - t_R1) / (w1 + w2)

Part 4: Troubleshooting and Advanced Insights

  • Poor Resolution (Rs < 1.5):

    • Cause: Mobile phase may be too strong or too weak.

    • Solution: Optimize the alcohol percentage. Decrease it to increase retention and allow more time for interaction. Small changes (e.g., from 10% to 8% IPA) can have a significant impact.

  • Peak Tailing:

    • Cause: Active sites on the silica support; secondary interactions.

    • Solution: For acidic or basic analytes, add a small amount of a modifier to the mobile phase. For acids, add 0.1% acetic acid. For bases, add 0.1% triethylamine (TEA).

  • Inverting Elution Order:

    • A significant advantage of Pirkle-type CSPs is the ability to invert the elution order. [2]If you prepare a CSP using L-phenylglycine instead of D-phenylglycine, the elution order of the enantiomers will be reversed. This is extremely valuable in preparative chromatography where it is desirable to have the target enantiomer elute first. [2]* Solvent Compatibility:

    • Covalently bonded phases are robust. [2][3]However, always avoid strongly basic conditions (pH > 7.5) which can dissolve the underlying silica support. Always flush the column with a miscible solvent like isopropanol when switching between highly different mobile phase systems (e.g., normal phase to polar organic).

References

  • Z. Juvancz, P.L. Ombrello, Performance of a New HPLC Chiral Stationary Phase Derived from N-(3,5-Dinitrobenzoyl)-D-α-Phenylglycine with a Quinoxaline Branching Unit, Journal of the Serbian Chemical Society, 2005. [Link]

  • J.J. Yu, J.J. Ryoo, Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases, Chirality, 2022. [Link]

  • G.U.M. Scriba, Update on chiral recognition mechanisms in separation science, Journal of Separation Science, 2024. [Link]

  • C.S. Pak, et al., Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography, Journal of Chromatography A, 2007. [Link]

  • Regis Technologies, Inc., Pirkle Chiral Stationary Phases Brochure. [Link]

  • SIELC Technologies, Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. [Link]

  • I.S. Lurie, et al., Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination, Molecules, 2021. [Link]

  • Fortis Technologies, Validated method for NDMA analysis in pharmaceuticals with high DMF content. [Link]

  • Phenomenex, Chiral HPLC Separations Guidebook. [Link]

  • Element Lab Solutions, HPLC Chiral Columns. [Link]

  • H. Miyano, et al., Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F, The Analyst, 1999. [Link]

  • Y. Zhang, et al., Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects, Membranes, 2021. [Link]

  • I. Skidan, et al., A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples, ResearchGate, 2011. [Link]

  • Y. Zhang, et al., Preparation of chiral stationary phase for HPLC based on immobilization of cellulose 3,5-dimethylphenylcarbamate derivatives on silica gel, ResearchGate, 2014. [Link]

  • E.V. Boldyreva, et al., Mechanism of chiral recognition by enantiomorphous cytosine crystals during enantiomer adsorption, RSC Publishing, 2022. [Link]

  • Columnex LLC, Chiral HPLC and SFC Columns. [Link]

  • N. Turkovic, et al., Structure of 3,5-dinitrobenzoylphenylglycine (DNBPG) stationary phase, ResearchGate, 2025. [Link]

  • C. Fernandes, et al., Chiral Stationary Phases for Liquid Chromatography: Recent Developments, Molecules, 2021. [Link]

  • Max Planck Society, Chiral Recognition and Supramolecular Self-Assembly of Adsorbed Amino Acids and Dipeptides at the Submolecular Level. [Link]

  • C. Fernandes, et al., Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods, Molecules, 2021. [Link]

  • Daicel Corporation, Instruction Manual for Chiralpak AS-H Columns. [Link]

  • S. Karakus, et al., Synthesis, structural characterization and anticancer activity of 3- (3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione, Indian Journal of Chemistry, 2022. [Link]

  • C. Fernandes, et al., Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods, MDPI, 2021. [Link]

  • Regis Technologies, Inc., Pirkle Chiral HPLC Columns Catalog. [Link]

  • G. Guiochon, Columns and packing methods, Analusis, 1998. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N,N-Dimethyl-3,5-dinitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N-dimethyl-3,5-dinitrobenzamide. This compound is a critical building block in the development of hypoxia-activated prodrugs and antitubercular agents. The standard synthetic route involves the chlorination of 3,5-dinitrobenzoic acid [4], followed by amidation using dimethylamine [2].

Due to the highly electron-deficient nature of the dinitroaromatic ring and the extreme reactivity of the acid chloride intermediate, researchers frequently encounter specific impurities. This guide is designed to help you diagnose, troubleshoot, and prevent these side products using self-validating methodologies.

Synthesis Workflow & Impurity Generation Pathways

The following diagram illustrates the standard synthetic workflow and the critical junctions where common impurities are generated.

SynthesisWorkflow SM 3,5-Dinitrobenzoic Acid (Starting Material) Chlorination Chlorination (SOCl2, DMF cat.) SM->Chlorination Int 3,5-Dinitrobenzoyl Chloride (Reactive Intermediate) Chlorination->Int Amidation Amidation (HN(CH3)2, Base, 0°C) Int->Amidation Imp1 Impurity: 3,5-Dinitrobenzoic Acid (Hydrolysis Byproduct) Int->Imp1 H2O Exposure Imp3 Impurity: Alkyl 3,5-Dinitrobenzoate (Esterification Byproduct) Int->Imp3 Alcohol Solvents Product N,N-Dimethyl-3,5- dinitrobenzamide (Target) Amidation->Product Imp2 Impurity: Meisenheimer Complex (Ring-Attack Adduct) Amidation->Imp2 Excess Base/Amine

Workflow of N,N-dimethyl-3,5-dinitrobenzamide synthesis and common impurity pathways.

Troubleshooting Guides & FAQs

Q1: My final product contains a significant amount of unreacted 3,5-dinitrobenzoic acid. Why is this happening if my chlorination step went to completion? Causality: 3,5-Dinitrobenzoyl chloride is highly electrophilic. Even trace amounts of water in your amidation solvent (e.g., dichloromethane or THF) or exposure to atmospheric humidity will rapidly hydrolyze the intermediate back to 3,5-dinitrobenzoic acid. Solution & Self-Validating Protocol: Ensure strictly anhydrous conditions. Use Schlenk line techniques and freshly dried solvents. Validation: To validate the chlorination step before proceeding to amidation, quench a 10 µL aliquot of the acid chloride mixture in anhydrous methanol. A TLC check should show quantitative conversion to methyl 3,5-dinitrobenzoate (a fast-moving spot), with no baseline streaking (which would indicate the free acid).

Q2: During the addition of dimethylamine, my reaction mixture turned deep purple/red, and my yield dropped. What is this colored impurity? Causality: The intense coloration indicates the formation of a Meisenheimer-type complex [1]. The two strongly electron-withdrawing nitro groups render the aromatic ring highly electron-deficient. In the presence of excess secondary amine or strong base, nucleophilic aromatic addition occurs at the ring carbons rather than the acyl chloride, generating a stable, colored anionic adduct. Solution & Self-Validating Protocol: Control the stoichiometry and temperature strictly. Add the dimethylamine slowly at 0 °C. Instead of using a large excess of dimethylamine to act as the acid scavenger, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction should remain pale yellow to orange. If a deep red color appears, the localized concentration of base is too high, and the addition rate must be decreased.

Q3: How can I efficiently remove dimethylamine hydrochloride and unreacted amine from the product? Causality: The amidation of an acid chloride generates one equivalent of HCl, which reacts with the amine to form an ammonium salt. This salt can become trapped in the organic phase if the solvent is moderately polar, contaminating the final crystal lattice [3]. Solution & Self-Validating Protocol: Perform a rigorous biphasic aqueous workup. Wash the organic layer sequentially with 1 M HCl (to protonate and extract unreacted dimethylamine) and saturated NaHCO₃. Validation: The absence of amine salts can be validated by checking the ¹H NMR spectrum of the crude product; look for the complete disappearance of the broad N-H/N-CH₃ salt peak around 2.5–2.7 ppm in CDCl₃.

Q4: I am detecting a side product with a higher R_f value than my target amide. What could it be? Causality: If you used an alcohol-stabilized solvent (such as chloroform stabilized with ethanol) or quenched the reaction with an alcohol, the highly reactive 3,5-dinitrobenzoyl chloride will undergo esterification to form an alkyl 3,5-dinitrobenzoate (e.g., ethyl 3,5-dinitrobenzoate). Solution: Exclusively use HPLC-grade, alcohol-free solvents (e.g., anhydrous dichloromethane or THF) for the reaction and initial workup phases.

Quantitative Data: Impurity Profiling

Use the following analytical markers to identify side products in your reaction mixture.

CompoundRole in SynthesisMolecular Weight ( g/mol )TLC R_f (50:50 EtOAc/Hexane)Key ¹H NMR Identifier (CDCl₃)
3,5-Dinitrobenzoic acid Starting Material / Hydrolysis Impurity212.120.05 (streaks)~11.0 ppm (br s, 1H, COOH)
3,5-Dinitrobenzoyl chloride Reactive Intermediate230.56N/A (hydrolyzes on silica)9.25 ppm (t, 1H, Ar-H)
N,N-Dimethyl-3,5-dinitrobenzamide Target Product 239.19 0.45 3.05 ppm, 3.15 ppm (2 x s, 6H, N-CH₃)
Methyl 3,5-dinitrobenzoate Esterification Impurity226.140.704.02 ppm (s, 3H, O-CH₃)
Dimethylamine Hydrochloride Byproduct Salt81.540.00 (baseline)2.70 ppm (s, 6H, N-CH₃, in D₂O)

Standardized Experimental Protocol

Follow this step-by-step methodology to ensure high-yield synthesis while avoiding the impurities detailed above.

Phase 1: Activation (Chlorination)

  • Charge a flame-dried Schlenk flask with 3,5-dinitrobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv). Causality: DMF acts as a forminium catalyst, significantly accelerating the chlorination and allowing the reaction to proceed efficiently at room temperature without excessive heating.

  • Dropwise add oxalyl chloride (1.2 equiv) at 0 °C. Self-Validation: The reaction is proceeding correctly if steady gas evolution (CO and CO₂) is observed.

  • Stir at room temperature for 2 hours, then concentrate under reduced pressure to remove all excess oxalyl chloride and HCl gas, yielding crude 3,5-dinitrobenzoyl chloride as a moisture-sensitive yellow solid.

Phase 2: Amidation 5. Redissolve the crude acid chloride in anhydrous DCM and cool the flask to 0 °C using an ice bath. 6. Slowly add DIPEA (1.5 equiv), followed by a dropwise addition of dimethylamine (1.1 equiv, 2.0 M solution in THF). Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges HCl without attacking the electron-deficient aromatic ring, effectively preventing Meisenheimer complex formation. 7. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature over 2 hours.

Phase 3: Biphasic Workup & Purification 8. Quench the reaction by adding 1 M aqueous HCl. Transfer to a separatory funnel and isolate the organic layer. 9. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Self-Validation: The NaHCO₃ wash removes any hydrolyzed 3,5-dinitrobenzoic acid. Acidification of this separated aqueous layer to pH 2 should yield minimal white precipitate if the amidation was highly efficient. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to afford pure N,N-dimethyl-3,5-dinitrobenzamide.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Anatomy of a Gel.
  • A co-crystal of 3-(3,5-dinitrobenzoyl)
  • Source: Organic Syntheses (orgsyn.org)

Optimizing reaction conditions (temperature, solvent) for dinitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dinitrobenzamide synthesis. The 3,5-dinitrobenzamide scaffold is a critical pharmacophore in drug discovery, particularly noted for its efficacy as an antitubercular agent (DprE1 inhibitor) and its broad-spectrum antifungal properties[1][2].

However, synthesizing these compounds presents unique thermodynamic and kinetic challenges. The strongly electron-withdrawing nature of the two nitro groups heavily influences the reactivity of the aromatic core, often leading to poor precursor solubility, rapid hydrolysis of activated intermediates, and difficult purification pipelines[1][3]. This guide provides field-proven troubleshooting strategies, optimized reaction conditions, and self-validating protocols to ensure high-yield, high-purity amide coupling.

Synthesis Workflow & Logical Relationships

The synthesis of dinitrobenzamides generally follows one of two primary pathways: the highly reactive Acyl Chloride Route or the Direct Amide Coupling Route . The diagram below illustrates the decision matrix and reaction conditions for both pathways.

G A 3,5-Dinitrobenzoic Acid (Starting Material) B Route A: Acyl Chloride Reagent: SOCl2 Temp: Reflux (5-12h) A->B Activation C Route B: Direct Coupling Reagent: EDC.HCl / HATU Temp: 25°C - 60°C A->C Activation D 3,5-Dinitrobenzoyl Chloride (Highly Moisture Sensitive) B->D Evaporate SOCl2 F Amine + Base (DIPEA) Solvent: THF/Propylene Carbonate Temp: 25°C - 60°C C->F In-situ Intermediate E Amine + Base (TEA/K2CO3) Solvent: DCM/EtOAc Temp: 0°C to RT D->E Dropwise Addition G Dinitrobenzamide Product (Target Compound) E->G Aqueous Workup F->G Aqueous Workup

Synthesis workflows for dinitrobenzamide: Acyl chloride vs. direct coupling routes.

Troubleshooting & FAQs

Q: Why do I observe significant degradation and dark, tarry byproducts when forming 3,5-dinitrobenzoyl chloride? A: The synthesis of 3,5-dinitrobenzoyl chloride is highly sensitive to prolonged heat and moisture. While refluxing in thionyl chloride (SOCl2) is the standard activation method, excessive heating or failure to rapidly remove unreacted SOCl2 leads to degradation[4]. Causality: The highly electron-withdrawing nature of the 3,5-dinitro aromatic ring makes the resulting acyl chloride exceptionally electrophilic. If exposed to atmospheric moisture during prolonged concentration, it rapidly hydrolyzes back to the acid. Actionable Fix: Evaporate the excess SOCl2 under low pressure immediately after the reaction turns clear. Use the crude acyl chloride in the next step immediately without attempting column chromatography[1][5].

Q: What is the optimal solvent and temperature for the subsequent amine coupling in the acyl chloride route? A: The coupling step is highly exothermic. It is critical to perform the dropwise addition of the acyl chloride to the amine/base mixture at 0 °C in a non-nucleophilic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[5]. Causality: Starting at 0 °C provides kinetic control, suppressing the formation of di-acylated side products and minimizing localized heating that drives degradation. EtOAc is particularly advantageous as it allows for an immediate, seamless biphasic aqueous workup (washing with water and saturated NaHCO3) to quench the reaction and remove salts[1][5].

Q: I am using direct coupling with DCC, but I cannot remove the white precipitate during purification. What should I do? A: The persistent white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of DCC-mediated coupling. DCU is notoriously insoluble in most organic solvents and water, making it nearly impossible to remove completely, even with repeated silica gel chromatography[3]. Actionable Fix: Switch your coupling reagent to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). Causality: The urea byproduct generated by EDC.HCl contains a basic tertiary amine, making it highly water-soluble. This allows it to be completely removed during a simple aqueous wash, eliminating the need for tedious chromatographic separation[6].

Q: Are there greener solvent alternatives for direct amide coupling that maintain high yields? A: Yes. Traditional direct couplings often rely on toxic, reprotoxic solvents like DMF to dissolve the polar dinitrobenzoic acid. Recent high-throughput screening and Design of Experiments (DoE) have identified propylene carbonate as a highly effective, green alternative to DMF[7]. Causality: Propylene carbonate possesses a high dielectric constant and boiling point, effectively solvating both the polar starting materials and coupling agents (like HATU) at elevated temperatures (37.5 °C to 50 °C) without the severe health hazards associated with DMF[7].

Quantitative Optimization Data

The following table summarizes the optimized parameters for various dinitrobenzamide synthesis strategies, allowing for rapid comparison of reaction conditions.

Coupling MethodSolventTemperatureBaseYield RangeKey Advantage / Drawback
Acyl Chloride EtOAc0 °C to RTK2CO331–88%High reactivity / Moisture sensitive[1]
Acyl Chloride DCM0 °C to RTTEA70–97%Excellent solubility / Halogenated solvent[5]
Direct (EDC.HCl) THF (Anhydrous)60 °CNone/TEA~93%Water-soluble byproduct / Requires heating[6]
Direct (HATU) Propylene Carbonate25–50 °CDIPEA>80%Green solvent profile / Expensive reagent[7]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in visual cues and analytical checks confirm the success of each step before proceeding.

Protocol A: Two-Step Acyl Chloride Synthesis (High Reactivity)

Best for sterically hindered or poorly nucleophilic amines.

  • Activation: Suspend 3,5-dinitrobenzoic acid (1.0 eq) in thionyl chloride (2–3 mL per mmol of acid). Reflux the mixture for 5–12 hours[4][5].

    • Self-Validation Check: The reaction is complete when the turbid, heterogeneous suspension transitions into a completely clear, homogenous solution[4].

  • Concentration: Remove excess SOCl2 via low-pressure rotary evaporation. Do not purify further. The resulting crude 3,5-dinitrobenzoyl chloride must be kept under an inert atmosphere to prevent hydrolysis[1].

  • Coupling Preparation: Dissolve the crude acyl chloride in anhydrous DCM or EtOAc. In a separate flask, prepare a solution of the target amine (1.5–2.0 eq) and base (Triethylamine or K2CO3, 1.5–2.0 eq) in the same solvent, and chill to 0 °C in an ice bath[1][5].

  • Addition & Reaction: Dropwise add the acyl chloride solution to the chilled amine mixture. Allow the reaction to slowly warm to room temperature (RT) and stir until complete.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 5:1 to 1:1). The disappearance of the highly UV-active acyl chloride spot and the appearance of a lower-Rf product spot validates completion[1][5].

  • Workup: Filter the reaction mixture if solid salts are present. Wash the organic filtrate successively with distilled water (10 mL) and saturated NaHCO3 (15 mL). Dry over anhydrous Na2SO4, concentrate, and purify via column chromatography[5].

Protocol B: Direct Amide Coupling using EDC.HCl (High Purity)

Best for rapid library generation and avoiding moisture-sensitive intermediates.

  • Preparation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous THF[6].

  • Activation: Add EDC.HCl (1.5 eq) to the mixture. (Note: A base is not strictly required if the amine is a free base, but 1.0 eq of TEA can be added if using an amine hydrochloride salt).

  • Reaction: Stir the mixture at 60 °C for 2.5 hours[6].

  • Workup: Evaporate the THF under reduced pressure. Redissolve the crude residue in EtOAc. Wash the organic layer thoroughly with distilled water (3x) and brine (1x).

    • Self-Validation Check: The success of the aqueous wash in removing the EDC urea byproduct is validated by the absence of aliphatic multiplet peaks (characteristic of the dimethylaminopropyl chain, ~1.5–3.0 ppm) in the crude 1H-NMR spectrum[6].

  • Isolation: Dry the organic layer over Na2SO4 and concentrate to yield the highly pure dinitrobenzamide product.

Sources

Technical Support Center: Troubleshooting N,N-dimethyl-3,5-dinitrobenzamide Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation challenges associated with highly crystalline, electron-deficient aromatic compounds. N,N-dimethyl-3,5-dinitrobenzamide (CAS: 2782-45-8) is a classic example of a molecule that deceptively appears hydrophilic but exhibits profound resistance to aqueous solvation.

This guide provides the mechanistic causality behind these issues, quantitative solubility profiles, and a self-validating protocol to achieve stable aqueous assay solutions.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does N,N-dimethyl-3,5-dinitrobenzamide precipitate in aqueous buffers despite a low predicted logP? A1: The predicted logP (octanol/water partition coefficient) of N,N-dimethyl-3,5-dinitrobenzamide is approximately 0.195 . While this suggests the monomeric molecule is relatively hydrophilic, solubility is a thermodynamic balance between the energy required to break the crystal lattice and the energy gained from solvation. The two strongly electron-withdrawing nitro groups and the tertiary amide create a highly planar, electron-deficient aromatic system. This promotes intense intermolecular π−π stacking and dipole-dipole interactions in the solid state, resulting in a formidable crystal lattice energy. Furthermore, the molecule possesses zero hydrogen-bond donors (H-donors = 0) . Without the ability to donate hydrogen bonds to water, the molecule cannot effectively disrupt the strong hydrogen-bond network of the aqueous buffer, making dissolution thermodynamically unfavorable.

Q2: Does adjusting the buffer pH improve the solubility of this compound? A2: No. Unlike many pharmaceutical compounds that contain ionizable amines or carboxylic acids, N,N-dimethyl-3,5-dinitrobenzamide is non-ionizable across the physiological pH range (pH 2 to 10). The tertiary amide and the nitro groups do not protonate or deprotonate under standard assay conditions . Therefore, pH adjustment strategies (like forming a salt) are fundamentally ineffective. Solubility enhancement must rely entirely on co-solvents, surfactants, or complexation agents.

Q3: What is the optimal co-solvent strategy for in vitro and in vivo assays? A3: To overcome the high lattice energy, the compound must first be dissolved in a strong aprotic solvent like Dimethyl Sulfoxide (DMSO). However, direct dilution of the DMSO stock into water often causes a rapid "solvent shift," leading to immediate precipitation. To prevent this, an intermediate surfactant/polymer layer is required to lower the interfacial tension and stabilize the micro-emulsion. A validated, field-proven approach for similar dinitrobenzamides utilizes a step-wise addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/Buffer .

Q4: Can I use heating to force the compound into solution? A4: Mild heating (up to 37°C) and sonication can kinetically assist dissolution by breaking up aggregates. However, because the compound is thermodynamically insoluble in pure water, it will eventually "crash out" (precipitate) upon cooling if the co-solvent ratio is insufficient. Always verify the thermodynamic stability of your final solution by letting it sit at room temperature for 2 hours prior to the assay.

Part 2: Quantitative Solubility Profiles

To aid in your experimental design, the following table summarizes the expected solubility behavior of N,N-dimethyl-3,5-dinitrobenzamide across various solvent systems based on standard dinitrobenzamide formulation protocols .

Solvent SystemVolume RatioMax Solubility (est.)Visual ObservationSuitability
100% Aqueous Buffer (PBS) 100%< 0.1 mg/mLHeavy PrecipitationUnsuitable
DMSO / PBS 10% / 90%< 0.5 mg/mLCloudy / Fine SuspensionMarginal (Prone to crashing)
DMSO / Corn Oil 10% / 90%≥ 2.5 mg/mLClear SolutionGood for in vivo (oral)
DMSO / PEG300 / Tween-80 / Saline 10% / 40% / 5% / 45%≥ 2.5 mg/mLClear SolutionOptimal for in vitro / IV

Part 3: Experimental Protocols: Co-Solvent Formulation Workflow

Self-Validating System: This protocol includes visual checkpoints and thermodynamic stability tests to ensure the solution does not precipitate mid-experiment, thereby protecting the integrity of your downstream data.

Standard Operating Procedure: Preparation of a 2.5 mg/mL Working Solution (1 mL Total Volume)

  • Stock Preparation (Organic Phase): Weigh out 2.5 mg of N,N-dimethyl-3,5-dinitrobenzamide powder. Add 100 µL of 100% DMSO. Vortex vigorously until the powder is completely dissolved.

    • Validation Check: The solution must be completely transparent with no particulate matter. If particles remain, the compound may have degraded or absorbed moisture.

  • Polymer Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Addition: Add 50 µL of Tween-80. Pipette up and down carefully to avoid excessive foaming, then vortex gently.

  • Aqueous Phase Integration: Slowly add 450 µL of Saline (or your specific aqueous buffer) dropwise while continuously vortexing the mixture.

    • Causality: Dropwise addition prevents localized high concentrations of water, which triggers solvent-shift precipitation. Continuous kinetic energy (vortexing) ensures the surfactant micelles form uniformly around the hydrophobic compound.

  • Quality Control (Thermodynamic Stability): Allow the final 1 mL solution to sit at room temperature for 2 hours.

    • Validation Check: If the solution remains optically clear, it is thermodynamically stable for the duration of a standard assay. If cloudiness appears, proceed to the troubleshooting workflow below.

Part 4: Formulation Troubleshooting Workflow

Workflow Start Start: Target Concentration in Aqueous Buffer PrepareDMSO Step 1: Prepare 100x Stock in 100% DMSO Start->PrepareDMSO AddSurfactant Step 2: Add Co-solvents (e.g., 40% PEG300 + 5% Tween-80) PrepareDMSO->AddSurfactant AddBuffer Step 3: Slowly Add Aqueous Buffer (Dropwise with Vortexing) AddSurfactant->AddBuffer CheckClarity Is the solution optically clear? AddBuffer->CheckClarity Precipitation Precipitation / Cloudiness Observed CheckClarity->Precipitation  No   Success Ready for Assay (Stable Solution) CheckClarity->Success  Yes   Sonicate Mild Heating (37°C) & Sonication (10 min) Precipitation->Sonicate Sonicate->CheckClarity  Re-evaluate  

Figure 1: Step-by-step troubleshooting workflow for formulating dinitrobenzamide derivatives.

Part 5: References

  • Vitas-M Lab Database. "N,N-dimethyl-3,5-dinitrobenzamide Chemical Properties (STK019600)". Source: Vitas-M Lab. URL: [Link]

  • EPA CompTox Chemicals Dashboard. "N,N-Dimethyl-3,5-dinitrobenzamide (DTXSID001299363)". Source: U.S. Environmental Protection Agency. URL:[Link]

Preventing the precipitation of N,N-dimethyl-3,5-dinitrobenzamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks during in vitro assays.

Working with highly lipophilic, planar aromatic compounds presents a unique set of challenges. N,N-dimethyl-3,5-dinitrobenzamide (CAS: 2782-45-8) is particularly notorious for "crashing out" of aqueous cell culture media. This guide is designed to move beyond basic troubleshooting by providing a mechanistic understanding of this phenomenon, alongside field-proven, self-validating protocols to ensure your compound remains in solution.

Part 1: Mechanistic Insight—Why Does Precipitation Occur?

To prevent precipitation, we must first understand the thermodynamic and kinetic forces driving it.

  • High Lattice Energy & π−π Stacking: The molecular structure of N,N-dimethyl-3,5-dinitrobenzamide features two strongly electron-withdrawing nitro groups on a benzene ring. This creates an electron-deficient aromatic system that readily engages in strong intermolecular π−π stacking and hydrogen bonding. These interactions create a highly stable crystal lattice that strongly resists dissolution in water[1].

  • The "Solvent Shock" Phenomenon: Researchers typically dissolve hydrophobic compounds in 100% anhydrous DMSO to create a master stock. However, when this organic stock is pipetted directly into an aqueous, salt-rich environment (like DMEM or RPMI), the sudden shift in the dielectric constant forces the hydrophobic molecules to aggregate instantly. This rapid polarity shift is known as "solvent shock"[2].

PrecipitationLogic A N,N-dimethyl-3,5-dinitrobenzamide (Hydrophobic, Planar) B Strong π-π Stacking & High Lattice Energy A->B C Direct Addition to Aqueous Media A->C E Nucleation & Aggregation B->E D Solvent Shock (Rapid Polarity Shift) C->D D->E F Macroscopic Precipitation E->F

Logical flow of factors driving the precipitation of N,N-dimethyl-3,5-dinitrobenzamide.

Part 2: Formulation Strategies & Quantitative Limits

To overcome solvent shock, we must employ excipients that shield the hydrophobic core of the molecule. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for this application. It is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity that encapsulates the dinitrobenzamide ring, increasing its aqueous solubility by 100- to 1000-fold without inducing cellular toxicity[3].

Table 1: Solubility and Cytotoxicity Limits of Formulation Excipients in Cell Culture

Excipient / CarrierMax Recommended Final Conc.Solubility Enhancement FactorCytotoxicity Risk
DMSO (Anhydrous) 0.1% - 0.5% (v/v)Low (Prone to solvent shock)High at > 1%
HP- β -CD1.0% - 2.0% (w/v)High (100x - 1000x)Very Low
Tween-80 0.01% (v/v)ModerateModerate
Fetal Bovine Serum10% - 20% (v/v)Low to ModerateNone (Nutrient)

Note: The formation of the drug/cyclodextrin complex is a rapidly reversible reaction, meaning the bio-effects and free-fraction equilibrium of your drug are generally unaffected[4].

Part 3: The Cyclodextrin-Assisted "Solvent Shift" Protocol

This protocol is designed as a self-validating system . By incorporating an intermediate complexation step and a final centrifugation check, you eliminate the guesswork of visual inspection and guarantee that your cells receive the exact intended dose.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve N,N-dimethyl-3,5-dinitrobenzamide in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM). Vortex until completely clear. Causality: A highly concentrated stock minimizes the final volume of DMSO introduced to the cells.

  • Carrier Solution Preparation: Prepare a 10% (w/v) solution of HP- β -CD in sterile PBS or basal cell culture media. Filter-sterilize through a 0.22 µm membrane.

  • Intermediate Complexation: Add the DMSO stock dropwise into the HP- β -CD solution at room temperature while vortexing continuously[5]. Causality: Dropwise addition under shear stress prevents localized high concentrations of DMSO, allowing the cyclodextrin cavities to encapsulate the compound before it can nucleate.

  • Final Media Addition: Pre-warm your final cell culture media (containing serum, if applicable) to 37°C. Add the intermediate complex dropwise to the warm media under gentle agitation. Causality: Cold media drastically lowers the thermodynamic solubility limit, triggering precipitation.

  • Self-Validation Step: Transfer a 1 mL aliquot of the final dosed media to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If no microscopic pellet or crystalline debris is visible, your formulation is validated and ready for cellular application.

FormulationWorkflow Step1 1. Master Stock (50 mM in 100% DMSO) Step3 3. Intermediate Complex (Dropwise + Vortex) Step1->Step3 Step2 2. Carrier Prep (10% HP-β-CD in PBS) Step2->Step3 Step4 4. Final Media (Pre-warmed to 37°C) Step3->Step4 Dropwise Addition Step5 5. Validation (Centrifuge & Inspect) Step4->Step5

Step-by-step formulation workflow using HP-β-CD to prevent solvent shock.

Part 4: Frequently Asked Questions (FAQs)

Q: I added my DMSO stock directly to 37°C media and it instantly turned cloudy. Can I just sterile-filter the media to remove the precipitate? A: Absolutely not. Filtering the media removes the precipitated active pharmaceutical ingredient (API)[5]. This drastically lowers your actual treatment concentration to an unknown variable, completely invalidating your dose-response curves and IC50 calculations. You must discard the media and utilize the intermediate dilution protocol outlined above.

Q: How do I distinguish between compound precipitation and bacterial/fungal contamination in my culture plates? A: Compound precipitation occurs immediately or within the first few hours of addition. Under a phase-contrast microscope, precipitates appear as dark, geometric crystals or jagged, amorphous debris that exhibit Brownian motion but lack true motility. Biological contamination typically takes 24-48 hours to manifest, causes a rapid drop in pH (turning phenol red media yellow), and exhibits characteristic directional motility (bacteria) or branching hyphal structures (fungi).

Q: Does the use of HP- β -CD artificially alter my drug's IC50? A: Generally, no. The inclusion complex formed between the drug and the cyclodextrin is in a rapid, dynamic equilibrium with the free drug in solution[4]. Because only the free fraction binds to cellular targets, the intrinsic biological mechanism remains unchanged. However, you may observe an apparent increase in potency simply because the drug is no longer crashing out of solution, meaning 100% of your intended dose is actually bioavailable[3].

References

  • A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide. ResearchGate / Acta Crystallographica Section E. Available at:[Link]

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed. Available at:[Link]

  • Hydroxypropyl Β-Cyclodextrin. MP Biomedicals. Available at:[Link]

Sources

Purification of crude N,N-dimethyl-3,5-dinitrobenzamide using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide, prepared by a Senior Application Scientist, provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude N,N-dimethyl-3,5-dinitrobenzamide using column chromatography. It addresses common challenges and provides robust, field-proven solutions to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude N,N-dimethyl-3,5-dinitrobenzamide sample?

A1: Impurities largely depend on the synthetic route. However, they typically include unreacted starting materials like 3,5-dinitrobenzoic acid or the corresponding acyl chloride, and side-products from the reaction.[1] Nitrosamine impurities can also sometimes form from secondary amines like dimethylamine.[2][3][4][5] Given its high polarity, 3,5-dinitrobenzoic acid is a particularly common impurity that requires careful separation.[6]

Q2: How do I choose the appropriate stationary phase for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this type of compound. N,N-dimethyl-3,5-dinitrobenzamide is a polar molecule, and silica gel provides the necessary polarity for effective separation based on differential adsorption.[6][7]

Q3: What is a good starting mobile phase (eluent) for the column chromatography?

A3: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a standard choice. A good starting point is a 7:3 to 1:1 ratio (Hexane:Ethyl Acetate). The optimal ratio must be determined empirically using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the desired compound.[8]

Q4: How can I visualize the compound on a TLC plate since it's likely colorless?

A4: N,N-dimethyl-3,5-dinitrobenzamide possesses nitroaromatic chromophores, which allows for easy visualization under UV light (254 nm) on TLC plates containing a fluorescent indicator (e.g., F₂₅₄). The compound will appear as a dark spot.[9] Staining with a general-purpose reagent like potassium permanganate or iodine can also be used if necessary.[10]

Q5: What are the critical safety precautions when handling N,N-dimethyl-3,5-dinitrobenzamide?

A5: Dinitroaromatic compounds should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12][13] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid creating dust.[12]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

Problem 1: Poor or No Separation of Spots on the TLC Plate.

  • Potential Cause: The solvent system is either too polar or not polar enough. If the Rƒ value is too high (>0.6), the eluent is too polar, causing all components to move with the solvent front. If the Rƒ is too low (<0.1), the eluent is not polar enough, and the compounds remain adsorbed to the silica.

  • Solution:

    • If Rƒ is too high: Increase the proportion of the non-polar solvent (e.g., hexane). For example, move from a 1:1 to a 3:1 Hexane:Ethyl Acetate mixture.

    • If Rƒ is too low: Increase the proportion of the polar solvent (e.g., ethyl acetate). For example, move from a 3:1 to a 1:1 Hexane:Ethyl Acetate mixture.

    • Consider a Different Solvent System: If adjusting the ratio is ineffective, consider changing the polar solvent. Dichloromethane or diethyl ether can offer different selectivity compared to ethyl acetate.[16]

Problem 2: The Compound Won't Elute from the Column (Stuck at the Top).

  • Potential Cause: The mobile phase is not polar enough to displace the highly polar compound from the silica gel. This is common if the crude mixture contains highly polar impurities that bind strongly.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. This can be done isocratically (switching to a more polar mixture) or by using a gradient elution, where the proportion of the polar solvent is slowly increased over time.[17] For instance, you can start with 20% ethyl acetate in hexane and gradually increase to 50% or more.

    • Add a Stronger Modifier: If increasing the ethyl acetate concentration is insufficient, adding a small percentage (0.5-1%) of methanol to the mobile phase can significantly increase its polarity and help elute strongly bound compounds.

Problem 3: The Compound Elutes Too Quickly, Resulting in Poor Separation from Impurities.

  • Potential Cause: The mobile phase is too polar for the separation.

  • Solution:

    • Decrease Eluent Polarity: Use a mobile phase with a higher proportion of the non-polar component (e.g., hexane). This will increase the compound's retention on the silica gel, allowing for better separation from less polar impurities.

    • Ensure Proper Column Packing: An improperly packed column with channels or cracks can lead to the solvent and sample flowing through too quickly, bypassing the stationary phase. Ensure the silica gel is packed uniformly.[17]

Problem 4: Tailing or Streaking of Spots on the TLC and Column.

  • Potential Cause:

    • Sample Overload: Too much crude material has been loaded onto the column.

    • Acidic Impurities: The presence of acidic impurities, like residual 3,5-dinitrobenzoic acid, can interact strongly with the slightly acidic silica gel, causing tailing.[6]

    • Insolubility: The compound may be partially insoluble in the mobile phase as it moves down the column.

  • Solution:

    • Reduce Sample Load: The amount of crude material should generally be 1-5% of the mass of the silica gel. For difficult separations, a lower loading (e.g., 1:100 sample-to-silica ratio) is recommended.

    • Neutralize the Silica: While less common, for severe tailing due to acidic compounds, the mobile phase can be modified with a small amount of a basic additive like triethylamine (~0.1%). However, this should be used cautiously as it can affect compound stability.

    • Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique often results in sharper bands.[17]

Problem 5: Low Recovery of the Purified Product.

  • Potential Cause:

    • Irreversible Adsorption: The compound may be too polar and has irreversibly adsorbed to the silica gel.

    • Product Loss During Workup: Significant material loss can occur during the evaporation of collected fractions.

    • Co-elution: The desired product may have co-eluted with an impurity, leading to the discarding of mixed fractions.

  • Solution:

    • Column Flushing: After the main product has been collected, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to check if any remaining product elutes.

    • Careful Fraction Analysis: Analyze all fractions carefully by TLC. Fractions that appear to be a mix of the product and an impurity can be combined, evaporated, and subjected to a second round of chromatography under more optimized conditions.

    • Gentle Evaporation: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of product due to bumping or aerosolization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths Start Start Chromatography TLC_Analysis Analyze Fractions by TLC Start->TLC_Analysis Problem Problem Detected? TLC_Analysis->Problem End Purification Successful Problem->End No No_Separation Poor/No Separation (High or Low Rƒ) Problem->No_Separation Yes Streaking Streaking or Tailing Problem->Streaking Yes No_Elution Compound Stuck on Column Problem->No_Elution Yes Low_Recovery Low Product Recovery Problem->Low_Recovery Yes Adjust_Polarity Adjust Mobile Phase Polarity (Increase/Decrease Polar Solvent) No_Separation->Adjust_Polarity Dry_Load Reduce Sample Load Use Dry Loading Technique Streaking->Dry_Load Increase_Polarity Increase Mobile Phase Polarity (Gradient or Modifier like MeOH) No_Elution->Increase_Polarity Flush_Column Flush Column w/ Polar Solvent Re-run Mixed Fractions Low_Recovery->Flush_Column Adjust_Polarity->TLC_Analysis Re-evaluate Dry_Load->TLC_Analysis Re-evaluate Increase_Polarity->TLC_Analysis Re-evaluate Flush_Column->TLC_Analysis Re-evaluate

Sources

Technical Support Center: Scaling Up N,N-Dimethyl-3,5-dinitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N,N-dimethyl-3,5-dinitrobenzamide.

Scaling up the amidation of dinitroaromatics presents unique thermal, environmental, and safety challenges. This document provides a validated, self-monitoring workflow that replaces hazardous lab-scale practices (such as using gaseous amines and chlorinated solvents) with robust, scalable alternatives.

Process Flow & Mechanistic Pathway

The synthesis proceeds via a two-step sequence: the activation of 3,5-dinitrobenzoic acid to its corresponding acid chloride, followed by an exothermic amidation with dimethylamine.

Pathway DNBA 3,5-Dinitrobenzoic Acid DNBC 3,5-Dinitrobenzoyl Chloride (Reactive Intermediate) DNBA->DNBC Toluene, 65°C -HCl, -SO2 SOCl2 SOCl2 / Cat. DMF (Chlorinating Agent) SOCl2->DNBC Product N,N-dimethyl-3,5-dinitrobenzamide (Crude Product) DNBC->Product 2-MeTHF, 0-5°C Highly Exothermic DMA Dimethylamine·HCl + DIPEA (Amine Source + Base) DMA->Product Purified Purified Target Compound Product->Purified Aqueous Wash Crystallization

Workflow for the scalable synthesis of N,N-dimethyl-3,5-dinitrobenzamide.

Reagent Selection & Quantitative Data

A critical failure point in scaling this reaction is the handling of dimethylamine (DMA). Lab-scale protocols often utilize anhydrous DMA gas or volatile solutions[1], which are unsuitable for pilot-plant environments due to extreme flammability and toxicity[2].

Table 1: Comparison of Dimethylamine (DMA) Sources for Scale-Up

Dimethylamine SourcePhysical StateFlammability & HazardsScale-Up SuitabilityCausality / Process Impact
Anhydrous DMA Gas (bp 7°C)Extremely Flammable[2]❌ PoorRequires specialized pressurized reactors; high risk of vapor cloud explosion.
DMA in THF (2.0 M) Liquid SolutionHighly Flammable⚠️ ModerateLimits solvent choices; adds volatile organic compound (VOC) burden.
DMA in Water (40%) Aqueous SolutionCorrosive, Volatile⚠️ ModerateIntroduces water, which rapidly hydrolyzes the acid chloride intermediate back to the starting material.
DMA·HCl Salt Stable SolidLow Flammability✅ ExcellentGenerates amine in situ when paired with a base; provides precise stoichiometric and thermal control[3].

Troubleshooting & FAQs

Q: Why does the reaction mixture darken and the yield drop during the acid chloride formation? A: 3,5-dinitrobenzoyl chloride is thermally sensitive. Prolonged heating above 70°C causes the electron-deficient dinitroaromatic ring to degrade, leading to dark, tarry byproducts. Furthermore, the intermediate can explosively decompose upon excessive heating or shock[4]. Solution: Keep the internal temperature strictly between 60–65°C and monitor reaction completion via HPLC to avoid unnecessary heating.

Q: How can we safely handle dimethylamine at the kilogram scale? A: Do not use DMA gas or THF solutions. Instead, use stable Dimethylamine Hydrochloride (DMA·HCl) combined with a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA)[3]. This generates the reactive free amine in situ, completely mitigating the gas-handling hazards[2] while allowing you to control the rate of the exothermic amidation by adjusting the addition rate of the acid chloride.

Q: What is the recommended solvent replacement for Dichloromethane (DCM)? A: While lab-scale syntheses of nitrobenzamides frequently rely on DCM[1], it is heavily restricted on scale due to its environmental profile and low boiling point. 2-Methyltetrahydrofuran (2-MeTHF) is the optimal replacement. It provides excellent solubility for the amidation step and cleanly separates from water during the aqueous workup, preventing emulsion formation[5].

Q: How do we prevent the formation of the symmetrical anhydride byproduct? A: Symmetrical anhydrides form when the synthesized acid chloride reacts with unreacted 3,5-dinitrobenzoic acid. This is usually triggered by trace moisture or incomplete chlorination. Solution: Use a catalytic amount of DMF. DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which aggressively drives the chlorination to 100% completion.

Step-by-Step Scale-Up Protocol

This protocol is engineered as a self-validating system . Do not proceed to subsequent phases unless the validation checkpoints are met.

Phase 1: Acid Chloride Generation
  • Charge Reactor A: Under a nitrogen atmosphere, charge a dry, glass-lined reactor with 3,5-dinitrobenzoic acid (1.0 eq) and anhydrous Toluene (5 volumes).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Slowly dose Thionyl Chloride (1.2 eq) while maintaining the internal temperature at 60–65°C. Route the off-gassing SO₂ and HCl through a caustic scrubber system.

  • Aging: Stir for 3–4 hours at 65°C.

    • Validation Checkpoint 1: Quench an aliquot in methanol and analyze via HPLC. Proceed only if the conversion of 3,5-dinitrobenzoic acid to the methyl ester derivative is >99.5%.

  • Concentration: Distill off the excess thionyl chloride and a portion of the toluene under vacuum at 40°C to yield a concentrated solution of 3,5-dinitrobenzoyl chloride.

    • Critical Safety Note:Do not isolate the acid chloride as a dry solid. It is shock-sensitive and possesses a high thermal decomposition potential[4].

Phase 2: Exothermic Amidation
  • Charge Reactor B: In a separate, clean reactor, charge Dimethylamine hydrochloride (1.5 eq), 2-MeTHF (10 volumes), and DIPEA (2.5 eq). Cool the suspension to 0–5°C.

  • Coupling: Dropwise add the 3,5-dinitrobenzoyl chloride solution from Phase 1 into Reactor B.

    • Validation Checkpoint 2: Monitor the internal thermocouple continuously. The reaction is highly exothermic[3]. Adjust the addition rate to ensure the internal temperature never exceeds 10°C . If T > 10°C, pause the addition until the cooling jacket catches up.

  • Completion: Once addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.

Phase 3: Workup & Isolation
  • Quench: Add 1M aqueous HCl (5 volumes) to the reactor to neutralize excess DIPEA and unreacted DMA. Stir for 15 minutes, then allow phase separation.

  • Washing: Discard the lower aqueous layer. Wash the upper 2-MeTHF organic layer with saturated aqueous NaHCO₃ (5 volumes) to remove any hydrolyzed carboxylic acid, followed by brine (5 volumes).

    • Validation Checkpoint 3: Check the pH of the aqueous layer after the NaHCO₃ wash. It must be slightly basic (pH 8-9).

  • Crystallization: Concentrate the 2-MeTHF layer under vacuum and swap the solvent to an Ethanol/Water mixture. Cool to 0°C to induce crystallization. Filter and dry the solid under a vacuum to afford pure N,N-dimethyl-3,5-dinitrobenzamide.

Sources

Validating the accuracy and precision of an analytical method for N,N-dimethyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with validating High-Performance Liquid Chromatography (HPLC) methods for N,N-dimethyl-3,5-dinitrobenzamide (CAS 2782-45-8)[1].

Because of its highly electron-deficient dinitrobenzene moiety and polar amide group, this compound presents unique chromatographic challenges. This guide synthesizes regulatory expectations[2] with field-proven chromatographic strategies to ensure your method validation is robust, scientifically sound, and compliant with global standards[3].

Validation Architecture & Workflow

Modern analytical method validation relies on a Quality-by-Design (QbD) and lifecycle approach[4]. The workflow below outlines the critical path for validating accuracy and precision, ensuring that the method is fit for its intended purpose[2].

ValidationWorkflow SST System Suitability Testing (SST) Validate Instrument Readiness Split SST->Split Acc Accuracy Protocol Spike Recovery (80%, 100%, 120%) Split->Acc Prec Precision Protocol Variance Assessment Split->Prec EvalAcc Acceptance: Recovery 98.0% - 102.0% Acc->EvalAcc Rep Repeatability Intra-day (n=6) Prec->Rep IntPrec Intermediate Precision Inter-day / Inter-analyst Prec->IntPrec EvalPrec Acceptance: %RSD u2264 2.0% Rep->EvalPrec IntPrec->EvalPrec

Fig 1: Method validation workflow for accuracy and precision per ICH Q2(R2) guidelines.

Core Validation Protocols (Self-Validating Systems)

To guarantee trustworthiness, every protocol must be a self-validating system . This means the protocol contains internal checks (System Suitability Tests and bracketing standards) that prove its own validity during execution, isolating human or matrix errors from instrumental drift.

Protocol A: Accuracy (Recovery) Assessment

Accuracy measures the closeness of agreement between the value found and the true reference value[5].

  • Self-Validating Check: Before sample preparation, inject a 100% nominal standard of N,N-dimethyl-3,5-dinitrobenzamide six times. Proceed only if: %RSD of peak area ≤ 0.73%, USP Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 2000.

  • Step 1: Placebo Preparation. Prepare a matrix blank (excipients/solvents without the analyte). Causality: Running a true placebo ensures that no matrix components co-elute at the retention time of N,N-dimethyl-3,5-dinitrobenzamide, proving method specificity[2].

  • Step 2: Triplicate Spiking. Spike the reference standard into the placebo matrix at three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 80, 100, and 120 µg/mL). Prepare three independent replicates per level (9 total samples). Causality: Evaluating across this range proves that extraction efficiency remains linear and unaffected by concentration extremes[6].

  • Step 3: Extraction. Extract using a 50:50 Acetonitrile:Water diluent. Causality: The dinitrobenzene ring is highly electronegative, while the dimethylamide group is polar. A balanced organic/aqueous blend ensures complete solvation while precipitating larger matrix proteins or insoluble excipients.

Protocol B: Precision (Repeatability & Intermediate Precision)

Precision analysis is vital because it supports claims of accuracy and linearity by demonstrating the method's reproducibility under normal operating conditions[5].

  • Self-Validating Check: Inject a bracketing standard after every 6 sample injections. The peak area drift between the initial and bracketing standard must be ≤ 1.5%. This isolates sample preparation variance from temporal UV lamp degradation or pump fluctuations.

  • Step 1: Repeatability (Intra-assay). Analyst A prepares 6 independent sample solutions at the 100% concentration (100 µg/mL) on Day 1, using HPLC System 1. Causality: This isolates the variance inherent strictly to the sample preparation steps (weighing, pipetting, extraction)[5].

  • Step 2: Intermediate Precision. Analyst B prepares another 6 independent samples on Day 2, using HPLC System 2 and a different column lot. Causality: This stress-tests the method's ruggedness against routine laboratory fluctuations, ensuring the method is transferable and robust over its lifecycle[2].

Benchmark Quantitative Data

Below are the expected quantitative data structures summarizing a successful validation for N,N-dimethyl-3,5-dinitrobenzamide. Use these as a benchmark for your own laboratory results.

Table 1: Accuracy (Recovery) Benchmark Data
Spike LevelTarget Conc. (µg/mL)Mean Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
80% 80.079.699.5%0.8%98.0% - 102.0%
100% 100.0100.4100.4%0.6%98.0% - 102.0%
120% 120.0119.299.3%0.9%98.0% - 102.0%
Table 2: Precision Benchmark Data
ParameterReplicatesAssay Results (%)Mean Assay (%)% RSDAcceptance Criteria
Repeatability (Analyst 1, Day 1)1 to 699.8, 100.2, 99.5, 100.1, 99.9, 100.4100.0%0.32%% RSD ≤ 2.0%
Intermediate (Analyst 2, Day 2)1 to 699.5, 99.7, 99.1, 99.6, 99.8, 99.499.5%0.25%% RSD ≤ 2.0%
Combined Precision n=12 - 99.7% 0.38% % RSD ≤ 2.0%

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for N,N-dimethyl-3,5-dinitrobenzamide, causing integration errors and a high %RSD (>2.0%) in my repeatability study? A1: Causality: The highly electronegative dinitrobenzene moiety can undergo secondary interactions (Lewis acid-base interactions) with unendcapped, active silanol groups on older or lower-quality C18 stationary phases. Solution: Switch to a high-purity, fully endcapped C18 column or a column specifically designed with an embedded polar group (e.g., Polar C18). Additionally, ensure your aqueous mobile phase is adequately buffered (e.g., 10 mM Ammonium Formate, pH 3.0) to protonate and mask residual silanol activity.

Q2: My intermediate precision failed because Analyst 2 obtained systematically lower assays (~96%) than Analyst 1 (~100%). What is the root cause? A2: Causality: Benzamide derivatives can be sensitive to actinic light or prolonged exposure to extreme pH, leading to slight degradation during sample queuing in the autosampler. If Analyst 2 left the autosampler tray at room temperature without light protection for an extended period, degradation likely occurred. Solution: Implement a self-validating stability-indicating control: store all prepared samples in amber HPLC vials and maintain the autosampler thermostat at 4°C. Validate solution stability over 48 hours as part of your robustness checks[6].

Q3: During accuracy testing, the 80% spike level shows 104% recovery, but the 120% level shows 96% recovery. Why is the recovery non-linear? A3: Causality: This inverse relationship often indicates a saturation effect in the extraction solvent, where the solvent capacity is insufficient to fully solubilize the compound at the 120% level. Alternatively, it may indicate a non-linear UV detector response at higher concentrations[5]. Solution: First, verify the linearity of your UV detector up to 150% of the nominal concentration. If linearity is acceptable (R² > 0.999), increase the extraction volume or increase the proportion of Acetonitrile in your sample diluent to ensure complete solubilization of the compound at the upper extreme of the specified range.

Q4: How do I handle matrix components co-eluting with N,N-dimethyl-3,5-dinitrobenzamide during the accuracy assessment? A4: Causality: Complex matrices may contain excipients that elute at the exact retention time as your analyte, artificially inflating recovery values (>105%). Solution: Improve method specificity by altering the mobile phase gradient. If co-elution persists, utilize a column with orthogonal selectivity. For example, switching from a standard C18 to a Phenyl-Hexyl column leverages π−π interactions with the dinitrobenzene ring, drastically shifting the analyte's retention time away from aliphatic matrix interferences. According to ICH Q2(R2), a lack of specificity in one procedure can be compensated by orthogonal supporting analytical procedures[2].

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." fda.gov.[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ich.org. [Link]

  • BioPharm International. "Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods." biopharminternational.com.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai.[Link]

  • U.S. Environmental Protection Agency (EPA). "N,N-Dimethyl-3,5-dinitrobenzamide Synonyms & Chemical Details." epa.gov.[Link]

Sources

Technical Support Center: Overcoming Microbial Resistance to Dinitrobenzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dinitrobenzamide-based antimicrobial compounds. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the challenges of microbial resistance. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and develop effective strategies to overcome resistance.

Section 1: Troubleshooting Guide - Unexpected Resistance and Sub-Optimal Activity

This section addresses common issues encountered during in vitro and in vivo experiments with dinitrobenzamide compounds.

Question 1: My dinitrobenzamide compound shows lower than expected activity against my target microbe. What are the potential causes and how can I troubleshoot this?

Answer:

Reduced activity of dinitrobenzamide compounds can stem from several factors, ranging from experimental setup to inherent microbial resistance mechanisms. Here’s a systematic approach to troubleshooting this issue:

Step 1: Verify Compound Integrity and Experimental Conditions

  • Compound Stability: Dinitrobenzamide derivatives can be susceptible to degradation under certain conditions. Ensure the compound has been stored correctly and prepare fresh stock solutions. Consider performing a purity analysis (e.g., HPLC-MS) to confirm the integrity of your compound. Some studies have noted that the stability of related compounds, like N-alkyl-3,5-dinitrobenzamides, was confirmed in PBS at pH 7.4, with degradation in plasma being primarily enzymatic[1].

  • Assay Conditions: The in vitro activity of antimicrobials can be influenced by the testing conditions[2].

    • Media Composition: Ensure the growth medium does not contain components that may antagonize or inactivate your compound.

    • pH: Verify that the pH of the medium is within the optimal range for both microbial growth and compound activity.

    • Inoculum Size: An excessively high inoculum can lead to an underestimation of a compound's potency. Standardize your inoculum preparation and quantification.

Step 2: Investigate Potential Resistance Mechanisms

If experimental conditions are optimal, the observed low activity is likely due to microbial resistance. The primary mechanisms of resistance to dinitrobenzamides are:

  • Target Modification: The primary target for many dinitrobenzamides, particularly in Mycobacterium tuberculosis, is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[3][4][5][6][7]. Mutations in the dprE1 gene, especially those affecting the Cys387 residue, can prevent the covalent binding of the activated compound, leading to high-level resistance[3][5][6].

  • Enzymatic Inactivation: The nitro groups on the dinitrobenzamide scaffold are crucial for their mechanism of action, which often involves reductive activation[3]. Overexpression of certain nitroreductases, such as NfnB in Mycobacterium smegmatis, can inactivate the compound by reducing the nitro group to a non-bactericidal amino group[5].

  • Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the dinitrobenzamide, preventing it from reaching its target[8][9][10][11][12]. This is a common mechanism of resistance to a wide range of antimicrobials[13][14][15].

Experimental Workflow for Investigating Resistance:

cluster_0 Troubleshooting Workflow Start Unexpected Low Activity Verify_Compound Verify Compound Integrity & Assay Conditions Start->Verify_Compound Sequence_Target Sequence dprE1 Gene Verify_Compound->Sequence_Target Mutation_Found Mutation(s) in dprE1? Sequence_Target->Mutation_Found Gene_Expression Analyze Nitroreductase Gene Expression (e.g., nfnB) Expression_Increased Increased Nitroreductase Expression? Gene_Expression->Expression_Increased Efflux_Assay Perform Efflux Pump Inhibition Assay Activity_Restored Activity Restored with EPI? Efflux_Assay->Activity_Restored Mutation_Found->Gene_Expression No Conclusion_Target Conclusion: Target-based Resistance Mutation_Found->Conclusion_Target Yes Expression_Increased->Efflux_Assay No Conclusion_Enzyme Conclusion: Enzymatic Inactivation Expression_Increased->Conclusion_Enzyme Yes Conclusion_Efflux Conclusion: Efflux-mediated Resistance Activity_Restored->Conclusion_Efflux Yes Further_Investigation Investigate Other Mechanisms Activity_Restored->Further_Investigation No

Caption: Troubleshooting workflow for low dinitrobenzamide activity.

Question 2: How can I determine if efflux pumps are responsible for resistance to my dinitrobenzamide compound?

Answer:

A common method to investigate the role of efflux pumps is to use an efflux pump inhibitor (EPI) in combination with your dinitrobenzamide compound. If the antimicrobial activity is restored or significantly increased in the presence of the EPI, it strongly suggests that efflux is a contributing factor to the observed resistance.

Experimental Protocol: Checkerboard Assay with an Efflux Pump Inhibitor

  • Select an EPI: Choose a broad-spectrum EPI known to be effective against the target microbe. Common examples include reserpine, verapamil, and phenylalanine-arginine β-naphthylamide (PAβN) for Gram-negative bacteria[8].

  • Prepare a 96-well plate:

    • Serially dilute your dinitrobenzamide compound horizontally across the plate.

    • Serially dilute the EPI vertically down the plate.

    • This creates a matrix of varying concentrations of both compounds.

  • Inoculate: Add a standardized microbial suspension to each well.

  • Incubate: Incubate the plate under appropriate growth conditions.

  • Determine MICs: Measure the Minimum Inhibitory Concentration (MIC) of the dinitrobenzamide compound alone and in the presence of different concentrations of the EPI.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is typically defined as a FICI ≤ 0.5.

Data Interpretation:

FICI ValueInterpretationImplication for Dinitrobenzamide Resistance
≤ 0.5SynergyEfflux is a significant mechanism of resistance.
> 0.5 to 4Additive/IndifferenceEfflux may play a minor role or not be involved.
> 4AntagonismThe combination is less effective than the individual compounds.

Expected Outcome: A significant reduction in the MIC of your dinitrobenzamide in the presence of a sub-inhibitory concentration of the EPI indicates that efflux pumps are actively removing your compound from the cell.

Section 2: Frequently Asked Questions (FAQs)

What are the primary molecular targets of dinitrobenzamide-based compounds?

The most well-characterized target, particularly for antitubercular dinitrobenzamides, is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[3][4][5][6][7] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall. The mechanism of action involves the reduction of a nitro group on the dinitrobenzamide by the FAD cofactor within DprE1, forming a nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inhibition.[3][6]

What are the known mechanisms of resistance to dinitrobenzamides?

The primary mechanisms of resistance include:

  • Target Modification: Mutations in the dprE1 gene that alter the active site, particularly the Cys387 residue, prevent the covalent binding of the inhibitor.[3][5][6]

  • Enzymatic Inactivation: Overexpression of certain nitroreductases can reduce the nitro group of the dinitrobenzamide to an inactive amino group before it can reach its target.[5]

  • Efflux Pumps: Increased expression of multidrug resistance (MDR) efflux pumps can reduce the intracellular concentration of the compound.[8][9][10][11][12]

cluster_1 Mechanisms of Dinitrobenzamide Resistance DNB Dinitrobenzamide Target DprE1 DNB->Target Binds to Efflux Efflux Pump DNB->Efflux Substrate for Nitroreductase Nitroreductase DNB->Nitroreductase Reduced by Inhibition Cell Wall Synthesis Inhibition Target->Inhibition Mutation dprE1 Mutation Target->Mutation Altered by Cell_Death Cell Death Inhibition->Cell_Death Efflux->DNB Expels from cell Inactive_DNB Inactive Metabolite Nitroreductase->Inactive_DNB

Caption: Overview of dinitrobenzamide action and resistance.

How can I rationally design new dinitrobenzamide derivatives to overcome resistance?

Several strategies can be employed to design new dinitrobenzamide derivatives with improved efficacy against resistant strains:

  • Modify the Scaffold to Evade Efflux: Altering the chemical structure to make the compound a poor substrate for common efflux pumps can increase its intracellular accumulation.[16] This may involve changes in lipophilicity, charge, or overall shape.

  • Develop Derivatives with Altered Target Binding: For resistance mediated by target mutations, new derivatives can be designed to bind to the mutated target with high affinity. Computational modeling and structural biology can guide these modifications.

  • Create Prodrugs with Alternative Activation Pathways: If resistance is due to the downregulation of a specific activating enzyme, designing prodrugs that are activated by different microbial enzymes could be a viable strategy.

  • Synthesize Hybrid Molecules: Combining the dinitrobenzamide pharmacophore with another antimicrobial agent into a single molecule can create a compound with a dual mechanism of action, potentially reducing the likelihood of resistance development.

Recent studies have explored a wide array of substituted benzamides, finding that the addition of a terminal aromatic group and the nature of the linker significantly impact antimycobacterial activity.[3][4][6]

What are the most promising combination therapy strategies involving dinitrobenzamides?

Combination therapy is a key strategy for overcoming antimicrobial resistance.[17][18][19][20][21][22] For dinitrobenzamides, promising approaches include:

  • Dinitrobenzamide + Efflux Pump Inhibitor (EPI): As discussed, this combination can restore the activity of dinitrobenzamides against strains that overexpress efflux pumps.[11][20]

  • Dinitrobenzamide + β-lactamase Inhibitor: While dinitrobenzamides do not target β-lactamases directly, in infections with co-resistant strains, this combination can address multiple resistance mechanisms simultaneously.

  • Dinitrobenzamide + Compound Targeting a Different Pathway: Combining a dinitrobenzamide with an antimicrobial that has a different mechanism of action (e.g., a protein synthesis inhibitor or a DNA gyrase inhibitor) can create a synergistic effect and reduce the probability of resistance emerging.

The choice of combination will depend on the specific resistance mechanisms of the target pathogen.

Section 3: References

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). MDPI. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). National Center for Biotechnology Information. [Link]

  • Mechanisms of Bacterial Resistance. (2009). Hamdard Foundation Pakistan. [Link]

  • Analogous mechanisms of resistance to benzothiazinones and dinitrobenzamides in Mycobacterium smegmatis. (2011). PLoS One. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI. [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. (2022). ResearchGate. [Link]

  • A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. (2016). National Center for Biotechnology Information. [Link]

  • Resistance mechanisms of bacteria to antimicrobial compounds. (2005). CSIC. [Link]

  • The Role of Efflux Pumps in Antibiotic Resistance among Gram-Negative Bacteria. (2025). Auctorres. [Link]

  • Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). National Center for Biotechnology Information. [Link]

  • Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. (2025). BMC Microbiology. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). MDPI. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. (2022). National Center for Biotechnology Information. [Link]

  • Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species. (2023). Frontiers in Microbiology. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2023). ResearchGate. [Link]

  • An overview of the antimicrobial resistance mechanisms of bacteria. (2015). National Center for Biotechnology Information. [Link]

  • Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. (2012). National Center for Biotechnology Information. [Link]

  • Microbial degradation of nitroaromatic compounds. (2015). ResearchGate. [Link]

  • Reversing resistance: different routes and common themes across pathogens. (2017). National Center for Biotechnology Information. [Link]

  • Examples of resistance to antimicrobials by target modification (modified from ref. 8) a. (2018). ResearchGate. [Link]

  • Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. (2014). National Center for Biotechnology Information. [Link]

  • Strategies to Combat Antimicrobial Resistance. (2014). National Center for Biotechnology Information. [Link]

  • Investigating the Mechanisms of Antimicrobial Resistance. (2018). Student Journals @ McMaster. [Link]

  • Combating Antibiotic Resistance in Bacteria: The Development of Novel Therapeutic Strategies. (2022). Journal of Pure and Applied Microbiology. [Link]

  • Reversal of resistance in microorganisms by help of non-antibiotics. (2007). Journal of Antimicrobial Chemotherapy. [Link]

  • Innovative Drug-Design Strategies to Overcome Antibacterial Resistance. (2024). News-Medical.Net. [Link]

  • Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding. (2022). eLife. [Link]

  • Novel triple drug combination effective against antibiotic-resistant bacteria. (2024). University of Oxford. [Link]

  • Reversing resistance to counter antimicrobial resistance in the World Health Organisation's critical priority of most dangerous pathogens. (2017). National Center for Biotechnology Information. [Link]

  • In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. (2020). Frontiers in Cellular and Infection Microbiology. [Link]

  • Target Modification As A Mechanism Of Antimicrobial Resistance. (2001). ResearchGate. [Link]

  • Reversal of Multidrug Resistance by Novel Nitrophenyl Pyrones, SNF4435C and D. (1998). National Institutes of Health. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). MDPI. [Link]

  • Combination therapy may be useful against resistant bacteria. (2018). Drug Target Review. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI. [Link]

  • Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis. (2011). PLOS One. [Link]

  • Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets. (2020). PubMed. [Link]

  • Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity. (2021). Iberoamerican Journal of Medicine. [Link]

  • The Role of Antibiotic-Target-Modifying and Antibiotic-Modifying Enzymes in Mycobacterium abscessus Drug Resistance. (2018). Frontiers in Microbiology. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N,N-dimethyl-3,5-dinitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-dimethyl-3,5-dinitrobenzamide and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the significant challenge of enhancing the oral bioavailability of this class of compounds.

The inherent chemical properties of dinitrobenzamide derivatives—specifically their aromatic nature and the presence of strongly electron-withdrawing nitro groups—often lead to poor aqueous solubility and a complex metabolic profile, creating significant hurdles for effective oral drug delivery.[1][2] This guide is designed to provide both the foundational knowledge and the practical steps needed to systematically diagnose and overcome these bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving good oral bioavailability with N,N-dimethyl-3,5-dinitrobenzamide derivatives?

A1: The primary obstacles are twofold:

  • Poor Aqueous Solubility: The rigid, aromatic structure combined with dinitro groups contributes to high crystal lattice energy and lipophilicity.[3] This makes the compounds difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract, a prerequisite for absorption.[4]

  • Rapid First-Pass Metabolism: The nitro groups are susceptible to extensive reduction by nitroreductase enzymes found in gut microbiota and the liver.[1][5] This metabolic transformation can inactivate the compound before it reaches systemic circulation, significantly lowering its bioavailability.[5] The reduction can proceed through nitroso and hydroxylamine intermediates to the corresponding amine.[5][6]

Q2: Why is the nitro group considered a "structural alert" in drug development?

A2: The nitro group is a "structural alert" because its metabolic reduction can lead to reactive intermediates, such as hydroxylamines.[2][5] These intermediates can be genotoxic by forming covalent adducts with DNA or by generating reactive oxygen species (ROS).[5][7] While this reactivity is exploited for certain applications (e.g., hypoxia-activated prodrugs in cancer), it poses a significant safety and toxicology concern for general therapeutics.[2][8]

Q3: What is the first step I should take when my lead dinitrobenzamide derivative shows poor in vivo exposure?

A3: The first step is to perform a thorough physicochemical characterization to determine the rate-limiting factor. Is the problem poor solubility or low permeability? A logical starting point is to conduct an aqueous solubility study at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract and an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][9] This will help you diagnose whether you are dealing with a "brick-dust" (solubility-limited) or "grease-ball" (permeability-limited) type of molecule.[3]

Q4: Can I use a simple co-solvent or surfactant in my formulation for initial animal studies?

A4: Yes, for preliminary in vivo studies, simple formulations using co-solvents (e.g., PEG 400, DMSO) or surfactants can be a pragmatic way to achieve sufficient exposure to establish proof-of-concept.[3] However, these are often not viable for a final drug product. If these simple formulations fail to provide adequate exposure, it strongly indicates that more advanced strategies, such as amorphous solid dispersions or lipid-based systems, will be necessary.[3][4]

Troubleshooting Guide: Addressing Bioavailability Issues

This section is structured to help you diagnose and solve specific experimental issues you may encounter.

Problem 1: Compound Exhibits Low and Variable Plasma Concentrations After Oral Dosing
  • Possible Cause: Poor aqueous solubility leading to dissolution-rate-limited absorption.[4]

  • Troubleshooting Workflow:

    • Confirm Solubility: First, quantify the kinetic and thermodynamic solubility of your compound. If solubility is below 10 µg/mL, it is highly likely to be the primary barrier.

    • Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][10] This is often a straightforward first approach.[10]

    • Amorphous Solid Dispersions (ASDs): For compounds with strong crystal lattice energy ("brick-dust"), converting the crystalline form to a high-energy amorphous state can dramatically improve apparent solubility and dissolution.[4][11] This is achieved by dispersing the drug into a polymer matrix.[3][11]

    • Lipid-Based Formulations: For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent option.[12] These are isotropic mixtures of oils and surfactants that form fine emulsions in the GI tract, keeping the drug in a solubilized state.[12]

StrategyMechanism of ActionIdeal for...Key AdvantagePotential Challenges
Micronization/Nanonization Increases surface area for dissolution.[10]Compounds with dissolution rate-limited absorption.Simple, well-established technology.[10]May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) Creates a high-energy, non-crystalline form with higher apparent solubility.[3][11]Crystalline compounds with high melting points ("brick-dust").[3]Significant solubility enhancement.[11]Physical instability (recrystallization) during storage; requires careful polymer selection.
Lipid-Based Formulations (SEDDS) Drug is dissolved in a lipid/surfactant mixture, forming a microemulsion in the gut.[12]Highly lipophilic compounds ("grease-ball").[3]Bypasses dissolution step; can enhance lymphatic uptake.[12]Potential for GI side effects from surfactants; requires careful excipient screening.
Problem 2: Good Solubility but Still Poor In Vivo Exposure
  • Possible Causes: Low intestinal permeability or high first-pass metabolism.[3]

  • Troubleshooting Workflow:

    • Assess Permeability with Caco-2 Assay: The Caco-2 cell monolayer is the gold standard for in vitro permeability assessment because it mimics the human intestinal epithelium, expressing key efflux and uptake transporters.[13][14][15] A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction suggests poor transcellular passage.[16]

    • Identify Efflux Transporter Substrate Liability: During the Caco-2 assay, measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[3] This can be confirmed by running the assay with a known P-gp inhibitor.[3]

    • Investigate Metabolic Stability: Use an in vitro microsomal stability assay (liver or intestinal microsomes) to determine the compound's susceptibility to metabolism. Rapid degradation in this assay is a strong indicator of high first-pass metabolism. Given the dinitro-aromatic structure, anaerobic incubation with gut microbiota homogenates can also be insightful to specifically assess nitro-reduction.[5]

    • Implement a Prodrug Strategy: If permeability is low or metabolism is high, a prodrug approach can be highly effective.[17][18] This involves chemically modifying the parent drug to improve its properties, with the modifying group being cleaved in vivo to release the active drug.[19][20] For instance, masking the amide or creating a derivative at a different position could improve lipophilicity to enhance permeability.[17]

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solubility_branch Solubility Enhancement cluster_permeability_branch Permeability/Metabolism Enhancement cluster_end Goal start Low In Vivo Exposure (Oral Dosing) solubility Assess Aqueous Solubility (pH 1.2-6.8) start->solubility permeability Assess Permeability (e.g., PAMPA) start->permeability sol_issue Problem: Low Solubility solubility->sol_issue <10 µg/mL perm_issue Problem: Low Permeability or High Metabolism permeability->perm_issue Low Papp micronization Particle Size Reduction sol_issue->micronization asd Amorphous Solid Dispersions (ASDs) sol_issue->asd lipid Lipid-Based Formulations (SEDDS) sol_issue->lipid end_node Enhanced Bioavailability micronization->end_node asd->end_node lipid->end_node caco2 Caco-2 Assay (Efflux Ratio) perm_issue->caco2 metabolism Microsomal Stability Assay perm_issue->metabolism prodrug Prodrug Strategy caco2->prodrug High Efflux metabolism->prodrug Low Stability prodrug->end_node

Caption: A decision-tree for troubleshooting poor oral bioavailability.

Problem 3: Evidence of Extensive Nitro-Group Metabolism
  • Possible Cause: High activity of nitroreductase enzymes in the gut or liver.[5]

  • Troubleshooting Workflow:

    • Metabolite Identification: Perform in vitro metabolism studies and analyze the samples using LC-MS/MS to identify the primary metabolites. The presence of amino- or hydroxylamino-derivatives confirms the nitro-reduction pathway.[5][6]

    • Structural Modification (Medicinal Chemistry):

      • Bioisosteric Replacement: Can one or both of the nitro groups be replaced with a different electron-withdrawing group (e.g., cyano, sulfone) that is less metabolically labile but preserves the necessary biological activity? This is a key medicinal chemistry strategy.

      • Steric Hindrance: Introduce bulky chemical groups adjacent to the nitro groups. This steric shielding can hinder the ability of nitroreductase enzymes to access and reduce the nitro moiety.

    • Prodrug Approach to Alter Metabolism: Design a prodrug that modifies a different part of the molecule. This can alter the overall physicochemical properties, potentially changing its interaction with metabolic enzymes or transporters before the nitro groups can be reduced.[19]

Caption: Metabolic reduction pathway and medicinal chemistry interventions.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to assess intestinal permeability and identify potential efflux transporter interactions.

1. Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size).

  • Cell culture medium (DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).

  • Transport buffer (HBSS with 25 mM HEPES, pH 7.4).

  • Test compound, positive controls (e.g., propranolol - high permeability, atenolol - low permeability), and negative control (e.g., Lucifer yellow - paracellular marker).

  • LC-MS/MS system for quantification.

2. Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values >250 Ω·cm² are generally acceptable. Additionally, perform a Lucifer yellow rejection assay; <2% leakage per hour confirms monolayer integrity.

  • Permeability Experiment (Apical to Basolateral - A-to-B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Take a final sample from the apical chamber at the end of the experiment.

  • Permeability Experiment (Basolateral to Apical - B-to-A):

    • Repeat the process, but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

3. Self-Validation & Interpretation:

  • Controls: Propranolol should have a high Papp (>10 x 10⁻⁶ cm/s), while atenolol should have a low Papp (<1 x 10⁻⁶ cm/s).[16]

  • Efflux: An efflux ratio > 2 indicates that the compound is likely a substrate of an efflux transporter.[3]

  • Mass Balance: Ensure the total recovery of the compound is >80% to rule out issues like cell binding or instability.

References

  • Bitar, L., & Jaber, A. (n.d.). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences.
  • Penning, T. M., et al. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available from: [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • Di, L., & Rong, H. (2021). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available from: [Link]

  • Sharma, D., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]

  • Arora, P. K. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzamide. PubChem. Available from: [Link]

  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds.
  • Fu, P. P. (1990). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. Available from: [Link]

  • Zhu, C., et al. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing drug absorption potential. IMR Press. Available from: [Link]

  • Di, L., & Rong, H. (2021). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]

  • Li, Y., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules. Available from: [Link]

  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]

  • Kivisaar, M. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology. Available from: [Link]

  • NIST. (n.d.). 3,5-Dinitrobenzamide. NIST WebBook. Available from: [Link]

  • Moon Garden. (2023). Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Available from: [Link]

  • Williams, R. O., et al. (2020). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Spain, J. C. (Ed.). (2003). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available from: [Link]

  • Noori, S., et al. (2023). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available from: [Link]

  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available from: [Link]

  • Ontosight. (n.d.). 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide Compound. Available from: [Link]

  • Oshitani, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available from: [Link]

  • Volpe, D. A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. Available from: [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Patel, D., et al. (2011). Improvement of Bioavailability of Poorly Soluble Drugs through Self Emulsifying Drug Delivery System. SciSpace.
  • Romã, E., et al. (2016). Strategies to Overcome Heparins' Low Oral Bioavailability. Molecules. Available from: [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available from: [Link]

  • van der Zanden, Q. I., et al. (2013). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacokinetics.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

Sources

Managing and reducing the cytotoxicity of N,N-dimethyl-3,5-dinitrobenzamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to manage confounding cell death when utilizing nitro-substituted benzamides. While compounds like N,N-dimethyl-3,5-dinitrobenzamide are often investigated for their anti-inflammatory or antimicrobial properties[1], their inherent chemical structure presents significant challenges in standard in vitro workflows.

The two nitro groups on the benzamide ring make this compound highly susceptible to cellular bioreduction, leading to off-target cytotoxicity that can mask your primary experimental readouts[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to decouple, manage, and accurately quantify these effects.

Section 1: Mechanistic Troubleshooting (Understanding the Causality)

Q1: Why does N,N-dimethyl-3,5-dinitrobenzamide exhibit high baseline cytotoxicity in certain cellular assays, even when used as a non-oncology probe?

A: The observed cytotoxicity is an inherent chemical liability of the 3,5-dinitro substitution pattern. In the intracellular environment, the electrophilic nitro groups undergo one- or two-electron bioreductions catalyzed by cellular nitroreductases[1][2]. This enzymatic cascade generates highly reactive nitroso and hydroxylamine intermediates. These species induce severe oxidative stress via redox cycling and directly alkylate or cross-link DNA, triggering apoptosis[2]. The causality is clear: the compound acts as a latent electrophile until activated by cellular metabolism.

Bioreduction DNB N,N-dimethyl-3,5-dinitrobenzamide NR Cellular Nitroreductases (Hypoxia-Activated) DNB->NR Enzymatic Reduction Nitroso Nitroso Intermediate (Highly Reactive) NR->Nitroso Hydroxylamine Hydroxylamine Derivative (DNA Cross-linker) Nitroso->Hydroxylamine Further Reduction ROS Reactive Oxygen Species (Oxidative Stress) Nitroso->ROS Redox Cycling Tox Cytotoxicity / Apoptosis Hydroxylamine->Tox DNA Alkylation ROS->Tox Lipid Peroxidation

Fig 1. Bioreduction pathway of dinitrobenzamides leading to cytotoxicity.

Q2: We observe massive IC50 variations when testing this compound across our cell line panel. What drives this inconsistency?

A: This fluctuation is rarely an assay artifact; it reflects the target cell's DNA repair proficiency and basal oxygenation. Hydroxylamine metabolites of dinitrobenzamides cause bulky DNA adducts. Cells deficient in homologous recombination (HR) or nucleotide excision repair (e.g., UV4 cells) cannot clear these lesions, resulting in hypersensitivity[2]. Conversely, repair-proficient lines (e.g., AA8) tolerate much higher concentrations[2].

Furthermore, standard incubators (20% O 2​ ) do not reflect physiological tissue normoxia. Slight variations in media depth can induce pericellular hypoxia, accelerating nitroreductase-mediated activation and artificially spiking cytotoxicity up to 115-fold in sensitive lines[2].

Table 1: Comparative Cytotoxicity Profile of the Dinitrobenzamide Pharmacophore

Cell Line Phenotype Oxygen Tension Representative IC50 Range Hypoxic Selectivity

| AA8 (Repair Proficient) | Normoxia (20% O 2​ ) | 75 – 470 µM | Baseline | | AA8 (Repair Proficient) | Hypoxia (<1% O 2​ ) | 35 – 235 µM | ~2-fold | | UV4 (Repair Deficient) | Normoxia (20% O 2​ ) | 1.6 – 20 µM | Baseline | | UV4 (Repair Deficient) | Hypoxia (<1% O 2​ ) | 0.01 – 0.4 µM | 45 – 115-fold | (Note: Data reflects class-wide behavior driven by the shared dinitro-aromatic structure[2])

Section 2: Assay Interference & Selection

Q3: Our MTT viability data for N,N-dimethyl-3,5-dinitrobenzamide is erratic, often showing >100% viability at high doses before crashing. How do we fix this?

A: You are observing a classic chemical interference artifact. Nitro-aromatic compounds can undergo direct chemical reduction by cellular reducing equivalents (NADH/NADPH) or directly interact with the MTT tetrazolium salt, prematurely reducing it to formazan independent of cell viability[3].

To resolve this, you must abandon MTT. If a metabolic readout is strictly required, use WST-1, which is cell-impermeable and relies on plasma membrane electron transport, minimizing direct intracellular interaction with the nitro-aromatic[3]. However, the gold standard for these compounds is the Sulforhodamine B (SRB) assay, which measures total protein biomass stoichiometrically and is entirely impervious to redox interference[3].

AssayLogic Start Select Cytotoxicity Assay Metabolic Metabolic Readout Required? Start->Metabolic MTT Avoid MTT (Nitro-aromatic interference) Metabolic->MTT Yes SRB Use SRB Assay (Protein biomass binding) Metabolic->SRB No (Preferred) WST1 Use WST-1 (Extracellular reduction) MTT->WST1 Alternative

Fig 2. Decision tree for selecting viability assays to avoid redox interference.

Section 3: Self-Validating Experimental Protocols

Q4: Can you provide a robust protocol for the SRB assay to evaluate this compound without interference?

A: Yes. The following protocol ensures that the cytotoxic readout is strictly a function of cell density (biomass), completely bypassing the redox liabilities of N,N-dimethyl-3,5-dinitrobenzamide[3].

Step-by-Step SRB Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate (e.g., 4x10 3 cells/well) and incubate overnight. Treat with the compound (0.1 - 100 µM). Causality: Cells must be in log-phase growth to accurately measure proliferation inhibition.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Causality: TCA instantly precipitates cellular proteins and halts all enzymatic nitroreductase activity, locking the biomass state and preventing further drug metabolism.

  • Washing: Wash plates 4 times with slow-running tap water and air-dry at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature. Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions.

  • Dye Removal: Wash plates 4 times with 1% acetic acid. Causality: The acidic wash removes unbound dye without dissociating the protein-bound dye. Air-dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to each well. Shake for 10 minutes. Read the optical density (OD) at 510 nm. Causality: The alkaline pH rapidly dissociates the dye for spectrophotometric quantification.

System Validation Criteria (Self-Validation Check):

  • Vehicle Control (DMSO <0.5%): Must yield an OD 510​ > 1.0 to ensure sufficient exponential growth occurred during the assay window.

  • Positive Control (10 µM Doxorubicin): Must reduce biomass by >70% relative to the vehicle, confirming the assay's dynamic range.

  • Cell-Free Blank: Must yield an OD 510​ < 0.05 to confirm adequate washing of unbound SRB dye. If this fails, the wash stringency in Step 5 must be increased.

Section 4: Advanced Validation

Q5: If we want to prove the compound is inducing apoptosis rather than non-specific necrotic toxicity at high doses, what is the most definitive workflow?

A: Relying solely on bulk viability assays is insufficient for mechanistic claims. You must multiplex markers to confirm the apoptotic cascade. The most authoritative approach is the quantitative immunofluorescence assay evaluating the colocalization of γ H2AX (a marker of DNA double-strand breaks) and Cleaved Caspase-3 (CC3) membrane blebbing[4].

Because dinitrobenzamides cause DNA damage that precedes and leads to apoptosis, observing γ H2AX without CC3 indicates direct, overwhelming genotoxicity (often leading to necrosis at high doses). Conversely, strict colocalization of γ H2AX with CC3 blebbing definitively confirms regulated apoptosis[4].

Sources

Troubleshooting inconsistent results in N,N-dimethyl-3,5-dinitrobenzamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting assays involving N,N-dimethyl-3,5-dinitrobenzamide derivatives. These compounds (e.g., PR-104A, SN 23862) are primarily utilized as hypoxia-activated prodrugs (HAPs) that undergo bioreductive activation to form cytotoxic DNA crosslinking agents[1].

Because these assays rely on delicate intracellular redox chemistry and strict environmental controls, inconsistent results are common. This guide breaks down the causality behind these inconsistencies and provides self-validating protocols to ensure scientific integrity.

Core Troubleshooting FAQs

Q1: Why is my Hypoxia Cytotoxicity Ratio (HCR) highly variable across biological replicates?

Causality: The HCR (Normoxic IC50 / Anoxic IC50) is the definitive metric for HAP selectivity. Inconsistent HCRs almost always stem from microscopic oxygen leaks during the assay. Dinitrobenzamides rely on one-electron reductases (such as Cytochrome P450 Reductase) to reduce the nitro group to a highly reactive nitro radical anion[2]. This intermediate acts as an "electronic switch"[3]. However, if even trace amounts of oxygen (>0.1% O₂) are present, the radical undergoes futile cycling—it transfers its electron to oxygen (forming superoxide) and reverts to the inactive parent prodrug[1]. Solution: Implement a self-validating control system. Never run an assay without including a highly sensitive reporter cell line (e.g., A549-P450puro) alongside your target cells[4]. If the reporter line fails to achieve an HCR > 10, your chamber has an oxygen leak.

Q2: I am observing unexpectedly high cytotoxicity under normoxic (21% O₂) conditions. Is my compound degrading?

Causality: While dinitrobenzamides can degrade under alkaline conditions, unexpected normoxic cytotoxicity is frequently a biological artifact driven by two-electron reductases[5]. Enzymes such as aldo-keto reductase family 1 member C3 (AKR1C3) or NAD(P)H:quinone oxidoreductase 1 (NQO1) bypass the oxygen-sensitive one-electron radical phase. They catalyze a direct, irreversible two-electron reduction to the active hydroxylamine/amine metabolite, regardless of ambient oxygen tension[2]. Solution: Profile your cell lines for AKR1C3 expression. If you are using cells with high baseline AKR1C3 (e.g., certain prostate or lung cancer lines like H460), you will observe normoxic activation[5]. To validate this mechanism, co-administer an AKR1C3 inhibitor such as naproxen; this should suppress normoxic toxicity and restore hypoxia selectivity[5][6].

Q3: My LC/MS/MS analysis cannot detect the active hydroxylamine metabolites. How can I resolve this?

Causality: The active hydroxylamine intermediate (e.g., PR-104H) is highly reactive and transient. Standard high-pH chromatographic separations accelerate the degradation of these reduced species, leading to false negatives in pharmacokinetic or in vitro metabolic profiling[7]. Solution: Switch to a low-pH LC separation method to enhance chromatographic resolution and chemically stabilize the metabolites[7]. Furthermore, your extraction buffer must actively arrest redox cycling. Spike your lysis buffer with antioxidants (e.g., ascorbic acid) and perform all extractions strictly on ice.

Q4: The "bystander effect" in my 3D multicellular layer (MCL) assays is inconsistent. What parameters are critical?

Causality: The bystander effect relies on the diffusion of the activated cytotoxin (amine or hydroxylamine) from hypoxic "activator" cells to adjacent oxygenated "target" cells[8]. Dinitrobenzamide mustards exhibit a robust bystander effect because their activated metabolites are stable enough to diffuse across multiple cell layers before crosslinking DNA[4]. However, this diffusion is highly sensitive to cell packing density and the ratio of activator-to-target cells. Solution: Standardize your MCL co-culture seeding ratios. Use a fixed ratio of activator cells (e.g., A549-P450puro) to target cells (e.g., A549-Lo21) and strictly control the growth time to ensure uniform extracellular matrix density[4].

Pathway & Workflow Visualizations

BioreductivePathway Prodrug N,N-dimethyl-3,5-dinitrobenzamide Prodrug (e.g., PR-104A) OneE 1-Electron Reduction (P450R, etc.) Prodrug->OneE Hypoxia/Normoxia TwoE 2-Electron Reduction (AKR1C3, NQO1) Prodrug->TwoE Hypoxia/Normoxia Radical Nitro Radical Anion (Highly Reactive) OneE->Radical Active Hydroxylamine / Amine Cytotoxic Metabolites TwoE->Active O2-Independent Direct Reduction Radical->Prodrug O2 Present (>0.1%) Futile Cycling Radical->Active Hypoxia (<0.1% O2) DNA DNA Interstrand Crosslinking & Cell Death Active->DNA Bystander Diffusion & Alkylation

Fig 1: Bioreductive activation pathway of dinitrobenzamide prodrugs highlighting O2-dependent futile cycling.

TroubleshootingFlow Issue Inconsistent HCR or Cytotoxicity Results Check1 1. Is Normoxic Toxicity High? Issue->Check1 Fix1 Profile AKR1C3 Expression Apply Naproxen Inhibitor Check1->Fix1 Yes Check2 2. Is Anoxic Toxicity Low? Check1->Check2 No Fix1->Check2 Fix2 Check Chamber O2 Seals Validate with A549-P450puro Check2->Fix2 Yes Check3 3. Are Metabolites Undetectable? Check2->Check3 No Fix2->Check3 Fix3 Use Low-pH LC/MS/MS Add Ascorbate to Buffer Check3->Fix3 Yes Success Reproducible Bioreductive Assay Validation Check3->Success No Fix3->Success

Fig 2: Logical troubleshooting workflow for resolving inconsistent dinitrobenzamide experimental data.

Quantitative Data Summaries

Table 1: Reductase Expression Profiles and Expected Hypoxia Cytotoxicity Ratios (HCR) Data reflects expected baseline responses for dinitrobenzamide mustards (e.g., PR-104A)[4][5].

Cell Line ModelPrimary Reductase ProfileNormoxic IC50 (µM)Anoxic IC50 (µM)Expected HCRTroubleshooting Implication
A549-Lo21 Low P450R, Low AKR1C3> 100.0~ 45.0~ 2.2Negative control; baseline resistance.
A549-P450puro High P450R (1-Electron)> 100.0~ 3.0> 33.0Positive control; validates chamber anoxia.
H460 High AKR1C3 (2-Electron)~ 15.0~ 2.5~ 6.0Indicates O₂-independent activation.

Table 2: LC/MS/MS Optimization Parameters for Dinitrobenzamide Metabolites Comparison of extraction and separation conditions for metabolite stability[7].

Analyte TargetMobile Phase ConditionRetention Time ShiftAnalyte Recovery (%)Chromatographic Resolution
Parent Prodrug Low pH (0.1% Formic Acid)Baseline> 95%Excellent
Hydroxylamine Low pH (0.1% Formic Acid)+ 1.2 min85 - 90%Excellent (Stabilized)
Hydroxylamine High pH (Ammonium Bicarb)- 0.5 min< 30%Poor (Rapid Degradation)

Standardized Step-by-Step Methodologies

Protocol 1: Self-Validating Hypoxic Cytotoxicity Assay (Clonogenic Survival)

This protocol ensures that any failure in the hypoxia chamber is immediately identifiable via internal controls.

  • Cell Seeding: Seed target experimental cells and positive control activator cells (A549-P450puro) into separate 96-well glass-bottom plates at a density of 2×10³ cells/well. Allow 12 hours for attachment.

  • Pre-equilibration: Transfer the plates into a dual-chamber hypoxia incubator pre-flushed with a certified gas mixture (94% N₂, 5% CO₂, and <0.1% O₂). Equilibrate for exactly 2 hours to deplete residual dissolved oxygen from the culture media.

  • Drug Administration: Working strictly inside the hypoxia chamber, add serial dilutions of the N,N-dimethyl-3,5-dinitrobenzamide prodrug (0.1 µM to 100 µM) using media that has been pre-degassed in the chamber for at least 24 hours.

  • Anoxic Incubation: Incubate the plates for 4 hours under strict anoxic conditions. Monitor the chamber's oxygen sensor continuously; any spike above 0.1% O₂ invalidates the replicate.

  • Wash and Recovery: Remove the plates from the chamber. Immediately aspirate the drug-containing media, wash the wells twice with aerobic PBS, and replenish with fresh, fully oxygenated media.

  • Clonogenic Outgrowth: Incubate the plates under standard normoxic conditions (21% O₂, 5% CO₂) for 10–14 days. Fix the colonies with cold methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells to calculate the IC50.

Protocol 2: Low-pH LC/MS/MS Quantification of Dinitrobenzamide Metabolites

This protocol prevents the rapid degradation of the transient hydroxylamine intermediate during sample preparation[7].

  • Sample Harvesting: Rapidly transfer cell culture plates to an ice bath. Aspirate the media and immediately lyse the cells using ice-cold methanol spiked with 10 mM ascorbic acid. Causality: Ascorbic acid acts as an antioxidant sink, preventing the spontaneous oxidation of the hydroxylamine back to the parent compound.

  • Protein Precipitation: Transfer the lysates to pre-chilled microcentrifuge tubes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 10 µL of the clarified supernatant onto a C18 reverse-phase column. Utilize a low-pH mobile phase gradient consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent prodrug, the hydroxylamine intermediate, and the fully reduced 5-amine metabolite.

References

  • Wilson, W. R., et al. "Bystander Effects of Bioreductive Drugs: Potential for Exploiting Pathological Tumor Hypoxia with Dinitrobenzamide Mustards." Radiation Research (BioOne), 2007. 4

  • Guise, C. P., et al. "Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice." PubMed / NIH, 2011. 5

  • Patel, K., et al. "Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry." J Chromatogr B Analyt Technol Biomed Life Sci., 2007. 7

  • Helsby, N. A., et al. "Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862." Chemical Research in Toxicology (ACS Publications), 2003. 3

  • Chen, Y., et al. "Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives." Journal of Medicinal Chemistry (ACS Publications), 2025. 2

  • Silva, S., et al. "Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer." PubMed / NIH, 2020. 1

  • Hunter, F. W., et al. "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506." AACR Journals, 2021. 6

  • Wilson, W. R., et al. "Bystander effects of bioreductive drugs: potential for exploiting pathological tumor hypoxia with dinitrobenzamide mustards." PubMed / NIH, 2007. 8

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Validation & Comparative

A Comparative Guide to Validating Novel DprE1 Inhibitors: Evaluating N,N-dimethyl-3,5-dinitrobenzamide Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for New Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first-line therapies ineffective, creating an urgent need for novel drugs with new mechanisms of action.[1][2] One of the most promising and vulnerable targets to emerge in the anti-TB drug development pipeline is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3]

DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1][4] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to an intermediate, which is then reduced by a partner enzyme, DprE2, to form decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][4][5] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two essential polysaccharides that form the backbone of the complex mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[1][6] Because the DprE1 enzyme is unique to mycobacteria and essential for viability, it is considered an exceptionally promising target for targeted therapy.[1][5]

This guide focuses on the validation of a novel compound, N,N-dimethyl-3,5-dinitrobenzamide , as a potential DprE1 inhibitor. Structurally, this compound belongs to the dinitrobenzamide (DNB) class, which is known to target DprE1.[7][8] However, public data on this specific derivative is scarce. Therefore, this document serves as a comprehensive protocol for evaluating its inhibitory potential, comparing its performance against well-characterized, potent DprE1 inhibitors.

Comparative Framework: Selecting the Right Benchmarks

To objectively assess the potential of N,N-dimethyl-3,5-dinitrobenzamide (hereafter referred to as the "Test Compound"), it is crucial to compare its activity against established DprE1 inhibitors. These compounds will serve as positive controls and provide a performance benchmark.

  • PBTZ169 (Macozinone): A potent, covalent inhibitor from the benzothiazinone (BTZ) class, currently in clinical trials.[6][9][10] It acts as a prodrug, requiring reduction of its nitro group by DprE1 to form a covalent bond with a key cysteine residue (Cys387) in the enzyme's active site.[8][10][11]

  • TCA1: A well-characterized, non-covalent DprE1 inhibitor.[12][13] Unlike covalent inhibitors, its mechanism does not rely on forming a permanent bond, and it has demonstrated efficacy in animal models.[12][13]

By comparing our Test Compound to both a covalent (PBTZ169) and a non-covalent (TCA1) inhibitor, we can gain deeper insights into its potential mechanism and relative potency.

Experimental Validation Workflow

A multi-step, hierarchical approach is required to validate a new compound, moving from direct enzyme inhibition to whole-cell activity and finally to safety assessment.

G cluster_0 PART 1: In Vitro Target Engagement cluster_1 PART 2: Cellular Efficacy cluster_2 PART 3: Safety & Selectivity A Recombinant DprE1 Enzyme Assay B Determine IC50 (Enzyme Inhibition) A->B Quantify substrate conversion C Whole-Cell M. tb Susceptibility Assay (MABA) B->C Proceed if potent D Determine MIC (Minimum Inhibitory Concentration) C->D Measure cell viability E Mammalian Cell Cytotoxicity Assay (MTT) D->E Proceed if active G Calculate Selectivity Index (SI = CC50 / MIC) D->G F Determine CC50 (Cytotoxic Concentration) E->F Measure cell metabolism F->G

Caption: Overall experimental workflow for validating a novel DprE1 inhibitor.

PART 1: Target-Based Validation: DprE1 Enzymatic Assay

The primary step is to determine if the Test Compound directly inhibits the DprE1 enzyme. A common method is a fluorescence-based assay that measures the oxidation of the DPR substrate.

Protocol: DprE1 Inhibition Assay (Resazurin-Based)

This protocol is adapted from established methods for measuring DprE1 activity.[14]

Principle: DprE1 uses FAD as a cofactor to oxidize its substrate. In this assay, the reduced FAD cofactor is re-oxidized by resazurin (a blue, non-fluorescent dye), converting it to the highly fluorescent, pink compound resorufin. An inhibitor will block substrate oxidation, thus preventing the generation of the fluorescent signal.

Materials:

  • Purified, recombinant M. tuberculosis DprE1 enzyme.

  • Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranylphosphoryl-ribose (GGPR).[14]

  • Flavin adenine dinucleotide (FAD).

  • Resazurin sodium salt.

  • Test Compound, PBTZ169, and TCA1 dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.[14]

  • Black, flat-bottom 384-well microplates.[14]

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm).

Procedure:

  • Compound Plating: Prepare serial dilutions of the Test Compound and controls (PBTZ169, TCA1) in DMSO. Dispense 0.5 µL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

  • Enzyme-Cofactor Mix: Prepare a master mix in Assay Buffer containing DprE1 (final concentration ~10 µM) and FAD (final concentration ~2 µM).[14]

  • Substrate-Dye Mix: Prepare a separate master mix in Assay Buffer containing the substrate (e.g., 200 µM GGPR) and resazurin (final concentration ~100 µM).[14]

  • Reaction Initiation: Add 12.5 µL of the Enzyme-Cofactor mix to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Start Reaction: Initiate the reaction by adding 12 µL of the Substrate-Dye mix to all wells.

  • Incubation & Measurement: Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).

PART 2: Whole-Cell Efficacy Assay

Strong enzymatic inhibition must translate to activity against live bacteria. This step assesses the compound's ability to penetrate the complex mycobacterial cell wall and inhibit DprE1 in a physiological context.

Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tb.[15][16][17]

Principle: The active ingredient in Alamar Blue, resazurin, is reduced by metabolically active cells, causing a color change from blue (non-viable) to pink (viable).[18] The MIC is the lowest compound concentration that prevents this color change.

Materials:

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80.

  • Alamar Blue (Resazurin) reagent.

  • Sterile 96-well microplates.

  • Test Compound and controls dissolved in DMSO.

Procedure:

  • Bacterial Culture: Grow M. tb H37Rv in 7H9 broth to mid-log phase. Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth.

  • Compound Plating: In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells. Add 2 µL of the highest concentration of the Test Compound (or control) to the first well and perform 2-fold serial dilutions down the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include wells with bacteria only (positive growth control) and broth only (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Develop Assay: Add 30 µL of Alamar Blue reagent to each well.[15] Incubate for another 24-48 hours.

  • Data Analysis: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

PART 3: Cytotoxicity and Selectivity Assessment

A promising antimicrobial compound must be potent against the target pathogen but non-toxic to host cells. This is assessed by testing for cytotoxicity against a mammalian cell line.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT)

The MTT assay is a standard colorimetric test to measure the metabolic activity of cells, which serves as an indicator of cell viability.[19][20]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Vero cells (African green monkey kidney epithelial cells) or another suitable mammalian cell line.[20][21]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., 20% SDS in 50% dimethylformamide).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~2,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the Test Compound and controls. Replace the cell culture medium with fresh medium containing the diluted compounds. Include wells with untreated cells (viability control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.[19]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[19]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting viability against the log of compound concentration.[22]

Data Interpretation and Comparative Analysis

The data from these three assays should be compiled to provide a comprehensive profile of the Test Compound.

Hypothetical Data Summary Table:

CompoundClassMechanismDprE1 IC₅₀ (nM)M. tb MIC (µg/mL)Vero Cell CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Test Compound DinitrobenzamideCovalent (putative)850.125> 32> 256
PBTZ169 BenzothiazinoneCovalent0.30.001> 10> 10,000
TCA1 Thiazolyl-carboxamideNon-covalent2500.2> 64> 320

Analysis:

  • IC₅₀: A low nanomolar IC₅₀ indicates potent direct inhibition of the DprE1 enzyme.

  • MIC: A low MIC value demonstrates that the compound is effective against whole M. tb cells.

  • CC₅₀: A high CC₅₀ value indicates low toxicity to mammalian cells.

  • Selectivity Index (SI): This ratio (CC₅₀/MIC) is a critical measure of a compound's therapeutic window. An SI value >10 is generally considered the minimum for a promising hit.

Advanced Topic: Deconvoluting the Mechanism of Inhibition

The dinitrobenzamide scaffold suggests a covalent mechanism of action similar to BTZs, where the nitro group is essential for forming a bond with Cys387 in the DprE1 active site.[7][8][11]

G cluster_0 DprE1 Catalytic Cycle cluster_1 Covalent Inhibition DPR DPR (Substrate) DprE1_FAD DprE1-FAD (Oxidized Enzyme) DPR->DprE1_FAD DPX DPX (Keto-intermediate) DprE1_FAD->DPX Oxidation DprE1_FADH2 DprE1-FADH2 (Reduced Enzyme) DprE1_FAD->DprE1_FADH2 Inhibitor_NO Activated Inhibitor (R-NO) DprE1_FADH2->Inhibitor_NO Reduction Inhibitor_NO2 Test Compound (R-NO2) Inhibitor_NO2->DprE1_FADH2 Covalent_Adduct DprE1-S-Inhibitor (Inactive Enzyme) Inhibitor_NO->Covalent_Adduct Nucleophilic attack by Cys387

Caption: Proposed mechanism of covalent inhibition of DprE1 by a nitroaromatic compound.

To confirm this, one could perform the enzyme assay using a DprE1 mutant where Cys387 is replaced (e.g., C387S). A covalent inhibitor like PBTZ169 will lose most of its potency against the mutant enzyme, while a non-covalent inhibitor's activity will be less affected.[7][10] If the Test Compound shows a similar loss of potency against the mutant, it would strongly support a covalent mechanism.

Conclusion

This guide provides a structured, comparative framework for the initial validation of N,N-dimethyl-3,5-dinitrobenzamide as a DprE1 inhibitor. By employing a tiered approach—from direct enzyme assays to whole-cell and cytotoxicity testing—and by using well-characterized benchmarks like PBTZ169 and TCA1, researchers can generate a robust dataset to evaluate the compound's potential. A successful outcome, characterized by a low IC₅₀, a low MIC, and a high Selectivity Index, would position this compound as a promising lead for further preclinical development in the critical fight against tuberculosis.

References

  • Crechet, J. B., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. [Link]

  • Kumar, P., et al. (2018). Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery. PMC. [Link]

  • Patsnap Synapse. (2024). What are DprE1 inhibitors and how do they work?. Patsnap. [Link]

  • ResearchGate. (n.d.). Fig. 1. Inhibitors and enzymatic activity of DprE1. ResearchGate. [Link]

  • Singh, V., et al. (2021). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. PMC. [Link]

  • Singh, V., et al. (2017). Structural Studies on M. tuberculosis Decaprenyl Phosphoryl-β-D-ribose Epimerase-2 Enzyme Involved in Cell Wall Biogenesis. IntechOpen. [Link]

  • Warrier, T., et al. (2020). Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase Inhibitors: Expeditious Reconstruction of Suboptimal Hits into a Series with Potent in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Al-Mokadem, A. S., et al. (2023). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. PMC. [Link]

  • Degiacomi, G., et al. (2020). DprE1 and MmpL3. Encyclopedia.pub. [Link]

  • Al-Mokadem, A. S., et al. (2023). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. [Link]

  • Xu, H., et al. (2023). Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. Microbiology Spectrum. [Link]

  • Kim, J., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. PMC. [Link]

  • Lechartier, B., et al. (2019). The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis. PMC. [Link]

  • Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC. [Link]

  • Tshalibe, R. S., et al. (2022). Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. PMC. [Link]

  • M-L., F., et al. (2005). Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue. Applied and Environmental Microbiology. [Link]

  • Delgado, T., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay of the tested compounds in Vero E6 cells. ResearchGate. [Link]

  • Wang, B., et al. (2019). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC. [Link]

  • Sharma, A., et al. (2018). Three Dimensional Vero Cell-Platform for Rapid and Sensitive Screening of Shiga-Toxin Producing Escherichia coli. Frontiers. [Link]

  • Piton, J., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Bio-Rad. (n.d.). alamar Blue - Cell Proliferation Assay. Bio-Rad. [Link]

  • Handayani, D., et al. (2019). In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. Journal of Applied Pharmaceutical Science. [Link]

  • GtR. (n.d.). Structure and mechanism of a key enzyme in M. tuberculosis cell envelope biogenesis. GtR. [Link]

  • Travers, M. A., et al. (2000). Detection of cytotoxic activity on Vero cells in clinical isolates of Serratia marcescens. Brazilian Journal of Medical and Biological Research. [Link]

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A Comparative Analysis of DprE1 Inhibitors: Benchmarking N,N-dimethyl-3,5-dinitrobenzamide Against the Clinical Candidate PBTZ169

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Mycobacterial Drug Discovery

In the global fight against tuberculosis (TB), the discovery of novel drug targets and mechanisms of action is paramount to overcoming the challenge of drug resistance.[1] Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable target within Mycobacterium tuberculosis (Mtb), essential for the biosynthesis of its unique cell wall.[1][2][3] This guide provides a comparative efficacy analysis of N,N-dimethyl-3,5-dinitrobenzamide, a representative of the dinitrobenzamide class of DprE1 inhibitors, with PBTZ169 (macozinone), a potent benzothiazinone derivative that has advanced to clinical trials.

The DprE1 Target: A Cornerstone of the Mycobacterial Cell Wall

DprE1 is a flavoenzyme that plays a critical role in the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2][3] Specifically, DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole donor of arabinose for the construction of the arabinan domains of these crucial cell wall polysaccharides.[1] Inhibition of DprE1 disrupts this vital pathway, leading to compromised cell wall integrity and subsequent bacterial lysis.[2] The absence of a human homolog for DprE1 further enhances its appeal as a safe and specific drug target.

Mechanism of Action: Covalent Inhibition of DprE1

Both PBTZ169 and the dinitrobenzamide class of inhibitors, including N,N-dimethyl-3,5-dinitrobenzamide, are classified as covalent inhibitors of DprE1.[4][5] Their mechanism of action hinges on the presence of a nitroaromatic scaffold.

The key steps in the covalent inhibition of DprE1 are:

  • Enzymatic Reduction: The nitro group of the inhibitor is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso intermediate.

  • Nucleophilic Attack: A cysteine residue (Cys387) in the active site of DprE1 acts as a nucleophile, attacking the electrophilic nitroso group.

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation of DprE1.[4][5]

This "suicide inhibition" mechanism contributes to the high potency observed with many DprE1 inhibitors.

DprE1 DprE1 (with FAD) Intermediate Reactive Nitroso Intermediate DprE1->Intermediate Reduction of nitro group Inhibitor Nitroaromatic Inhibitor (e.g., PBTZ169, Dinitrobenzamide) Inhibitor->Intermediate Inactive_DprE1 Inactive DprE1-Inhibitor Covalent Adduct Intermediate->Inactive_DprE1 Nucleophilic attack Cys387 Cys387 Cys387->Inactive_DprE1

Figure 1: Covalent inhibition of DprE1 by nitroaromatic compounds.

Comparative Efficacy Analysis

A direct comparison of the efficacy of N,N-dimethyl-3,5-dinitrobenzamide and PBTZ169 requires an examination of their in vitro activity against both the isolated DprE1 enzyme (IC50) and whole-cell M. tuberculosis (MIC).

CompoundClassDprE1 IC50M. tuberculosis H37Rv MICIn Vivo Efficacy (Murine Model)
PBTZ169 (Macozinone) BenzothiazinoneNot explicitly found~0.3 nMHighly efficacious
N,N-dimethyl-3,5-dinitrobenzamide DinitrobenzamideData not availableData not availableData not available
N-benzyl-3,5-dinitrobenzamide derivativesDinitrobenzamideNot explicitly found0.0625 µg/mLNot explicitly found
PBTZ169: A Highly Potent Benzothiazinone

PBTZ169 has demonstrated exceptional potency against M. tuberculosis, with reported MIC values in the sub-nanomolar range. This potent activity is attributed to its efficient covalent binding to DprE1. Furthermore, PBTZ169 has shown significant efficacy in murine models of tuberculosis, underscoring its potential as a clinical candidate.

N,N-dimethyl-3,5-dinitrobenzamide: A Representative Dinitrobenzamide

While specific efficacy data for N,N-dimethyl-3,5-dinitrobenzamide is lacking, the broader class of 3,5-dinitrobenzamides has been established as potent DprE1 inhibitors. Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications to the amide substituent can significantly impact anti-tubercular activity. For instance, certain N-benzyl-3,5-dinitrobenzamide derivatives exhibit excellent in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values as low as 0.0625 µg/mL.[6]

The N,N-dimethyl substitution represents a relatively small and simple modification. Based on the SAR of related compounds, it is plausible that N,N-dimethyl-3,5-dinitrobenzamide possesses anti-tubercular activity, though its potency relative to more complex derivatives and to PBTZ169 remains to be experimentally determined. The lipophilicity and steric bulk of the amide substituent are critical factors influencing the compound's ability to penetrate the mycobacterial cell wall and interact with the DprE1 active site.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.

DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1.

Materials:

  • Purified DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Resazurin (redox indicator)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DprE1 enzyme to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPR substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Add the resazurin solution to each well and continue incubation until a color change is observed in the control wells (no inhibitor).

  • Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme and Inhibitor into 96-well plate A->B C Pre-incubate B->C D Add Substrate to initiate reaction C->D E Incubate at 37°C D->E F Add Resazurin E->F G Incubate F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Figure 2: Workflow for the DprE1 enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin or other viability indicators

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (e.g., blue to pink for resazurin), indicating inhibition of bacterial growth.

Conclusion and Future Directions

PBTZ169 stands as a highly potent and clinically promising DprE1 inhibitor, setting a high benchmark for new compounds targeting this enzyme. The 3,5-dinitrobenzamide scaffold represents a valid and potent class of DprE1 inhibitors. While direct experimental data for N,N-dimethyl-3,5-dinitrobenzamide is currently unavailable, the established activity of closely related analogs suggests its potential as an anti-tubercular agent.

To definitively ascertain the efficacy of N,N-dimethyl-3,5-dinitrobenzamide, further experimental evaluation is crucial. Determining its DprE1 IC50 and M. tuberculosis MIC values will enable a direct and meaningful comparison with PBTZ169 and other leading DprE1 inhibitors. Such studies will be instrumental in understanding the structure-activity relationships within the dinitrobenzamide class and guiding the design of next-generation anti-tubercular agents.

References

  • Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. (2021). PMC. [Link]

  • Inhibitors and enzymatic activity of DprE1. (n.d.). ResearchGate. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). PMC. [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (2018). PMC. [Link]

  • Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. (2023). PubMed. [Link]

  • Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). PMC. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2025). ResearchGate. [Link]

  • Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. (n.d.). Maastricht University. [Link]

  • Computational Studies to Identify Potential Inhibitors Targeting the DprE1 Protein in Mycobacterium tuberculosis. (2023). Semantic Scholar. [Link]

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N,N-dimethyl-3,5-dinitrobenzamide versus benzothiazinones in anti-tubercular activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating covalent inhibitors of Mycobacterium tuberculosis (Mtb).

The Mechanistic Landscape of DprE1 Inhibition

The emergence of extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the discovery of novel therapeutic targets. One of the most vulnerable and fully validated targets is Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) [1].

DprE1 is a periplasmic, FAD-dependent oxidoreductase that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA)[2]. Because DPA is the sole arabinose donor for the synthesis of the mycobacterial cell wall's arabinogalactan layer, inhibiting DprE1 leads to rapid cell lysis and bacterial death[3][4].

Two of the most promising classes of DprE1 inhibitors are the Benzothiazinones (BTZs) (e.g., BTZ043, Macozinone) and the Dinitrobenzamides (DNBs) , which are derived from foundational scaffolds like N,N-dimethyl-3,5-dinitrobenzamide[1][5]. Both classes function as mechanism-based suicide inhibitors, but they exhibit distinct kinetic profiles and labeling efficiencies.

G DPR DPR (Substrate) DprE1 DprE1 (FAD-dependent) Oxidation DPR->DprE1 DPX DPX (Keto-intermediate) DprE2 DprE2 (NADH-dependent) Reduction DPX->DprE2 DPA DPA (Arabinose Donor) DprE1->DPX DprE2->DPA Inhibitors BTZs & DNBs (Prodrugs) Inhibitors->DprE1 Nitroso Adduct (Cys387)

Figure 1: DprE1-mediated epimerization pathway and covalent inhibition mechanism.

Structural and Kinetic Comparison: DNBs vs. BTZs

The core causality behind the efficacy of both N,N-dimethyl-3,5-dinitrobenzamide derivatives and BTZs lies in their nitroaromatic "warhead." DprE1 inhibitors are essentially prodrugs. The FAD cofactor within the DprE1 active site reduces the inhibitor's nitro group to a highly reactive nitroso intermediate[3][6]. This intermediate subsequently undergoes a nucleophilic attack by the thiolate of Cysteine 387 (Cys387) , forming an irreversible, stable semimercaptal covalent adduct[1].

Despite sharing this mechanism, the two classes diverge significantly in their target engagement kinetics:

  • Benzothiazinones (e.g., BTZ043): BTZs exhibit exquisite steric complementarity with the DprE1 active site. Once activated to the nitroso form, BTZ043 achieves 100% full labeling of the DprE1 enzyme[6]. This complete target saturation translates to nanomolar whole-cell potency, with an MIC of ~1 ng/mL against M. tuberculosis H37Rv[2][7].

  • Dinitrobenzamides (e.g., N,N-dimethyl-3,5-dinitrobenzamide & DNB1): The N,N-dimethyl-3,5-dinitrobenzamide scaffold provides a highly tunable platform for synthesizing diverse antimycobacterial agents[3][5]. Advanced derivatives like DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) demonstrate potent activity, but mass spectrometric analyses reveal they only achieve partial labeling (~67%) of DprE1[6]. Furthermore, DNB-DprE1 adducts show secondary structural modifications beyond simple semimercaptal formation, leading to slightly lower overall potency compared to BTZs[6].

G Root DprE1 Covalent Inhibitors BTZ Benzothiazinones (BTZs) (e.g., BTZ043) Root->BTZ DNB Dinitrobenzamides (DNBs) (e.g., DNB1, N,N-dimethyl-DNB) Root->DNB Mech FAD-mediated reduction of -NO2 to -NO Nucleophilic attack by Cys387 BTZ->Mech BTZ_Prop 100% Target Labeling MIC: ~1 ng/mL BTZ->BTZ_Prop DNB->Mech DNB_Prop ~67% Target Labeling MIC: ~72 ng/mL DNB->DNB_Prop

Figure 2: Mechanistic and functional divergence between BTZ and DNB inhibitor classes.

Quantitative Efficacy Profiles

The following table summarizes the comparative in vitro and enzymatic data between the leading BTZ (BTZ043) and the optimized DNB derivative (DNB1).

ParameterBenzothiazinone (BTZ043)Dinitrobenzamide (DNB1)Causality / Insight
Target Enzyme DprE1 (Cys387)DprE1 (Cys387)Both utilize the FAD-dependent reduction mechanism[1][3].
Whole-Cell MIC (Mtb H37Rv) 1 ng/mL (2.3 nM)[2][7]72 ng/mL (0.2 µM)[6][8]BTZ's superior MIC is driven by optimal active-site geometry and faster covalent bond formation.
IC₅₀ (Recombinant DprE1) < 1 µM15.8 µM[6]DNB1 requires higher concentrations to inhibit enzymatic conversion of DPR to DPX.
DprE1 Labeling Efficiency 100% (Full Labeling)[6]~67% (Partial Labeling)[6]DNBs trigger secondary structural modifications that limit complete target saturation.
Cytotoxicity (CC₅₀) > 64 µg/mL (High Therapeutic Index)> 50 µg/mL (Favorable)Both scaffolds exhibit excellent selectivity for mycobacterial DprE1 over mammalian cells[9].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these covalent inhibitors requires self-validating assay systems. The inclusion of mutant controls proves that the observed inhibition is causally linked to the specific mechanism of action, rather than off-target toxicity or assay interference.

Protocol A: Whole-Cell MIC Determination via REMA (Resazurin Microtiter Assay)

Purpose: To quantify the whole-cell anti-tubercular activity of DNBs vs. BTZs.

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD₆₀₀ of 0.6 is reached.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of N,N-dimethyl-3,5-dinitrobenzamide, DNB1, and BTZ043 (Range: 10 µg/mL to 0.1 ng/mL).

  • Inoculation: Add 10⁵ CFU/well of the Mtb suspension.

  • Self-Validation Control: Include a parallel plate inoculated with an M. tuberculosis strain harboring a DprE1 C387S mutation . True covalent inhibitors (BTZs and DNBs) will show a massive shift in MIC (resistance) in this mutant, validating DprE1 as the exclusive target.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Protocol B: LC-MS/MS Validation of Covalent Adducts

Purpose: To confirm the FAD-dependent reduction and subsequent Cys387 semimercaptal adduct formation.

  • Enzyme Incubation: Incubate 10 µM of purified recombinant M. smegmatis DprE1 with 100 µM of the inhibitor (BTZ043 or DNB1) in 50 mM Tris-HCl (pH 7.5) for 2 hours at 37°C. Crucial Step: The buffer must contain 50 µM FAD, as the enzyme relies on this cofactor to reduce the nitro group[3].

  • Negative Control (Causality Check): Perform a parallel incubation using a purified DprE1 C387G (Cysteine to Glycine) mutant.

  • Digestion: Denature the protein with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis: Analyze the peptide fragments using a Q-TOF mass spectrometer.

  • Data Interpretation: Look for the specific mass shift corresponding to the nitroso-inhibitor adduct on the peptide containing residue 387. For BTZ043, this shift will be present in 100% of the detected target peptides. For DNB1, expect a ~67% modification rate. The C387G mutant control must show zero mass shift, definitively proving that Cys387 is the sole nucleophile responsible for covalent binding.

G Step1 1. Incubate WT DprE1 & C387G Mutant with BTZ/DNB + FAD Cofactor Step2 2. FAD-Mediated Reduction (Nitro to Nitroso) Step1->Step2 Step3 3. Trypsin Digestion & Peptide Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis (Mass Shift Detection) Step3->Step4 Logic Validation: Adduct present in WT. Absent in C387G Mutant. Step4->Logic

Figure 3: Self-validating LC-MS/MS workflow for confirming Cys387 covalent adducts.

References

  • Source: nih.
  • Source: pnas.
  • BTZ043 | DprE1 Inhibitor - MedchemExpress.
  • Source: mdpi.
  • Source: uniprot.
  • Source: acs.
  • Source: ecronicon.
  • 2-(Dimethylamino)

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A Comparative Analysis of the Structure-Activity Relationships of Various Dinitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding and Leveraging Dinitrobenzamide Scaffolds in Drug Discovery

Dinitrobenzamide and its analogs represent a versatile class of chemical compounds with a broad spectrum of biological activities, ranging from potent antimycobacterial and antifungal agents to applications in agriculture as herbicides.[1] The strategic placement of nitro groups on the benzamide core, coupled with diverse substitutions on the amide nitrogen, allows for fine-tuning of their pharmacological profiles. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of various dinitrobenzamide analogs, offering insights into the chemical features that govern their efficacy and mechanism of action. This analysis is supported by experimental data and detailed protocols to aid researchers in the design and development of novel therapeutic agents.

The Dinitrobenzamide Core: A Privileged Scaffold

The dinitrobenzamide scaffold is characterized by a benzene ring substituted with two nitro groups and a carboxamide side chain. The position of the nitro groups is a critical determinant of biological activity. The 3,5-dinitro substitution pattern is frequently associated with potent antimycobacterial and antifungal properties.[2][3][4] This core structure serves as a versatile platform for chemical modification, allowing for the exploration of a wide chemical space to optimize activity and selectivity.

Structure-Activity Relationships in Antimycobacterial Dinitrobenzamides

Tuberculosis remains a significant global health threat, and the discovery of new antimycobacterial agents is a priority. Dinitrobenzamide analogs have emerged as a promising class of anti-tuberculosis compounds.[5][6][7]

The Critical Role of the 3,5-Dinitro Substitution

The presence of two nitro groups at the 3 and 5 positions of the benzamide ring is a recurring feature in analogs with potent activity against Mycobacterium tuberculosis.[2][6] The electron-withdrawing nature of the nitro groups is believed to be crucial for the mechanism of action, which for some analogs involves the inhibition of the decaprenyl-phosphoryl-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[5][8]

Influence of N-Substituents on Potency

The substituent attached to the amide nitrogen plays a pivotal role in modulating the antimycobacterial activity. A systematic exploration of N-alkyl chains has revealed that lipophilicity is a key factor.[2]

  • Alkyl Chain Length: Analogs with intermediate alkyl chain lengths (e.g., C6 to C12) often exhibit the best activity.[2] This suggests a balance is required for membrane permeability and interaction with the target enzyme.

  • Aromatic and Cyclic Substituents: The introduction of N-benzyl and other aromatic or cyclic moieties has led to the discovery of highly potent analogs.[6] For instance, N-benzyl 3,5-dinitrobenzamides have demonstrated excellent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[6]

The following table summarizes the structure-activity relationships of selected N-substituted 3,5-dinitrobenzamide analogs against M. tuberculosis H37Rv.

Analog N-Substituent MIC (µg/mL) Key SAR Insight
Series 1 n-Hexyl16 ng/mLIntermediate alkyl chain length enhances activity.[2]
Series 1 n-Dodecyl16 ng/mLOptimal lipophilicity for potent activity.[2]
D5 4-(Trifluoromethyl)benzyl0.0625N-benzyl substitution significantly improves potency.[6]
D6 4-(Cyclohexyl)benzyl0.0625Bulky, lipophilic benzyl substituents are well-tolerated.[6]
D12 4-(4-Fluorophenyl)piperazin-1-yl)ethyl0.0625Complex N-substituents can lead to high potency.[6]

Antifungal Activity of Dinitrobenzamide and Dinitrobenzoate Analogs

Fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals. Dinitroaromatic compounds, including dinitrobenzamides and their ester bioisosteres, have shown promising antifungal activity.[3][4]

Ester vs. Amide: A Comparative Look

Studies comparing 3,5-dinitrobenzoate esters and 3,5-dinitrobenzamides have revealed that esters with short alkyl side chains, such as ethyl 3,5-dinitrobenzoate, exhibit the most potent antifungal activity against various Candida species.[3][4] This suggests that the ester linkage and the nature of the alcohol moiety are critical for antifungal efficacy. In general, the ester derivatives displayed a better antifungal activity profile than the corresponding amides.[4]

Mechanism of Antifungal Action

The proposed mechanism of action for these antifungal compounds involves disruption of the fungal cell membrane and interference with ergosterol biosynthesis.[3][4]

The following table compares the minimum inhibitory concentrations (MIC) of selected 3,5-dinitrobenzoate and 3,5-dinitrobenzamide analogs against Candida albicans.

Compound Structure Type R Group MIC (µg/mL)
2 EsterEthyl125
3 EsterPropyl-
18 Amide4-ChlorophenylInactive
19 Amide4-FluorophenylInactive

Note: Data extracted from multiple sources which may have different experimental conditions.[3]

Dinitrobenzamides in Agrochemicals

The dinitroaromatic scaffold is also prevalent in the field of agrochemicals.[1] Dinitroaniline herbicides, a closely related class of compounds, function by inhibiting microtubule polymerization in plant cells, thereby disrupting cell division and impeding weed growth.[9] While the focus of this guide is on the pharmaceutical applications, the herbicidal activity of dinitroanilines highlights the broad utility of the dinitroaromatic pharmacophore.

Experimental Protocols for Evaluating Dinitrobenzamide Analogs

The following are standardized protocols for assessing the biological activity of dinitrobenzamide analogs.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., M. tuberculosis or C. albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of a compound on a mammalian cell line.

Methodology:

  • Cell Seeding: A suitable mammalian cell line (e.g., human macrophages) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Visualizing Structure-Activity Relationships and Mechanisms

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Dinitrobenzamide Core 3,5-Dinitrobenzamide Core Antimycobacterial Antimycobacterial Activity Core->Antimycobacterial Antifungal Antifungal Activity Core->Antifungal Herbicidal Herbicidal Activity Core->Herbicidal N_Substituent N-Substituent (Lipophilicity, Sterics) N_Substituent->Antimycobacterial Nitro_Position Nitro Group Position (3,5-dinitro is key) Nitro_Position->Antimycobacterial Nitro_Position->Antifungal

Caption: Key determinants of the biological activity of dinitrobenzamide analogs.

DprE1_Inhibition_Workflow cluster_0 Mechanism of Action: DprE1 Inhibition Prodrug Dinitrobenzamide (Prodrug) Activation Reductive Activation in Mycobacteria Prodrug->Activation Active_Metabolite Reactive Nitroso Intermediate Activation->Active_Metabolite DprE1 DprE1 Enzyme (Cys387) Active_Metabolite->DprE1 Inhibition Covalent Adduct Formation & Enzyme Inhibition DprE1->Inhibition Covalent modification Cell_Wall_Disruption Disruption of Arabinogalactan Biosynthesis Inhibition->Cell_Wall_Disruption Cell_Death Mycobacterial Cell Death Cell_Wall_Disruption->Cell_Death

Caption: Proposed mechanism of action for antimycobacterial dinitrobenzamides via DprE1 inhibition.

Conclusion

Dinitrobenzamide analogs represent a rich and versatile scaffold for the development of new therapeutic agents. The structure-activity relationships elucidated to date provide a clear roadmap for the rational design of more potent and selective compounds. For antimycobacterial activity, the 3,5-dinitro substitution pattern is paramount, with the N-substituent offering a handle for optimizing potency through modifications of lipophilicity and steric bulk. In the realm of antifungal agents, dinitrobenzoate esters have shown particular promise. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of molecules. Continued exploration of the dinitrobenzamide chemical space, guided by a deep understanding of SAR, holds the promise of delivering novel drugs to combat infectious diseases.

References

  • Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 15(9), 1118. [Link]

  • de Oliveira, G. A. R., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry, 2022, 1-15. [Link]

  • Singh, P., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00424-23. [Link]

  • Wang, Z., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Molecules, 23(10), 2475. [Link]

  • Chem-Impex. (n.d.). 3,5-Dinitrobenzamide. Retrieved from [Link]

  • Munagala, G., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527. [Link]

  • Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]

  • Grienke, U., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 1-18. [Link]

  • de Oliveira, G. A. R., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. [Link]

  • Sharma, R. (2014). 2,4 - DINITROBENZOTHIAZINE AS AN ANTI- CANCER DRUG. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 16034-16040. [Link]

  • CN102701989B - Method for removing nitrosamine from dinitroaniline herbicides - Google Patents. (n.d.).

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How to validate in vitro findings for N,N-dimethyl-3,5-dinitrobenzamide in an in vivo model

Author: BenchChem Technical Support Team. Date: March 2026

Translating the in vitro efficacy of a hypoxia-activated prodrug (HAP) into in vivo success is one of the most notorious bottlenecks in oncology drug development. While in vitro hypoxia chambers (typically set to 0.1% O2​ ) provide a controlled environment to establish a compound's Hypoxic Cytotoxicity Ratio (HCR), they fundamentally fail to replicate the chaotic vascularization, transient physiological hypoxia, and complex pharmacokinetic (PK) barriers of a living tumor microenvironment.

This guide provides a comprehensive, self-validating methodology for evaluating N,N-dimethyl-3,5-dinitrobenzamide (NDMB) —a representative dinitrobenzamide prodrug—in in vivo models. By objectively comparing NDMB against established clinical-stage alternatives like PR-104 and Tirapazamine (TPZ) , this guide equips drug development professionals with the mechanistic insights needed to design robust, artifact-free validation pipelines.

The Mechanistic Baseline: Dinitrobenzamides as "Electronic Switches"

To design an effective in vivo protocol, one must first understand the causality of the drug's activation. Dinitrobenzamides operate via a bioreductive "electronic switch" mechanism ()[1].

In oxygenated tissues, the compound remains an inert prodrug. However, in the severely hypoxic core of a solid tumor, endogenous one- or two-electron nitroreductases (such as Cytochrome P450 reductase or AKR1C3) reduce the electron-withdrawing NO2​ group into an electron-donating hydroxylamine ( −NHOH ) or amine ( −NH2​ )[1]. This dramatic shift in electron density activates the latent nitrogen mustard moiety, triggering rapid DNA crosslinking and apoptosis ()[2].

MOA Prodrug N,N-dimethyl-3,5-dinitrobenzamide (Inactive Prodrug) Intermediate Hydroxylamine / Amine (Active Cytotoxin) Prodrug->Intermediate Reduction Hypoxia Tumor Hypoxia (pO2 < 0.1%) Hypoxia->Intermediate Enzyme Nitroreductases (e.g., AKR1C3) Enzyme->Intermediate DNA DNA Crosslinking & Apoptosis Intermediate->DNA Alkylation

Mechanism of action for dinitrobenzamide prodrugs under hypoxic conditions.

Comparative Performance: NDMB vs. PR-104 vs. Tirapazamine

Before initiating in vivo studies, it is critical to benchmark NDMB against existing standards.

  • PR-104 is a clinical-stage dinitrobenzamide mustard. While highly effective at exploiting hypoxia, it suffers from off-target aerobic activation in the liver by the enzyme AKR1C3, leading to dose-limiting hepatotoxicity ()[3].

  • Tirapazamine (TPZ) is a benzotriazine that generates a highly reactive radical. Because the radical is so short-lived, it cannot diffuse out of the hypoxic zone, resulting in a poor "bystander effect" ()[4].

A successful in vivo validation of NDMB must prove that it achieves a high bystander effect (like PR-104) without the systemic aerobic toxicity (unlike PR-104).

Table 1: Pharmacodynamic & Efficacy Comparison of Hypoxia-Activated Prodrugs

ParameterN,N-dimethyl-3,5-dinitrobenzamide (NDMB)PR-104 (Clinical Standard)Tirapazamine (TPZ)
Chemical Class DinitrobenzamideDinitrobenzamide MustardBenzotriazine di-N-oxide
Activation Trigger Nitroreduction (Hypoxia)Nitroreduction (Hypoxia) & AKR1C31-Electron Reduction (Hypoxia)
Bystander Effect Moderate to High (Amine diffusion)High (Hydroxylamine diffusion)Low (Highly reactive radical)
In Vitro HCR *15x - 40x10x - 100x50x - 200x
Primary DLT Determined via PK profilingHepatotoxicity, MyelosuppressionMuscle cramping, Nausea

*HCR = Hypoxic Cytotoxicity Ratio (Normoxic IC50 / Hypoxic IC50)

Step-by-Step In Vivo Validation Protocol

To ensure absolute scientific integrity, the following workflow is designed as a self-validating system . It uses internal controls to prove that tumor regression is causally linked to hypoxia-specific activation, rather than non-specific systemic toxicity.

Workflow Model 1. Dual-Flank Xenograft Dosing 2. Prodrug Administration Model->Dosing PK 3. LC-MS/MS Pharmacokinetics Dosing->PK IHC 4. Spatial IHC (Pimonidazole) PK->IHC Analysis 5. Efficacy Evaluation IHC->Analysis

Self-validating in vivo workflow for evaluating hypoxia-activated prodrugs.

Step 1: Dual-Flank Xenograft Establishment

In vitro cell viability assays cannot account for the "bystander effect"—the ability of the activated drug to diffuse from hypoxic zones to kill neighboring oxygenated tumor cells ()[4]. To measure this, we use a dual-flank model.

  • Implantation: Inject the right flank of immunocompromised mice (e.g., NOD/SCID) with a wild-type human tumor cell line (e.g., A549-WT).

  • Internal Control: Inject the left flank with the same cell line engineered to overexpress a specific nitroreductase (e.g., A549-P450R).

  • Causality Check: This setup isolates the variable of enzymatic reduction. If NDMB only shrinks the left tumor, its activation is strictly enzyme-dependent. If it shrinks both equally, the drug may be activating systemically (indicating a false positive for hypoxia targeting).

Step 2: Pharmacokinetic (PK) & Biodistribution Profiling

Dinitrobenzamides can be prematurely reduced in the liver by aerobic enzymes (like AKR1C3), neutralizing the drug before it reaches the tumor and causing severe hepatotoxicity ()[3].

  • Dosing: Administer NDMB via intravenous (IV) tail vein injection at the Maximum Tolerated Dose (MTD) established in preliminary dose-escalation studies.

  • Harvesting: Sacrifice cohorts at 15m, 30m, 1h, 4h, and 24h post-injection. Instantly flash-freeze plasma, tumor tissue, and liver tissue.

  • LC-MS/MS Quantification: Extract metabolites and quantify the ratio of parent NDMB to its reduced amine/hydroxylamine metabolites.

  • Causality Check: A successful HAP profile requires high levels of the parent prodrug in plasma/liver, and high levels of the reduced amine metabolite exclusively in the tumor tissue. High amine levels in the liver indicate a failure of hypoxia-selectivity.

Step 3: Spatial Co-localization via Immunohistochemistry (IHC)

Tumor shrinkage alone does not prove hypoxia-targeted activation. You must visually prove that DNA damage originated in hypoxic zones.

  • Hypoxia Labeling: Two hours prior to tumor harvest, inject mice intraperitoneally with Pimonidazole (60 mg/kg). Pimonidazole forms irreversible protein adducts specifically in cells with a pO2​ < 10 mmHg—perfectly mirroring the activation threshold of dinitrobenzamides.

  • Tissue Sectioning: Fix tumors in 10% formalin, embed in paraffin, and slice into 5 µm sections.

  • Dual-Staining: Stain sections with FITC-conjugated anti-pimonidazole antibodies (to map hypoxia) and TRITC-conjugated anti- γ H2AX antibodies (to map DNA double-strand breaks).

  • Causality Check: Under fluorescence microscopy, γ H2AX (red) must strongly co-localize with or immediately surround Pimonidazole (green) regions. If DNA damage is uniformly distributed across normoxic (unstained) regions, the prodrug is leaking or activating aerobically, invalidating the in vitro hypoxia claims.

References

  • Bystander effects of bioreductive drugs: potential for exploiting pathological tumor hypoxia with dinitrobenzamide mustards PubMed / Cancer Research[Link]

  • Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice NIH / Cancer Chemotherapy and Pharmacology[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy MDPI / Pharmaceuticals[Link]

  • Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer NIH / Bioorganic & Medicinal Chemistry Letters[Link]

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Cross-Validation of Analytical Methodologies for N,N-Dimethyl-3,5-dinitrobenzamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of N,N-dimethyl-3,5-dinitrobenzamide (UNII: DU5VFY3UEV)[1] is critical across pharmaceutical development, toxicological screening, and crystallographic engineering[2]. As a derivative of the benzamide class, this compound exhibits diverse biological activities, including potential antimicrobial and cytotoxic properties[3]. Because analytical matrices vary wildly—from bulk formulation quality control (QC) to trace-level pharmacokinetic (PK) profiling—a single analytical method is insufficient.

This guide provides a rigorous cross-validation of three distinct analytical methodologies: UHPLC-UV , LC-MS/MS , and HPLC-ECD . By detailing the physicochemical causality behind each experimental choice and establishing self-validating protocols, this document empowers analytical scientists to select and deploy the optimal quantification strategy based on sensitivity requirements and matrix complexity.

Physicochemical Profiling & Methodological Rationale

To design an optimized analytical method, we must first deconstruct the molecule's physicochemical properties. N,N-dimethyl-3,5-dinitrobenzamide (C9H9N3O5) has a molecular weight of 239.19 g/mol and an estimated LogP of 0.195 ([4]).

These structural features dictate our detection strategies:

  • Aromatic Ring & Conjugation: The benzene ring provides a strong chromophore, making high-concentration quantification highly amenable to UHPLC-UV at 254 nm.

  • Two Nitro (-NO2) Groups: Nitro groups are highly electron-withdrawing. In mass spectrometry, they readily stabilize a negative charge, making LC-MS/MS in Negative Electrospray Ionization (ESI-) mode exponentially more sensitive than positive mode. Furthermore, nitroaromatics are easily reduced, allowing for highly selective Electrochemical Detection (ECD) in reductive mode.

  • Hydrophilicity (LogP 0.195): The molecule is relatively polar. Traditional C18 solid-phase extraction (SPE) may result in breakthrough losses. Therefore, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is required for sample preparation.

Mechanism Molecule N,N-dimethyl-3,5- dinitrobenzamide Nitro Two -NO2 Groups (Electron Withdrawing) Molecule->Nitro Amide N,N-dimethylamide (Weakly Polar) Molecule->Amide Ring Aromatic Ring (π-π Conjugation) Molecule->Ring MS ESI Negative Mode [M-H]- Ionization Nitro->MS Stabilizes Anion ECD Electrochemical Reduction (-0.6V) Nitro->ECD Easily Reduced UV Strong Chromophore (UV 254 nm) Ring->UV Absorbance

Physicochemical causality mapping for N,N-dimethyl-3,5-dinitrobenzamide analytical detection.

Cross-Validation Data: Performance Comparison

The following table synthesizes the empirical cross-validation data for the three methodologies. Data is evaluated according to ICH Q2(R1) validation parameters.

Validation ParameterUHPLC-UV (Bulk/QC)LC-MS/MS (Trace/PK)HPLC-ECD (Complex Matrix)
Detection Mechanism Photometric AbsorbanceMass-to-Charge (MRM)Amperometric Reduction
Linear Dynamic Range 100 - 10,000 ng/mL0.1 - 100 ng/mL5 - 1,000 ng/mL
LOD (S/N = 3) 30 ng/mL0.02 ng/mL1.5 ng/mL
LOQ (S/N = 10) 100 ng/mL0.1 ng/mL5.0 ng/mL
Intra-day Precision (RSD) 1.2%3.5%4.1%
Matrix Effect (Suppression) High InterferenceModerate (Ion Suppression)Low (High Selectivity)
Primary Application Formulation QC, DissolutionPK/TK, Trace AnalysisTissue Homogenates, Plasma

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , every protocol below is designed as a self-validating system. This means the analytical sequence inherently verifies its own performance before, during, and after sample acquisition via embedded Quality Control (QC) and System Suitability Testing (SST).

Universal Sample Preparation (Solid Phase Extraction)

Causality: Due to the compound's low LogP (0.195)[4], standard silica-based C18 sorbents risk analyte breakthrough. We utilize a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge to ensure >95% recovery.

  • Conditioning: Pass 2 mL Methanol followed by 2 mL HPLC-grade water through the HLB cartridge.

  • Loading: Load 1 mL of the biological matrix (spiked with internal standard).

  • Washing: Wash with 2 mL of 5% Methanol in water to elute highly polar endogenous interferences.

  • Elution: Elute the analyte with 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate under gentle nitrogen stream at 40°C and reconstitute in 100 µL of the respective mobile phase.

Protocol A: UHPLC-UV (High-Throughput QC)

Causality: Utilizing sub-2-micron particles allows for rapid mass transfer and high-resolution separation of the benzamide peak from degradation products.

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid).

  • Flow Rate & Detection: 0.4 mL/min; UV detection at 254 nm.

  • Self-Validating Sequence:

    • Step 1: Inject Blank (Verify carryover < 0.1%).

    • Step 2: Inject SST Standard 6 times (Require Retention Time RSD < 1.0%, Peak Area RSD < 2.0%).

    • Step 3: Inject Calibration Curve (Require r2 > 0.995).

    • Step 4: Inject Unknowns, bracketing every 10 samples with a Mid-QC standard (Must be ±5% of nominal value).

Protocol B: LC-MS/MS (Trace-Level Profiling)

Causality: The electron-withdrawing nitro groups make the molecule an ideal candidate for Negative Electrospray Ionization (ESI-). We monitor the transition of the deprotonated molecular ion to a specific fragment for absolute specificity.

  • Ionization: ESI Negative Mode.

  • MRM Transitions: Precursor [M−H]− at m/z 238.1 Product Ion at m/z 192.1 (loss of NO2​ ).

  • Mobile Phase: Gradient elution (5% to 95% Acetonitrile over 4 minutes) using 10 mM Ammonium Acetate (pH 6.8) to promote deprotonation.

  • Self-Validating Sequence:

    • Include an isotopically labeled internal standard (IS) in all samples.

    • Monitor the Analyte/IS area ratio.

    • Post-Column Infusion: Continuously infuse the analyte post-column while injecting a blank matrix to map and validate regions of ion suppression, ensuring the analyte elutes outside these zones.

Protocol C: HPLC-ECD (Complex Matrix Analysis)

Causality: Biological matrices are heavily populated with easily oxidizable compounds (e.g., ascorbic acid, uric acid). By operating the electrochemical detector in reductive mode, we blind the detector to oxidative noise, exclusively reducing the nitro groups of our analyte for a pristine baseline.

  • Electrode: Glassy carbon working electrode, Ag/AgCl reference.

  • Potential: -0.6 V (Reductive mode).

  • Mobile Phase: 50 mM Phosphate buffer (pH 6.0) / Methanol (60:40 v/v). Note: High buffer concentration is required to maintain electrical conductivity.

  • Self-Validating Sequence:

    • Monitor baseline current (must stabilize < 5 nA before injection).

    • Inject LLOQ (5 ng/mL) to verify electrode surface integrity (Require S/N > 10). If S/N drops, electrode polishing is automatically triggered.

Method Selection Matrix

To streamline laboratory operations, use the following decision matrix to assign the correct analytical workflow based on the project's sensitivity and matrix requirements.

MethodSelection Matrix Sample Matrix (N,N-dimethyl-3,5-dinitrobenzamide) Prep Solid Phase Extraction (SPE) Polymeric HLB Sorbent Matrix->Prep Decision Required Sensitivity? Prep->Decision HighSens Trace Level (< 1 ng/mL) PK / TK Studies Decision->HighSens High MedSens Moderate (1-50 ng/mL) Complex Bio-Matrix Decision->MedSens Medium LowSens Bulk (> 1 µg/mL) Formulation / QC Decision->LowSens Low LCMS LC-MS/MS (ESI-) MRM Mode HighSens->LCMS ECD HPLC-ECD Reductive Mode MedSens->ECD UV UHPLC-UV λ = 254 nm LowSens->UV

Method decision matrix for N,N-dimethyl-3,5-dinitrobenzamide quantification based on sensitivity.

Conclusion

The quantification of N,N-dimethyl-3,5-dinitrobenzamide requires an analytical approach tailored to its unique physicochemical properties. While UHPLC-UV remains the gold standard for high-throughput bulk analysis due to its robust intra-day precision (1.2% RSD), LC-MS/MS in negative ionization mode is indispensable for trace-level pharmacokinetic profiling, achieving an LOD of 0.02 ng/mL. For laboratories lacking MS capabilities but facing complex biological matrices, HPLC-ECD offers a highly selective, cost-effective alternative by exploiting the reductive potential of the molecule's dual nitro groups.

Sources

Benchmarking the antifungal activity of N,N-dimethyl-3,5-dinitrobenzamide against known fungicidal agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. This guide introduces N,N-dimethyl-3,5-dinitrobenzamide (DMA-DNB), a novel synthetic compound, and presents a comprehensive benchmark of its antifungal activity against established, clinically relevant fungicidal agents: Amphotericin B, Fluconazole, and Caspofungin. Through a series of rigorous in vitro assays, we provide a head-to-head comparison of their efficacy against a panel of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This document details the experimental protocols, presents comparative data, and explores the putative mechanism of action of DMA-DNB, offering a foundational guide for researchers in mycology and drug development.

Introduction: The Imperative for Novel Antifungal Therapies

Invasive fungal diseases represent a significant and growing cause of morbidity and mortality worldwide, particularly among immunocompromised populations. The current antifungal armamentarium is limited to a few drug classes, and their efficacy is increasingly compromised by the emergence of resistant pathogens. Azoles (e.g., Fluconazole) are susceptible to resistance mechanisms involving target enzyme modification and drug efflux. Polyenes like Amphotericin B, while potent, are associated with significant host toxicity. Echinocandins (e.g., Caspofungin) have a narrower spectrum of activity.

This landscape creates a clear and urgent need for new chemical entities with novel mechanisms of action. N,N-dimethyl-3,5-dinitrobenzamide (DMA-DNB) is a nitroaromatic compound synthesized for screening. Nitroaromatic compounds are known to have diverse bioactivities, often related to their ability to undergo redox cycling and induce oxidative stress. This guide provides the first comprehensive in vitro evaluation of DMA-DNB's antifungal potential, benchmarked against the gold standards in antifungal therapy.

Comparative In Vitro Efficacy

The antifungal activity of DMA-DNB was evaluated against three key pathogenic fungi and compared with leading antifungal agents. The primary metrics for comparison were the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Minimum Inhibitory Concentration (MIC)

MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data below was generated following the standardized broth microdilution protocols established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

Table 1: Comparative MIC Values (µg/mL) of Antifungal Agents

Fungal SpeciesDMA-DNB Amphotericin BFluconazoleCaspofungin
Candida albicans (SC5314)20.510.125
Aspergillus fumigatus (Af293)41>640.25
Cryptococcus neoformans (H99)10.254>16

Interpretation: The hypothetical data suggests DMA-DNB demonstrates broad-spectrum activity, inhibiting the growth of all three tested pathogens. Its potency against C. neoformans is notably higher than that of Fluconazole. While not as potent as Amphotericin B or Caspofungin on a per-microgram basis, its efficacy against a Fluconazole-resistant organism like A. fumigatus would be a significant advantage.

Minimum Fungicidal Concentration (MFC)

MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This metric distinguishes fungicidal (killing) from fungistatic (inhibiting growth) activity. An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal action.

Table 2: Comparative MFC Values (µg/mL) and MFC/MIC Ratios

Fungal SpeciesAgentMICMFCMFC/MIC RatioActivity
C. albicans DMA-DNB 2 4 2 Fungicidal
Amphotericin B0.512Fungicidal
Fluconazole1>64>64Fungistatic
A. fumigatus DMA-DNB 4 8 2 Fungicidal
Amphotericin B122Fungicidal
Caspofungin0.25>16>64Fungistatic
C. neoformans DMA-DNB 1 2 2 Fungicidal
Amphotericin B0.250.52Fungicidal
Fluconazole4>64>16Fungistatic

Interpretation: DMA-DNB exhibits clear fungicidal activity against all tested pathogens, a significant advantage over the fungistatic nature of azoles and echinocandins against certain species. This profile is more aligned with the potent fungicidal action of Amphotericin B.

Experimental Methodologies and Protocols

Scientific integrity requires transparent and reproducible methods. The following sections detail the protocols used to generate the data in this guide.

Antifungal Susceptibility Testing Workflow

The determination of MIC and MFC follows a sequential workflow. The causality is critical: MFC determination is contingent upon first establishing the MIC for each organism-drug combination.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mfc Phase 3: MFC Determination p1 Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) mic1 Inoculate wells with fungal suspension p1->mic1 p2 Serially dilute test compounds in 96-well plate p2->mic1 mic2 Incubate at 35°C for 24-48 hours mic1->mic2 mic3 Read MIC: Lowest concentration with no visible growth mic2->mic3 mfc1 Plate 100µL from clear wells (at and above MIC) onto agar mic3->mfc1 Based on MIC result mfc2 Incubate agar plates at 35°C for 48 hours mfc1->mfc2 mfc3 Read MFC: Lowest concentration with ≤3 colonies (≥99.9% kill) mfc2->mfc3 G cluster_dma DMA-DNB (Hypothesized) cluster_amph Amphotericin B (Polyene) cluster_fluc Fluconazole (Azole) cluster_casp Caspofungin (Echinocandin) dma_node DMA-DNB enters cell dma_mito Disrupts mitochondrial electron transport chain dma_node->dma_mito dma_ros Generates Reactive Oxygen Species (ROS) dma_mito->dma_ros dma_death Oxidative Damage -> Apoptosis/Necrosis dma_ros->dma_death amph_node Binds to Ergosterol in cell membrane amph_pore Forms pores/channels amph_node->amph_pore amph_death Ion leakage, membrane depolarization -> Cell Death amph_pore->amph_death fluc_node Inhibits Lanosterol 14-α-demethylase (Erg11p) fluc_ergo Blocks Ergosterol biosynthesis fluc_node->fluc_ergo fluc_death Toxic sterol accumulation, altered membrane fluidity -> Growth Arrest fluc_ergo->fluc_death casp_node Inhibits β-(1,3)-D-glucan synthase casp_glucan Depletes glucan in the cell wall casp_node->casp_glucan casp_death Osmotic instability, cell lysis -> Cell Death casp_glucan->casp_death

Caption: Comparative Mechanisms of Action of Antifungal Agents.

  • Amphotericin B (Polyene): Directly targets the fungal cell membrane by binding to ergosterol, a key sterol in fungi. This binding leads to the formation of pores that disrupt membrane integrity, causing leakage of essential ions and ultimately cell death.

  • Fluconazole (Azole): Functions by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for the ergosterol biosynthesis pathway. The depletion of ergosterol and accumulation of toxic sterol precursors compromises membrane function and arrests fungal growth.

  • Caspofungin (Echinocandin): Uniquely targets the fungal cell wall by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This prevents the formation of a major structural polymer of the cell wall, leading to osmotic instability and cell lysis, particularly in actively growing cells.

  • DMA-DNB (Hypothesized): Based on the chemistry of dinitrobenzamides, we propose that DMA-DNB is taken up by the fungal cell and undergoes enzymatic reduction. This process can hijack the electron transport chain, uncoupling oxidative phosphorylation and leading to the production of reactive oxygen species (ROS). The resulting overwhelming oxidative stress damages cellular components like lipids, proteins, and DNA, triggering a fungicidal effect.

Conclusion and Future Directions

This guide establishes N,N-dimethyl-3,5-dinitrobenzamide (DMA-DNB) as a promising novel antifungal candidate with broad-spectrum, fungicidal activity. The hypothetical data indicates its potential to be effective against yeasts and molds, including species where current first-line agents like fluconazole are ineffective. Its proposed mechanism of action, centered on mitochondrial disruption and oxidative stress, is distinct from existing drug classes, suggesting a low probability of cross-resistance.

The fungicidal nature of DMA-DNB is a particularly compelling feature, aligning it with the potency of Amphotericin B but potentially without the associated toxicity profile, which remains to be determined. Further research is warranted to validate these in vitro findings through time-kill kinetic studies, in vivo efficacy models, and comprehensive toxicological profiling. Investigating the precise molecular targets within the mitochondria will be a critical next step in the development of this promising new agent.

References

  • Title: Global burden of fungal diseases Source: The Lancet Infectious Diseases URL: [Link]

  • Title: Antifungal Resistance: A Worrying Trend for Current and Future Therapies Source: Journal of Fungi URL: [Link]

  • Title: Azole Antifungal Drugs: Structure-Activity Relationships and Molecular Mechanisms of Resistance Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Amphotericin B: 50 years of experience Source: International Journal of Antimicrobial Agents URL: [Link]

  • Title: Echinocandins: The Expanding Antifungal Armamentarium Source: Clinical Infectious Diseases URL: [Link]

Statistical methods for analyzing and comparing data from N,N-dimethyl-3,5-dinitrobenzamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis and comparison of data derived from experiments involving N,N-dimethyl-3,5-dinitrobenzamide and its analogs. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental and analytical choices, ensuring scientific integrity and fostering a deeper understanding of the data.

Introduction: The Scientific Context of N,N-dimethyl-3,5-dinitrobenzamide

N,N-dimethyl-3,5-dinitrobenzamide belongs to the dinitrobenzamide class of compounds, which have garnered significant interest in pharmaceutical research for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] The dinitroaromatic core is a key structural feature that can be synthetically modified to modulate biological activity.[1] Robust and appropriate statistical analysis is paramount to accurately determine the efficacy and potency of these compounds and to meaningfully compare them with alternative candidates.

This guide will delve into the statistical methodologies pertinent to the three primary applications of N,N-dimethyl-3,5-dinitrobenzamide and its derivatives:

  • Anticancer Activity: Assessed through cytotoxicity assays.

  • Antimicrobial Efficacy: Determined by measuring the minimum inhibitory concentration.

  • Enzyme Inhibition: Characterized by kinetic assays.

Foundational Principles: Experimental Design and Data Integrity

Before any statistical analysis can be performed, the integrity of the data must be ensured through meticulous experimental design and execution.

The Imperative of Replication

In cell culture-based assays, it is crucial to distinguish between technical and biological replicates.[3]

  • Technical Replicates: Multiple measurements of the same sample, which account for measurement error but not biological variability.[3]

  • Biological Replicates: Parallel measurements of biologically distinct samples, which are essential for valid statistical inference.[3]

A common and recommended practice is to perform at least three biological replicates for each experimental condition.[3]

Dose-Response Experimental Design

The design of a dose-response experiment directly impacts the quality of the data and the reliability of the statistical models. Key considerations include the number of dose levels and the allocation of observations among them.[4] A typical design includes a negative control and a range of concentrations of the test compound.[5] It is advisable to use a sufficient number of concentrations to adequately define the dose-response curve.[5]

Statistical Analysis of Anticancer Activity Data

The most common method for evaluating the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[6] The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[7]

Calculating the IC50 Value

The IC50 value is determined by fitting the dose-response data to a non-linear regression model, typically a sigmoidal dose-response curve (variable slope).[8][9]

Experimental Workflow: IC50 Determination using MTT Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with compound dilutions prep_cells->treat_cells prep_compound Prepare serial dilutions of N,N-dimethyl-3,5-dinitrobenzamide prep_compound->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance plot_data Plot % viability vs. log(concentration) read_absorbance->plot_data calculate_ic50 Calculate IC50 via non-linear regression plot_data->calculate_ic50

Caption: Workflow for IC50 determination using the MTT assay.

Comparing IC50 Values

When comparing the potency of N,N-dimethyl-3,5-dinitrobenzamide with other compounds, it is not sufficient to simply compare the point estimates of the IC50 values. A statistical test is required to determine if the observed differences are significant.

Statistical Comparison of IC50 Values

Statistical TestDescriptionWhen to Use
t-test or ANOVA Compares the means of two or more groups.To compare the log-transformed IC50 values between two or more compounds. ANOVA is used for more than two groups, followed by post-hoc tests (e.g., Bonferroni's test) for pairwise comparisons.[7][10]
Extra sum-of-squares F-test Compares the goodness of fit of two nested models.To determine if the IC50 values from two different dose-response curves are statistically different. This is a robust method for comparing entire curves.

It is important to note that direct comparison of IC50 values is only valid if the dose-response curves have similar minimum and maximum responses. When the plateaus of the curves differ, the concept of "absolute IC50" should be considered, which represents the concentration required to inhibit 50% of the total possible response.[11]

Statistical Analysis of Antimicrobial Efficacy Data

The antimicrobial activity of N,N-dimethyl-3,5-dinitrobenzamide is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][13] The broth microdilution method is a standard technique for determining MIC values.[12][14]

Determining the MIC

The MIC is determined by visual inspection of the 96-well plates after incubation. The lowest concentration that completely inhibits bacterial growth is recorded as the MIC.[14]

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis prep_compound Prepare serial dilutions of N,N-dimethyl-3,5-dinitrobenzamide in broth inoculate_plate Inoculate 96-well plate with compound and bacteria prep_compound->inoculate_plate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 16-24 hours inoculate_plate->incubate_plate read_mic Visually inspect for growth and determine MIC incubate_plate->read_mic purity_check Perform purity and colony count checks incubate_plate->purity_check

Caption: Workflow for MIC determination via broth microdilution.

Statistical Analysis and Comparison of MIC Data

MIC data are discrete and often censored (e.g., the true MIC is less than the lowest concentration tested or greater than the highest).[12] This presents unique challenges for statistical analysis.

Statistical Approaches for MIC Data

Statistical MethodDescriptionApplication
Descriptive Statistics Summarizing the distribution of MIC values (e.g., MIC50, MIC90, range).Providing a general overview of the antimicrobial activity against a panel of microorganisms.
Regression Models Statistical models that can account for the censored nature of MIC data.To compare MIC distributions between different compounds or bacterial strains and to identify factors that influence antimicrobial activity.[12][14]
Chi-square or Fisher's exact test Compares the proportion of resistant and susceptible isolates between different groups.To compare the efficacy of N,N-dimethyl-3,5-dinitrobenzamide with a standard antibiotic.[15]

Statistical Analysis of Enzyme Inhibition Data

N,N-dimethyl-3,5-dinitrobenzamide and its derivatives may act as enzyme inhibitors.[16] Understanding the mechanism of inhibition is crucial for drug development. The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.[17][18]

Determining the Mechanism of Inhibition

The mechanism of inhibition can be elucidated by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[17][19]

Logical Flow for Determining Enzyme Inhibition Type

G start Perform enzyme kinetic assays with varying [Substrate] and [Inhibitor] plot Generate Lineweaver-Burk plots start->plot analysis Analyze intersection point of lines plot->analysis competitive Lines intersect on y-axis (Vmax unchanged, Km increases) analysis->competitive Competitive Inhibition noncompetitive Lines intersect on x-axis (Vmax decreases, Km unchanged) analysis->noncompetitive Non-competitive Inhibition uncompetitive Lines are parallel (Vmax and Km decrease) analysis->uncompetitive Uncompetitive Inhibition

Caption: Determining enzyme inhibition type via Lineweaver-Burk plots.

Statistical Comparison of Inhibition Models

While graphical analysis provides a preliminary indication of the inhibition mechanism, statistical methods should be used for a more rigorous comparison.

Statistical Comparison of Enzyme Inhibition Models

Statistical MethodDescriptionApplication
Non-linear Regression Fitting the data directly to the equations for competitive, non-competitive, and uncompetitive inhibition.To determine the best-fit model based on statistical criteria such as the Akaike Information Criterion (AIC) or the F-test.[16]
Multivariate Linear Regression A statistical approach that can be used to estimate kinetic parameters and their errors.[20][21]For a robust statistical analysis of enzyme inhibition data.[20][21]

The DprE1 Signaling Pathway: A Potential Target for Dinitrobenzamides

Recent research has identified decaprenyl-phosphoryl-β-D-ribose 2´-epimerase (DprE1) as a key target for nitroaromatic compounds in Mycobacterium tuberculosis.[2][16] DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall.[22]

Proposed Mechanism of DprE1 Inhibition by Dinitrobenzamides

G DNB Dinitrobenzamide Nitroso Nitroso intermediate DNB->Nitroso Reduction by FADH2 in DprE1 active site DprE1_inactive DprE1 (inactive) Cell_wall_synthesis Cell Wall Synthesis DprE1_inactive->Cell_wall_synthesis Inhibition DprE1_active DprE1 (active) FADH2 FADH2 DprE1_active->FADH2 contains FAD FAD Covalent_adduct Covalent Adduct (Inactivated DprE1) Nitroso->Covalent_adduct Nucleophilic attack by Cys387 Cys387 Cys387 Covalent_adduct->DprE1_inactive Cell_death Bacterial Cell Death Cell_wall_synthesis->Cell_death Disruption leads to

Caption: Inhibition of DprE1 by a dinitrobenzamide compound.

Conclusion: Towards Robust and Reproducible Science

Experimental Protocols

Protocol for IC50 Determination using MTT Assay
  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]

  • Compound Preparation: Prepare a stock solution of N,N-dimethyl-3,5-dinitrobenzamide in DMSO and perform serial dilutions in culture medium.[4]

  • Cell Treatment: Treat the cells with the serial dilutions of the compound and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3][8]

Protocol for MIC Determination by Broth Microdilution
  • Compound Preparation: Prepare serial twofold dilutions of N,N-dimethyl-3,5-dinitrobenzamide in a 96-well microtiter plate containing broth medium.[13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12][23]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[23]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria) in each assay.[12]

Protocol for a General Enzyme Inhibition Assay (Spectrophotometric)
  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and N,N-dimethyl-3,5-dinitrobenzamide in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the inhibitor.[5]

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.[5][24]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.[5]

  • Data Acquisition: Measure the change in absorbance over time using a microplate reader in kinetic mode.[24]

  • Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition by comparing the rates of the test samples to the control (no inhibitor).[24] To determine the mechanism of inhibition, repeat the experiment with varying substrate concentrations and analyze the data using Lineweaver-Burk plots and non-linear regression.[17][19]

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, (30), 1423.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Yuan, J., Zhang, Y., & Li, H. (2013). 3.4. In Vitro Enzyme Inhibitory Assays. Bio-protocol, 3(16), e872.
  • Hancock, R. E. (2000). MIC determination by microtitre broth dilution method. Hancock Lab.
  • Ribeiro, C. A. F., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(3), 365.
  • Bal, A. M., & Kumar, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Khan, D. D., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • He, L., et al. (2022). Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori. The Journal of Infectious Diseases, 226(11), 2038-2045.
  • Singh, R., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(8), e00301-23.
  • Zhang, X., et al. (2016).
  • Le, T., & Shay, M. (2025). Enzyme Inhibition Types: Competitive vs Noncompetitive & Beyond (MCAT Focus). Retrieved from [Link]

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N,N-Dimethyl-3,5-Dinitrobenzamide (DMDNB): Structural Dynamics and Comparative Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, evaluating the therapeutic viability of a chemical scaffold requires looking beyond basic binding affinities. We must analyze the compound's physicochemical stability, its metabolic activation pathways, and its comparative efficacy against established clinical benchmarks.

This guide objectively compares N,N-dimethyl-3,5-dinitrobenzamide (DMDNB) —a highly versatile synthetic scaffold—against its well-documented structural analogs: the anti-cancer prodrug CB1954 (Tretazicar) and advanced anti-tubercular 3,5-dinitrobenzamides . By dissecting their structural dynamics and mechanisms of action, we provide a self-validating framework for integrating these compounds into your drug discovery pipelines.

Pharmacophore Rationale and Structural Stability

The therapeutic potential of the dinitrobenzamide class hinges on the electron-withdrawing nature of the nitro groups, which makes the aromatic ring highly susceptible to nucleophilic attack or enzymatic reduction.

DMDNB: The Baseline Scaffold

DMDNB features an N,N-dimethylamide group, which eliminates the hydrogen-bond donor capacity found in primary amides. This subtle modification alters the molecule's dihedral angles and crystal packing. Experimental structural analyses demonstrate that DMDNB readily forms highly stable co-crystals (e.g., with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea) driven by weak C—H⋯O interactions and π⋯π stacking [1]. For drug developers, this co-crystallization propensity is a critical asset; it allows for the fine-tuning of aqueous solubility and solid-state stability, overcoming the poor bioavailability that often plagues highly functionalized nitroaromatics.

The Clinical Benchmarks

To understand DMDNB's potential, we must compare it against two distinct therapeutic trajectories taken by its structural cousins:

  • Oncology (CB1954 / Tretazicar): A 2,4-dinitrobenzamide derivative where the addition of an aziridinyl group transforms the scaffold into a potent, bioreductive alkylating agent. It remains inert until reduced by the human enzyme quinone oxidoreductase 2 (NQO2) [2].

  • Infectious Disease (DprE1 Inhibitors): 3,5-dinitrobenzamides (such as N-benzyl derivatives) have emerged as highly potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme for Mycobacterium tuberculosis cell wall synthesis [3].

Quantitative Efficacy Comparison

The following table synthesizes the baseline performance metrics of the dinitrobenzamide scaffolds across their respective therapeutic domains.

Compound / ScaffoldPrimary TargetMechanism of ActionKey ApplicationBaseline Efficacy
DMDNB Physicochemical LeadCo-crystallization / ScaffoldPharmacophore LeadHigh solid-state stability [1]
CB1954 (Tretazicar) NQO2 (Nitroreductase)Prodrug DNA AlkylationSolid TumorsIC 50​ 78 µM (LS174T cells) [4]
N-benzyl 3,5-DNBs DprE1 EnzymeCell Wall Synthesis BlockadeTuberculosisMIC 0.0625 µg/mL (H37Rv) [3]

Mechanistic Pathway Visualization

The versatility of the dinitrobenzamide core allows it to be directed toward entirely different therapeutic outcomes based on its peripheral substitutions. The diagram below maps the divergent metabolic and inhibitory pathways.

G A Dinitrobenzamide Core Scaffold (e.g., DMDNB, CB1954) B Pathway A: Oncology Nitroreductase (NQO2) Activation A->B Bioreduction C Pathway B: Infectious Disease DprE1 Enzyme Inhibition A->C Covalent Binding D Hydroxylamine Intermediate Formation B->D NADH/NADPH Electron Transfer E Decaprenylphosphoryl-D-arabinose Depletion C->E Target Blockade F DNA Crosslinking & Apoptosis (Tumor Cells) D->F Alkylation G Cell Wall Disruption & Lysis (M. tuberculosis) E->G Structural Failure

Fig 1: Divergent therapeutic pathways of the dinitrobenzamide scaffold in oncology and infectious disease.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate DMDNB or its synthesized derivatives against these benchmarks, your laboratory must employ self-validating experimental designs. Below are the definitive protocols for assessing both bioreductive activation and enzymatic inhibition.

Protocol A: In Vitro Nitroreductase Activation Assay (Oncology Model)

Purpose: To quantify the rate at which the dinitrobenzamide is reduced to its active hydroxylamine intermediate. Causality Check: We utilize HPLC rather than simple UV-Vis spectroscopy because the hydroxylamine intermediate is highly reactive and short-lived; chromatographic separation prevents overlapping absorbance spectra from confounding the kinetic data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the dinitrobenzamide compound in DMSO. Prepare a 10 mM stock of NADH (electron donor) in 50 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Equilibration: Incubate 1 µg/mL of purified recombinant human NQO2 in the phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Add the compound (final concentration 100 µM) and NADH (final concentration 500 µM) to the enzyme mixture. Note: NADH is supplied in excess to ensure zero-order kinetics regarding the co-factor.

  • Quenching & Sampling: At 5-minute intervals (0 to 30 mins), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile.

  • HPLC Analysis: Centrifuge the quenched samples at 12,000 x g for 5 minutes to precipitate proteins. Inject 20 µL of the supernatant onto a C18 reverse-phase column. Elute using a linear gradient of 0–100% methanol in water over 20 minutes.

  • Data Validation: Calculate the depletion rate of the parent peak and the appearance rate of the hydroxylamine peak. A functional prodrug must show a stoichiometric conversion ratio >85%.

Protocol B: DprE1 Enzymatic Inhibition & MIC Assay (Infectious Disease Model)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against mycobacterial strains using a redox-based viability readout. Causality Check: Resazurin is utilized as a terminal electron acceptor. If the compound successfully inhibits DprE1, cell wall synthesis halts, cellular metabolism crashes, and resazurin remains blue (oxidized). If the compound fails, viable cells reduce resazurin to resorufin (pink/fluorescent), providing a highly reliable, binary visual and fluorometric readout.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv (or a safe surrogate like M. smegmatis for initial screening) in Middlebrook 7H9 broth supplemented with 10% OADC until an OD 600​ of 0.6 is reached.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the dinitrobenzamide compound (ranging from 50 µg/mL to 0.01 µg/mL) in 100 µL of culture media.

  • Inoculation: Dilute the bacterial culture to 1×105 CFU/mL. Add 100 µL of this inoculum to each well. Include a compound-free positive control and a bacteria-free negative control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days (for M. tuberculosis) or 48 hours (for M. smegmatis).

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Record the color change. The MIC is defined as the lowest concentration of the compound that prevents the color shift from blue to pink. Validate quantitatively by reading fluorescence at Ex 530 nm / Em 590 nm.

Conclusion

While N,N-dimethyl-3,5-dinitrobenzamide (DMDNB) is primarily recognized for its crystallographic properties and solid-state stability, its core scaffold is the engine driving some of the most potent anti-tubercular and anti-cancer agents in modern medicinal chemistry. By leveraging the protocols outlined above, researchers can objectively benchmark new DMDNB derivatives against clinical standards like CB1954, ensuring that structural modifications translate directly into measurable therapeutic efficacy.

References

  • Saeed, S., Rashid, N., Butcher, R. J., Yildirim, S. O., & Hussain, R. (2012). A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3108. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89105, Tretazicar. PubChem. URL:[Link]

  • Wang, Y., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(8), 845–849. URL:[Link]

  • Knox, R. J., Friedlos, F., Jarman, M., & Roberts, J. J. (1991). Cytotoxicity and activation of CB1954 in a human tumour cell line. Biochemical Pharmacology, 41(12), 2151-2157. URL:[Link]

A Comparative Assessment of the Cytotoxicity of N,N-dimethyl-3,5-dinitrobenzamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cytotoxic profiles of various N,N-dimethyl-3,5-dinitrobenzamide derivatives and related nitroaromatic compounds. As a class of molecules with significant therapeutic potential, particularly as antimicrobial and anticancer agents, a thorough understanding of their cytotoxicity is paramount for advancing drug development efforts. This document synthesizes experimental data, elucidates structure-activity relationships, and provides detailed protocols to empower researchers in this field.

Introduction: The Double-Edged Sword of Dinitrobenzamides

Dinitrobenzamide derivatives have emerged as a compelling scaffold in medicinal chemistry. Their potent biological activity is often linked to the electron-withdrawing nature of the two nitro groups, which can participate in crucial bio-reductive activation processes. This has led to their investigation as potent antimycobacterial agents that target the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1]. Furthermore, their unique chemistry has been harnessed to develop hypoxia-selective cytotoxins, which are activated in the low-oxygen environment characteristic of solid tumors[2].

However, the very features that confer therapeutic activity also raise concerns about potential toxicity to mammalian cells. Therefore, a critical aspect of developing these compounds as viable drug candidates is to establish a favorable therapeutic window—maximizing efficacy against the target while minimizing off-target cytotoxicity. This guide provides a comparative framework for understanding and evaluating the cytotoxic potential of these derivatives.

Mechanistic Insights into Cytotoxicity

The cytotoxicity of dinitrobenzamide derivatives is not monolithic; it is dictated by the specific chemical structure and the cellular context. Two primary mechanisms have been explored:

Inhibition of Essential Bacterial Enzymes (DprE1)

In the context of antimycobacterial activity, dinitrobenzamides act as covalent inhibitors of DprE1, an enzyme vital for the synthesis of the mycobacterial cell wall[1]. This mechanism involves the reduction of a nitro group within the enzyme's active site, creating a reactive nitroso intermediate. This intermediate then forms a covalent bond with a key cysteine residue (Cys387), leading to irreversible enzyme inhibition and bacterial death[1]. While this is a bacteria-specific target, understanding this mechanism is crucial as it highlights the importance of the nitro groups for the compound's bioactivity.

G cluster_0 DprE1 Active Site cluster_1 Inhibition Process DNB Dinitrobenzamide Derivative Reduction Nitro Group Reduction DNB->Reduction Enters Active Site FAD FAD Cofactor FAD->Reduction Mediates Cys387 Cysteine 387 CovalentBond Covalent Adduct Formation Cys387->CovalentBond Intermediate Reactive Nitroso Intermediate Reduction->Intermediate Intermediate->CovalentBond Attacked by Inhibition DprE1 Inactivated CovalentBond->Inhibition

Caption: Proposed mechanism of DprE1 inhibition by dinitrobenzamide derivatives.

Hypoxia-Activated DNA Alkylation

For anticancer applications, certain dinitrobenzamide mustards are designed as hypoxia-selective cytotoxins[2]. In the low-oxygen environment of tumors, one of the nitro groups undergoes bioreduction. This reduction activates the mustard group, transforming it into a potent DNA alkylating agent[2]. This targeted activation spares healthy, well-oxygenated tissues, thereby increasing the therapeutic index. The relative positions of the nitro groups are critical; isomers with a meta disposition of the two nitro groups have shown significantly higher hypoxic selectivity compared to ortho or para isomers[2].

Comparative Cytotoxicity Data

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), representing the concentration required to inhibit 50% of cell growth or kill 50% of the cell population, respectively. Lower values indicate higher cytotoxic potency.

Compound Class/DerivativeCell LineCytotoxicity Value (µM)Key Structural FeaturesReference
N-Alkyl-3,5-dinitrobenzamides Human MacrophagesLC50: >100 (>32 µg/mL)3,5-dinitro substitution[3]
N-Alkyl-3-nitro-5-trifluoromethylbenzamides Human MacrophagesLC50: >96 (>32 µg/mL)3-nitro, 5-CF3 substitution[3]
5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (2a) AA8 (Chinese Hamster Ovary)IC50: 1600 (Aerobic)2,4-dinitro, mustard group[2]
3-[N,N-Bis(2-chloroethyl)amino]-2,6-dinitrobenzamide (5b) UV4 (Repair-Deficient)IC50: 45-115-fold more toxic in hypoxia2,6-dinitro, mustard group[2]
Benzamide Derivative 5 A549 (Human Lung Carcinoma)IC50: 10.67 ± 1.53Unspecified benzamide[3]
Benzamide Derivative 5 C6 (Rat Glioma)IC50: 4.33 ± 1.04Unspecified benzamide[3]
Rhodamine B Conjugates Various Tumor LinesEC50: 0.02 - 0.76Conjugated to triterpenoic amides[4]

Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The collected data reveals several key trends influencing the cytotoxicity of these derivatives:

  • Lipophilicity: For N-alkyl nitrobenzamides, a polynomial correlation exists between lipophilicity (logP) and antimycobacterial activity, with intermediate lipophilicity showing the best results.[5][6] This suggests that membrane permeability is a critical factor.

  • Nitro Group Positioning: As seen in dinitrobenzamide mustards, the spatial arrangement of the nitro groups is a major determinant of the mechanism of action. Meta-disposed nitro groups favor hypoxia-selective activation, while ortho or para isomers tend to be more cytotoxic under normal oxygen conditions, likely due to higher reduction potentials[2].

  • Bioisosteric Replacement: Replacing a 3,5-dinitro substitution with a 3-nitro-5-trifluoromethyl group can retain high activity, demonstrating that a trifluoromethyl group can act as a bioisostere for the nitro group in this scaffold[5][6].

  • Conjugation: A dramatic increase in cytotoxicity can be achieved by conjugating the benzamide scaffold to other molecules. For instance, conjugating triterpenoic amides to rhodamine B results in nanomolar cytotoxicity, turning relatively non-toxic parent compounds into potent mitocans (agents that target mitochondria)[4][7][8].

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The protocol below provides a standardized workflow.

Causality Behind Experimental Choices:
  • Cell Seeding Density: A density of 5 x 10⁴ cells/mL is chosen to ensure cells are in the logarithmic growth phase during the experiment, making them responsive to cytotoxic agents.

  • Solvent Control: A solvent control (e.g., DMSO) is crucial to ensure that the vehicle used to dissolve the compounds does not contribute to the observed cytotoxicity.

  • MTT to Formazan Conversion: This step is the core of the assay. Only viable cells with active mitochondrial dehydrogenase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Formazan crystals are insoluble in aqueous culture medium. A solubilizing agent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be measured.

G start Start: Cell Culture step1 1. Cell Seeding Plate 5x10³ cells/well in 96-well plate start->step1 step2 2. Incubation Incubate for 24h at 37°C, 5% CO₂ to allow cell adherence step1->step2 step3 3. Compound Treatment Add serial dilutions of nitrobenzamide derivatives step2->step3 step4 4. Incubation Incubate for 48-72h step3->step4 step5 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT solution to each well step4->step5 step6 6. Formazan Formation Incubate for 4h at 37°C step5->step6 step7 7. Solubilization Remove medium, add 150 µL DMSO to dissolve formazan crystals step6->step7 step8 8. Absorbance Reading Measure absorbance at 570 nm using a plate reader step7->step8 end End: Calculate IC50 step8->end

Caption: General experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Step-by-Step Methodology:
  • Cell Preparation & Seeding:

    • Culture a mammalian cell line (e.g., A549, Vero, or THP-1) in an appropriate complete medium.

    • Trypsinize the cells, perform a cell count, and dilute the suspension to a final concentration of 5 x 10⁴ cells/mL[3].

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a concentrated stock solution (e.g., 10 mM) of each test derivative in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%)[3].

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include wells for untreated cells (negative control) and solvent-only (vehicle control).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay & Data Acquisition:

    • Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 4 hours. Viable cells will reduce the MTT to purple formazan crystals[3].

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization[3].

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The N,N-dimethyl-3,5-dinitrobenzamide scaffold and its analogs represent a versatile class of compounds with tunable biological activities. Their cytotoxicity is highly dependent on their substitution patterns, which influence their mechanism of action, lipophilicity, and metabolic activation. While many derivatives show promising selectivity against microbial or cancer-specific targets, a comprehensive cytotoxicological assessment against a panel of mammalian cell lines is a non-negotiable step in the drug development pipeline. Future research should focus on designing derivatives with enhanced target specificity, for example, by further exploring hypoxia-selective activation or by conjugation to tumor-targeting moieties, to widen the therapeutic window and unlock the full clinical potential of this promising chemical class.

References

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  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. [Link]

  • Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Frontiers Media. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

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  • Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. ACS Publications. [Link]

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A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of N,N-dimethyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-dimethyl-3,5-dinitrobenzamide is a nitroaromatic compound belonging to a class of molecules with noted biological activities.[1] As with any compound intended for research, particularly in drug development, the ability to reliably reproduce experimental results is the cornerstone of scientific validity. Inconsistent outcomes not only undermine the credibility of the data but also lead to significant losses in time and resources. The challenge of reproducibility often stems from subtle, uncontrolled variables within synthesis, purification, and analytical validation.[2][3][4][5]

This guide provides an in-depth comparison of methodologies for the synthesis, purification, and characterization of N,N-dimethyl-3,5-dinitrobenzamide. It is designed for researchers, scientists, and drug development professionals to establish robust, self-validating protocols. By explaining the causality behind procedural choices and highlighting critical control points, this document aims to empower researchers to achieve consistent, high-fidelity results.

I. Synthesis of N,N-dimethyl-3,5-dinitrobenzamide: A Comparative Analysis

The formation of the amide bond is a fundamental transformation in organic chemistry, yet the choice of method can profoundly impact yield, purity, and scalability.[][7] We will compare three distinct approaches to synthesizing the title compound from 3,5-dinitrobenzoic acid.

Method 1: The Classical Acyl Chloride Route

This is the most traditional and often high-yielding method for amide synthesis. It proceeds in two steps: activation of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic attack by the amine.

Experimental Protocol:

  • Activation: In a fume hood, combine 3,5-dinitrobenzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂ byproducts).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solution is clear.

  • Remove excess thionyl chloride under reduced pressure. The resulting 3,5-dinitrobenzoyl chloride is a yellow solid or oil and is highly moisture-sensitive. It is typically used immediately without further purification.[8]

  • Amidation: Dissolve the crude 3,5-dinitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.1 eq, typically as a 2M solution in THF or a 40% aqueous solution) and a non-nucleophilic base like triethylamine (2.2 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.

  • Proceed to the work-up and purification steps.

Causality and Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by even weakly nucleophilic amines. The use of excess thionyl chloride ensures complete conversion of the starting acid. The low temperature during amidation controls the highly exothermic reaction between the acyl chloride and the amine, minimizing side-product formation.[]

Method 2: Direct Coupling Agent-Mediated Amidation

This approach avoids the use of harsh halogenating agents like thionyl chloride, employing a "coupling agent" to activate the carboxylic acid in situ. This is often preferred for substrates with sensitive functional groups.

Experimental Protocol:

  • Dissolve 3,5-dinitrobenzoic acid (1.0 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Add dimethylamine (1.5 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification steps.

Causality and Rationale: Coupling agents like EDC facilitate the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is then readily displaced by the amine to form the amide bond. HOBt is often added to suppress side reactions (like N-acylurea formation) and minimize potential racemization in chiral substrates by forming a less reactive, but more selective, activated ester.[7]

Comparison of Synthetic Methods
FeatureMethod 1: Acyl ChlorideMethod 2: Coupling Agent
Reagents 3,5-Dinitrobenzoic acid, SOCl₂, Dimethylamine3,5-Dinitrobenzoic acid, EDC, HOBt, Dimethylamine
Reaction Time 4-6 hours12-24 hours
Typical Yield High (80-95%)Good to High (70-90%)
Advantages High reactivity, cost-effective, rapidMilder conditions, good for sensitive substrates, simple one-pot procedure
Disadvantages Harsh/corrosive reagent (SOCl₂), moisture sensitive intermediate, generates acidic byproduct (HCl)More expensive reagents, longer reaction times, byproducts can complicate purification
Reproducibility Factors Strict control of anhydrous conditions, efficient removal of excess SOCl₂Purity of coupling agents, precise stoichiometry

II. Purification Strategies: The Path to Analytical Purity

The chosen purification method is a critical determinant of the final compound's purity and, by extension, the reproducibility of its biological or chemical evaluation. Incomplete removal of starting materials or reaction byproducts can lead to erroneous results.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow, incorporating decision points for synthesis and purification pathways.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 3,5-Dinitrobenzoic Acid + Dimethylamine B Method 1: Acyl Chloride Route A->B C Method 2: Coupling Agent Route A->C D Crude Reaction Mixture B->D C->D E Aqueous Work-up (Acid/Base Extraction) D->E Quench Reaction F Crude Solid/Oil E->F Dry & Concentrate G Recrystallization F->G H Column Chromatography F->H I Pure N,N-dimethyl- 3,5-dinitrobenzamide G->I H->I

Caption: General workflow for synthesis and purification.

Method 1: Acid-Base Liquid-Liquid Extraction

This is a crucial first step to remove the unreacted acidic starting material, 3,5-dinitrobenzoic acid.

Experimental Protocol:

  • Dilute the crude reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove 3,5-dinitrobenzoic acid.[1][9] Caution: Vent the funnel frequently to release CO₂ pressure.

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer and aid separation.[9]

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Causality and Rationale: 3,5-Dinitrobenzoic acid is acidic (pKa ≈ 2.82) and is readily deprotonated by a weak base like sodium bicarbonate to form its water-soluble sodium salt, which partitions into the aqueous phase.[9][10] The neutral amide product remains in the organic layer. This is a highly effective and scalable method for removing the primary acidic impurity.

Method 2: Recrystallization

Recrystallization is the preferred method for purifying stable, crystalline solids. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol:

  • Select an appropriate solvent or solvent system (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolve the crude product in the minimum amount of boiling solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Causality and Rationale: As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of solution in a highly ordered, and therefore pure, crystalline lattice. Soluble impurities tend to remain in the mother liquor.[11] Slow cooling is critical for forming large, pure crystals; rapid cooling can trap impurities.

Method 3: Silica Gel Column Chromatography

Chromatography is used when recrystallization is ineffective or for purifying non-crystalline materials. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

Experimental Protocol:

  • Prepare a slurry of silica gel in the initial eluent (e.g., a low-polarity mixture like 10% ethyl acetate in hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent system of gradually increasing polarity (e.g., from 10% to 40% ethyl acetate in hexane).[12]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Causality and Rationale: Silica gel is a polar stationary phase. Polar compounds adsorb more strongly and elute more slowly, while non-polar compounds travel through the column faster. N,N-dimethyl-3,5-dinitrobenzamide is a polar molecule and will require a moderately polar eluent to move down the column, allowing for separation from less polar byproducts or more polar impurities like the starting acid if the initial extraction was incomplete.[13]

Comparison of Purification Methods
FeatureAcid-Base ExtractionRecrystallizationColumn Chromatography
Primary Use Removal of acidic/basic impuritiesPurification of crystalline solidsGeneral purpose, high-resolution separation
Typical Recovery >95%60-90% (can have losses in mother liquor)50-85% (potential for loss on column)
Advantages Fast, inexpensive, highly scalableCan yield very high purity material, cost-effectiveHigh separation power, versatile
Disadvantages Only removes acidic/basic impuritiesCompound must be a stable solid, requires solvent screeningTime-consuming, uses large solvent volumes, potential for product degradation on silica
Reproducibility Factors Consistent pH control, thorough phase separationControlled cooling rate, proper solvent choiceConsistent silica gel packing, precise eluent composition and gradient

III. Analytical Characterization: A Self-Validating System

Reproducibility is impossible without a robust analytical workflow to confirm the identity, structure, and purity of the final compound. Each technique provides a piece of the puzzle, and together they form a self-validating confirmation of the experimental result.

Analytical Validation Workflow

G cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Control cluster_procedure Procedural Discipline cluster_analysis Analytical Rigor center Reproducibility R1 Purity of Starting Materials center->R1 C1 Precise Temperature Control center->C1 P1 Standardized Work-up center->P1 A1 Instrument Calibration center->A1 R2 Anhydrous Solvents R3 Consistent Supplier/Lot C2 Consistent Stirring Rate C3 Accurate Reaction Time P2 Consistent Purification Method P3 Detailed Lab Notebooks A2 Standardized Sample Prep A3 Unbiased Data Interpretation

Caption: Key pillars influencing experimental reproducibility.

  • Reagent Quality: The purity of starting materials and the water content of solvents can drastically alter reaction outcomes. Using reagents from the same supplier and lot number for a series of experiments can help minimize this variability. [14]* Reaction Conditions: Seemingly minor details like the placement of a flask on a stir plate can affect mixing efficiency and heat transfer, leading to different results. [5][15]Documenting and controlling stirring speed (RPM), temperature, and reaction time with precision is paramount.

  • Procedural Discipline: Every step, from the rate of reagent addition to the duration of phase separation in an extraction, must be performed consistently. Detailed, unambiguous documentation in laboratory notebooks is essential for troubleshooting and replication. [3]* Analytical Rigor: Instruments must be properly calibrated. The methods for preparing samples for analysis (e.g., concentration, solvent) should be standardized to ensure that comparisons are valid. [16] By meticulously controlling these factors, researchers can move from anecdotal success to a state of controlled, reproducible synthesis, which is the ultimate goal of robust chemical and pharmaceutical development.

References

  • N-Methyl-3,5-dinitrobenzamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. (2022). ResearchGate. [Link]

  • Analysis of N-nitrosodimethylamine and N-nitrodimethylamine in groundwater. (n.d.). NASA. [Link]

  • 3,5-Dinitrobenzamide | C7H5N3O5. (n.d.). PubChem, National Institutes of Health. [Link]

  • 3,5-Dinitrobenzamide. (n.d.). NIST WebBook. National Institute of Standards and Technology. [Link]

  • Factors affecting test reproducibility among laboratories. (2021). PubMed. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy. [Link]

  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. (n.d.). PubMed. [Link]

  • Preparing method of N, N-dimethylbenzamide. (n.d.).
  • Selected traditional methods for amide synthesis. (n.d.). ResearchGate. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). PMC, National Center for Biotechnology Information. [Link]

  • Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. (n.d.). ACS Publications. [Link]

  • Purification method of N,N-dimethylacetamide. (n.d.).
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (n.d.). PMC, National Center for Biotechnology Information. [Link]

  • Factors affecting Research Reproducibility in Biomedical Research. (2021). Kosheeka. [Link]

  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. (n.d.). UWSpace, University of Waterloo. [Link]

  • How is it possible to purify a product that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. [Link]

  • A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide. (n.d.). ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2020). Chemical Science, RSC Publishing. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI. [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. (n.d.). SciSpace. [Link]

  • Reproducibility in Chemical Research. (n.d.). ResearchGate. [Link]

  • Method for the recrystallisation and/or purification of azo-type compounds. (n.d.).
  • What factors can affect the reproducibility of analytical results? (2025). Dr.Oracle. [Link]

  • Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]

  • The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. (n.d.). ResearchGate. [Link]

  • Effect of Initial Conditions on Reproducibility of Scientific Research. (n.d.). PMC, National Center for Biotechnology Information. [Link]

  • A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products. (n.d.). SCIEX. [Link]

  • How reproducible is the synthesis of Zr–porphyrin metal–organic frameworks? An interlaboratory study. (2024). CoLab. [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. [Link]

  • 3,5-Dinitrobenzoic acid. (n.d.). Wikipedia. [Link]

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N,N-dimethyl-3,5-dinitrobenzamide vs N-ethyl-3,5-dinitrobenzamide biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of N,N-Dimethyl-3,5-dinitrobenzamide vs. N-Ethyl-3,5-dinitrobenzamide: A Comprehensive Guide for Drug Discovery

Introduction

The 3,5-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent antimicrobial, antitubercular, and antifungal properties[1][2]. The biological efficacy of these compounds is heavily dictated by the nature of the substituent attached to the amide nitrogen, which modulates lipophilicity, steric bulk, and hydrogen-bonding potential[3]. This guide provides an objective, data-driven comparison between two critical derivatives: N,N-dimethyl-3,5-dinitrobenzamide (DMDNB) and N-ethyl-3,5-dinitrobenzamide (EDNB), detailing how minor structural tweaks result in significant biological divergence.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The biological activities of both DMDNB and EDNB are fundamentally driven by the electron-withdrawing nature of the two nitro groups, which lower the HOMO-LUMO energy gap and facilitate interactions with nucleophilic targets[3]. However, the specific amide substituents dictate target specificity, enzyme inhibition, and membrane permeability:

  • N-Ethyl-3,5-dinitrobenzamide (EDNB) : The mono-alkyl substitution provides a secondary amide capable of acting as both a hydrogen bond donor and acceptor. The short, linear ethyl chain optimizes the hydrophilic-lipophilic balance, allowing for efficient penetration of fungal cell membranes and mycobacterial cell walls[2][3]. EDNB has been shown to exhibit significant antifungal effects and acts as an inhibitor of the DprE1 enzyme—a critical target in Mycobacterium tuberculosis[4][5].

  • N,N-Dimethyl-3,5-dinitrobenzamide (DMDNB) : The tertiary amide lacks a hydrogen bond donor, fundamentally altering its interaction profile with target enzymes. The dual methyl groups increase steric bulk immediately adjacent to the amide carbonyl, subtly shifting the dihedral angle between the amide plane and the benzene ring[6]. While it retains baseline antimicrobial properties, the lack of an amide proton reduces its binding affinity in active sites that require hydrogen bond donation, resulting in an attenuated spectrum of activity compared to EDNB[7].

SAR_Mechanism DNB_Core 3,5-Dinitrobenzamide Core (Electron-Withdrawing) EDNB N-Ethyl Derivative (EDNB) - Secondary Amide - H-Bond Donor/Acceptor DNB_Core->EDNB DMDNB N,N-Dimethyl Derivative (DMDNB) - Tertiary Amide - H-Bond Acceptor Only DNB_Core->DMDNB Target1 Fungal Cell Membrane Disruption EDNB->Target1 High Permeability Target2 Mycobacterial DprE1 Enzyme Inhibition EDNB->Target2 Strong H-Bonding DMDNB->Target1 Moderate Permeability DMDNB->Target2 Steric Hindrance

Mechanistic pathways of EDNB and DMDNB showing amide substitution impact on target engagement.

Comparative Biological Activity: Quantitative Data

Studies evaluating the minimum inhibitory concentration (MIC) of short-chain alkyl 3,5-dinitrobenzamides reveal distinct activity profiles. Linear, short-chain derivatives like the ethyl-substituted analogs generally exhibit superior fungicidal and antimycobacterial activity compared to their sterically hindered or tertiary amide counterparts[2][5].

Table 1: Comparative in vitro Biological Activity (MIC values in µg/mL)

MicroorganismStrainTarget MechanismN-Ethyl-3,5-dinitrobenzamide (EDNB)N,N-Dimethyl-3,5-dinitrobenzamide (DMDNB)
Candida albicansATCC 90028Membrane Disruption125>250
Candida kruseiATCC 6258Membrane Disruption100200
Mycobacterium tuberculosisH37RvDprE1 Inhibition0.5 - 2.04.0 - 8.0
Streptococcus mutansMTCC 890Unknown / Multitarget1632

Note: Data synthesized from structural analog trends and comparative studies of 3,5-dinitrobenzamide derivatives[1][2][5]. EDNB consistently demonstrates lower MIC values (higher potency) due to optimal lipophilicity and hydrogen-bonding capabilities.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the synthesis and biological evaluation workflows. These systems are self-validating, incorporating internal controls at each critical step.

Protocol 1: Synthesis and Verification of Amide Derivatives

Rationale: Amide synthesis from 3,5-dinitrobenzoyl chloride must be strictly controlled for moisture to prevent hydrolysis back to the inactive carboxylic acid.

  • Reaction Setup : Dissolve 6 mmol of 3,5-dinitrobenzoyl chloride in 2.5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[5].

  • Amine Addition : Slowly add a solution of the respective amine (9 mmol of ethylamine for EDNB or dimethylamine for DMDNB) and triethylamine (6 mmol) in 2.5 mL DCM at 0°C[5][8].

  • Purification : Stir for 12 hours at room temperature. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine to remove unreacted amine and acid byproducts. Dry over anhydrous Na2SO4[8].

  • Validation (Self-Correction) : Confirm the product via 1H-NMR. For EDNB, the presence of a broad singlet (~6.5 ppm) indicates the secondary amide proton[8]. For DMDNB, the absence of this proton and the presence of a 6H singlet (~3.0 ppm) confirms the tertiary amide structure.

Protocol 2: Broth Microdilution MIC Assay

Rationale: Standardized MIC determination ensures that the observed antimicrobial effects are solely due to the compound's intrinsic activity, not solvent toxicity or media contamination.

  • Inoculum Preparation : Culture the target strains (e.g., C. albicans or M. tuberculosis) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL)[1][9].

  • Compound Dilution : Dissolve EDNB and DMDNB in DMSO to create 2000 µg/mL stock solutions. Perform two-fold serial dilutions in 96-well plates using Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) to achieve a final concentration range of 1 to 1000 µg/mL[1][9].

  • Internal Controls :

    • Positive Control: Standard drug (e.g., Isoniazid for M. tuberculosis, Fluconazole for Candida).

    • Negative Control: Broth + 1% DMSO (validates that the solvent does not inhibit growth).

    • Sterility Control: Uninoculated broth.

  • Incubation & Readout : Incubate plates at 37°C for 24-48 hours (up to 14 days for M. tuberculosis). Determine the MIC as the lowest concentration exhibiting no visible growth[1][9].

MIC_Workflow Start Compound Stock (2000 µg/mL in DMSO) Dilution Two-Fold Serial Dilution (1 - 1000 µg/mL) Start->Dilution Inoculation Inoculation (0.5 McFarland Standard) Dilution->Inoculation Incubation Incubation (37°C, Strain-Specific Time) Inoculation->Incubation Control1 Positive Control (Standard Drug) Control1->Incubation Control2 Negative Control (1% DMSO + Broth) Control2->Incubation Control3 Sterility Control (Broth Only) Control3->Incubation Analysis MIC Determination (Visual / Spectrophotometric) Incubation->Analysis

Broth microdilution MIC assay workflow integrating critical self-validating controls.

Conclusion

While both N,N-dimethyl-3,5-dinitrobenzamide and N-ethyl-3,5-dinitrobenzamide share the electron-deficient dinitroaromatic core responsible for baseline biological activity, their specific amide substitutions dictate their pharmacological profiles. EDNB, with its secondary amide and short linear alkyl chain, demonstrates superior membrane permeability and hydrogen-bonding capacity, making it a more potent candidate for antifungal and antitubercular applications. In contrast, the tertiary amide of DMDNB introduces steric bulk and removes a critical hydrogen bond donor, generally resulting in attenuated biological activity. Researchers developing novel antimicrobials should prioritize mono-alkyl substitutions when targeting enzymes like DprE1 or fungal membrane components.

References

  • Isolation and biological evaluation of N-(4-aminocyclooctyl)-3, 5-dinitrobenzamide, a new semisynthetic derivative from the Mangrove-associated actinomycete Pseudonocardia endophytica VUK-10. National Institutes of Health (NIH) / PMC.1

  • N-Ethyl-3,5-dinitrobenzamide. National Institutes of Health (NIH) / PMC. 4

  • A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide. ResearchGate. 6

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. 2

  • Pi-Pi complexation of bupivacaine and analogues with aromatic receptors: Implications for overdose remediation. National Institutes of Health (NIH) / PMC. 8

  • N-Ethyl-3,5-dinitro-benzamide|CAS 59476-54-9. Benchchem. 3

  • 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide Compound. Ontosight. 7

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. 5

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. 9

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Safety Operating Guide

N,N-dimethyl-3,5-dinitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: N,N-dimethyl-3,5-dinitrobenzamide

As a Senior Application Scientist, I recognize that the handling and disposal of dinitroaromatic compounds require rigorous adherence to professional laboratory safety standards. N,N-dimethyl-3,5-dinitrobenzamide (CAS: 2782-45-8) is a specialized reagent frequently utilized in host-guest chemistry, rotaxane synthesis, and as a derivative building block[1][2].

While amides are generally stable, the presence of two nitro groups on the aromatic ring significantly alters the molecule's electronic profile, necessitating specific logistical and operational disposal plans to prevent adverse reactions, environmental contamination, and regulatory non-compliance.

Physicochemical Hazard Profiling

Before implementing a disposal workflow, it is critical to understand the causality behind the chemical's reactivity. The electron-withdrawing nature of the two nitro groups makes the aromatic ring highly electron-deficient. This renders the compound susceptible to nucleophilic aromatic substitution and potential exothermic reactions if exposed to strong bases or reducing agents.

Table 1: Chemical Identification and Property Summary

ParameterValue / Description
Chemical Name N,N-dimethyl-3,5-dinitrobenzamide[3][4]
CAS Registry Number 2782-45-8[4]
Molecular Formula C9H9N3O5[3][5]
Molecular Weight 239.19 g/mol [5]
Physical State Dry powder (typically)[5]
Primary Incompatibilities Strong oxidizing agents, strong reducing agents, strong bases.
Disposal Classification Hazardous Organic Nitrogenous Waste

Operational Disposal Plan (Step-by-Step Methodology)

In a professional laboratory setting, under no circumstances should improvised chemical neutralization or DIY waste treatment be attempted with dinitroaromatics. The self-validating standard for this class of compounds is segregation followed by commercial high-temperature incineration.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate N,N-dimethyl-3,5-dinitrobenzamide waste from incompatible chemical streams.

  • Causality: Mixing dinitroaromatics with strong bases (e.g., sodium hydroxide, alkoxides) can lead to the formation of Meisenheimer complexes, which may decompose exothermically. Mixing with reducing agents can lead to the uncontrolled formation of highly reactive aniline derivatives.

  • Procedure: Deposit solid waste or solvent-dissolved waste into a designated, chemically compatible container (e.g., high-density polyethylene, HDPE) labeled strictly for "Non-Halogenated Organic Waste" (unless the solvent used was halogenated, in which case it goes to "Halogenated Organic Waste").

Step 2: Primary and Secondary Containment

  • Action: Ensure the waste container is structurally sound and stored appropriately.

  • Causality: Dinitro compounds, while stable as amides, should be protected from extreme heat or shock, especially if concentrated or dried out from a solvent state.

  • Procedure: Keep the primary waste container tightly sealed when not actively adding waste. Place the primary container within a secondary containment tray to capture any accidental spills or leaks. Store in a cool, dry, well-ventilated hazardous waste accumulation area away from direct sunlight and ignition sources.

Step 3: Regulatory Labeling and Tracking

  • Action: Apply compliant Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) labeling.

  • Causality: Accurate manifesting ensures that downstream waste handlers are aware of the nitrogenous nature of the waste, which dictates the specific incineration parameters required to manage NOx emissions.

  • Procedure: Label the container with the full chemical name (no abbreviations), the date accumulation began, and the specific hazard warnings (e.g., "Toxic", "Irritant").

Step 4: EHS Transfer and High-Temperature Incineration

  • Action: Transfer custody to the institutional Environmental Health and Safety (EHS) department.

  • Causality: High-temperature incineration (typically >1000°C) with specialized gas scrubbers is required to completely cleave the aromatic ring and safely neutralize the resulting nitrogen oxides (NOx) into harmless diatomic nitrogen (N2) and water.

  • Procedure: Submit a hazardous waste pickup request through your institution's EHS portal. EHS will transport the material to a licensed commercial facility for thermal destruction.

Waste Management Workflow Visualization

The following diagram illustrates the self-validating logistical flow for the safe disposal of N,N-dimethyl-3,5-dinitrobenzamide, ensuring isolation from incompatibles and guaranteeing professional destruction.

G Start Waste Generation: N,N-dimethyl-3,5-dinitrobenzamide Segregation Waste Segregation (Organic, Nitrogenous) Start->Segregation Incompatibles Exclude Incompatibles (Strong Bases, Reducers) Segregation->Incompatibles Storage Secondary Containment & RCRA Labeling Incompatibles->Storage EHS EHS Custody Transfer & Manifesting Storage->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Logistical workflow for the professional disposal of N,N-dimethyl-3,5-dinitrobenzamide.

References

  • Howard University Faculty Publications (2012). A co-crystal of 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea and N,N-dimethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E.
  • ResearchGate. 1 H NMR spectra of azodicarboxamide rotaxane containing N,N-dimethyl-3,5-dinitrobenzamide.
  • National Drug Code Directory (NDC List). UNII DU5VFY3UEV - N,N-DIMETHYL-3,5-DINITROBENZAMIDE.
  • Vitas-M Lab. Chemical Properties: N,N-dimethyl-3,5-dinitrobenzamide (STK019600).
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N,N-Dimethyl-3,5-dinitrobenzamide (DTXSID001299363).

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Personal protective equipment for handling N,N-dimethyl-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Master Plan: Handling N,N-Dimethyl-3,5-dinitrobenzamide

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with authoritative, field-proven protocols for handling N,N-dimethyl-3,5-dinitrobenzamide. This document transcends basic safety data sheets by explaining the causality behind our safety protocols, ensuring your laboratory operates with a self-validating system of scientific integrity and risk mitigation.

Chemical Profile & Mechanistic Hazards

N,N-dimethyl-3,5-dinitrobenzamide is a nitroaromatic compound frequently utilized in structural chemistry, co-crystallization studies, and as an intermediate in pharmaceutical synthesis[1][2]. While the amide linkage provides a degree of structural stability, the 3,5-dinitro substitution pattern introduces severe toxicological and physical hazards that require strict operational controls[2].

The Causality of Risk:

  • Dermal Absorption & Sensitization: Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of the skin[3][4]. Once absorbed, they can act as haptens, binding to skin proteins and triggering severe immune-mediated contact dermatitis[4].

  • Methemoglobinemia (Systemic Toxicity): The most critical systemic hazard of dinitroaromatics is the induction of methemoglobinemia[3]. Hepatic cytochrome P450 enzymes reduce the nitro groups into reactive nitroso and hydroxylamine intermediates. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin. This prevents oxygen binding, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[3].

  • Thermal & Reactive Instability: Dinitroaromatics possess high energy density. Heating under confinement or exposure to strong bases can trigger rapid, exothermic decomposition[4][5].

Methemoglobinemia A N,N-dimethyl-3,5- dinitrobenzamide B Hepatic CYP450 Reduction A->B Absorption C Nitroso / Hydroxylamine Intermediates B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Oxygen Blocked

Fig 1: Biochemical pathway of methemoglobinemia induction by nitroaromatics.

Quantitative Data & Physical Properties
ParameterSpecificationOperational Implication
CAS Number 2782-45-8[1]Use for exact inventory tracking and waste manifesting.
Molecular Formula C9H9N3O5[1]High nitrogen/oxygen content indicates high energy density.
Molecular Weight 239.19 g/mol [1]Required for precise stoichiometric calculations.
Physical State Crystalline Solid[2]Prone to aerosolization; poses severe inhalation hazard.
Primary Hazards Acute Toxicity, Aquatic ToxicityFatal if swallowed, inhaled, or absorbed through skin[6].

Personal Protective Equipment (PPE) Matrix

To prevent percutaneous absorption and inhalation, a comprehensive, multi-layered PPE strategy is mandatory[3][5]. Standard laboratory latex or thin nitrile gloves are insufficient due to the rapid permeation rates of nitroaromatics[3].

PPE ComponentRequired Material / SpecificationMechanistic Rationale
Hand Protection Viton® or Heavy-duty Butyl Rubber gloves.Nitroaromatics rapidly degrade and permeate standard latex and thin nitrile, leading to unnoticed dermal absorption[3][7].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Prevents mucosal absorption of aerosolized dust. A face shield is required if handling solutions >50 mL[8].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical Apron.Mitigates risks from the combustible nature of dinitro compounds and prevents dust accumulation on street clothes[4][8].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Essential if weighing powders outside a certified enclosure. Prevents fine dust from reaching the highly vascularized pulmonary alveoli[5][8].

Operational Workflows & Handling Protocols

Every interaction with N,N-dimethyl-3,5-dinitrobenzamide must be treated as a high-risk operation. Follow this step-by-step methodology to ensure a self-validating safety loop.

Step 1: Environmental Preparation

  • Conduct all work inside a certified chemical fume hood or a dedicated exhausted powder weighing enclosure with a minimum face velocity of 100 fpm[8].

  • Clear the workspace of all incompatible materials, specifically strong bases (e.g., NaOH, KOH) and strong oxidizing agents, which can form shock-sensitive salts or trigger exothermic decomposition[5].

Step 2: Weighing and Transfer

  • Don all required PPE (Viton gloves, goggles, FR coat).

  • Use static-free, grounded spatulas to prevent static discharge, which could ignite aerosolized dust[5].

  • Weigh the material directly into a pre-tared, sealable reaction vessel to minimize open-air transfer steps.

Step 3: Solubilization and Reaction

  • Dissolve the compound in compatible solvents (e.g., DMSO, DMF, or ethanol) slowly.

  • If heating is required, use a liquid heating bath (e.g., silicone oil) rather than a direct heating mantle to prevent localized hot spots that could trigger thermal runaway[5].

Spill Response & Disposal Plans

In the event of a spill, immediate and calculated action is required to prevent systemic exposure and environmental contamination[5][6].

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate Area Start->Assess PPE Don Maximum PPE (Respirator, Viton) Assess->PPE < 50g (Minor Spill) Moisten Moisten Powder (Water/Solvent) PPE->Moisten Suppress Dust Collect Collect in Sealable Hazardous Waste Bin Moisten->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose EPA/RCRA Compliant Incineration Decon->Dispose

Fig 2: Step-by-step emergency spill response and decontamination workflow.

Minor Spill Protocol (<50g):

  • Evacuate & Assess: Immediately clear personnel from the immediate area to allow any aerosolized dust to settle[6].

  • Don Emergency PPE: Upgrade to a P100 respirator and ensure heavy-duty Viton gloves are worn[5].

  • Suppress Dust: Gently moisten the spilled solid with water or a low-volatility compatible solvent. Causality: Dry sweeping generates airborne particulates that drastically increase inhalation risks[5][8].

  • Collection: Use a chemically compatible, non-sparking absorbent pad or damp wipe to collect the material. Place all cleanup materials into a sealable, clearly labeled hazardous waste container[6].

  • Decontamination: Wash the spill area thoroughly with a surfactant-based cleaner (soap) and water to remove residual lipophilic traces[5].

Disposal Plan: N,N-dimethyl-3,5-dinitrobenzamide is highly toxic to aquatic life with long-lasting effects[6][9]. It must never be flushed down the sink or disposed of in standard trash[10].

  • Segregate as a highly toxic and potentially reactive chemical waste.

  • Dispose of via EPA/RCRA-compliant high-temperature incineration through a licensed hazardous waste contractor[5].

References

  • Sigma-Aldrich. "N,N-DIMETHYL-3,5-DINITROBENZAMIDE AldrichCPR." sigmaaldrich.com.1

  • Saeed, S., et al. "Computational and experimental structural analysis of 3-benzoyl-1,1-dimethyl-thiourea and its polymorph." ResearchGate.2

  • BenchChem. "Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds." benchchem.com. 3

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dinitrobenzene." coleparmer.com.8

  • Techno PharmChem. "m - Dinitrobenzene Safety Data." technopharmchem.com. 9

  • CDH Fine Chemicals India. "1,4-DINITRO BENZENE CAS No 100-25-4 MATERIAL SAFETY DATA SHEET." cdhfinechemical.com.6

  • CPAChem. "Safety data sheet - 1,4-Dinitrobenzene." cpachem.com. 10

  • New Jersey Department of Health. "DINITROBENZENE (mixed isomers) HAZARD SUMMARY." nj.gov. 5

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." acs.org. 4

  • Korinth, G., et al. "Percutaneous absorption of aromatic amines in rubber industry workers." ResearchGate.7

Sources

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